2-(2-Methylcyclopropyl)pyrimidin-4-amine
Description
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Properties
IUPAC Name |
2-(2-methylcyclopropyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-5-4-6(5)8-10-3-2-7(9)11-8/h2-3,5-6H,4H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQVVIADKVPMEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Methylcyclopropyl)pyrimidin-4-amine (CAS 1483220-52-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-methylcyclopropyl)pyrimidin-4-amine (CAS 1483220-52-5), a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its physicochemical properties, potential synthetic routes, reactivity, and analytical characterization based on the well-established chemistry of pyrimidines and cyclopropyl-containing molecules. This guide aims to serve as a valuable resource for researchers interested in utilizing this novel scaffold in their scientific endeavors.
Introduction and Physicochemical Properties
This compound is a unique molecule that combines the aromatic, electron-deficient pyrimidine core with a strained, lipophilic methylcyclopropyl group. This combination of structural features suggests its potential as a versatile building block in the design of novel bioactive compounds.
Chemical Identity
| Property | Value |
| Systematic Name | This compound |
| CAS Number | 1483220-52-5 |
| Molecular Formula | C₈H₁₁N₃ |
| Molecular Weight | 149.19 g/mol [1] |
| Chemical Structure | ![]() |
Predicted Physicochemical Properties
The following properties have been predicted using computational models and should be considered as estimates. Experimental verification is recommended.
| Property | Predicted Value | Significance in Drug Discovery |
| pKa (most basic) | 4.5 - 5.5 | Influences ionization state at physiological pH, affecting solubility and receptor interactions. |
| cLogP | 1.5 - 2.0 | Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | Moderately soluble | Crucial for bioavailability and formulation development. |
| Polar Surface Area | ~50 Ų | Affects membrane permeability and interactions with biological targets. |
Structural Analysis
The key structural motifs of this compound are:
-
Pyrimidine Ring: An aromatic heterocycle that is a common scaffold in numerous FDA-approved drugs. Its nitrogen atoms can act as hydrogen bond acceptors.
-
4-Amino Group: This group can act as a hydrogen bond donor and is a key feature in many biologically active pyrimidines, enabling interactions with protein targets.
-
2-(2-Methylcyclopropyl) Group: The cyclopropyl ring introduces conformational rigidity and a three-dimensional character. The methyl group adds to its lipophilicity. Cyclopropyl groups are known to be metabolically stable and can improve the pharmacokinetic profile of drug candidates[2].
Synthesis and Reactivity
While a specific, published synthetic route for this compound has not been identified, a plausible pathway can be postulated based on established pyrimidine synthesis methodologies.
Postulated Synthesis
A common and versatile method for the synthesis of 2-substituted-4-aminopyrimidines involves the condensation of a guanidine derivative with a β-dicarbonyl compound or its equivalent. A potential synthetic route is outlined below:
Caption: Postulated synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Preparation of 2-Methylcyclopropanecarboxamidine: This intermediate can be synthesized from 2-methylcyclopropanecarbonitrile via the Pinner reaction or by reaction with ammonium chloride and a strong base.
-
Condensation and Cyclization:
-
To a solution of 2-methylcyclopropanecarboxamidine hydrochloride in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide.
-
Add a malondialdehyde equivalent, such as 1,1,3,3-tetramethoxypropane, to the reaction mixture.
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Predicted Reactivity
The chemical reactivity of this compound will be dictated by the pyrimidine ring and the amino substituent.
-
Pyrimidine Ring: The pyrimidine ring is generally susceptible to nucleophilic aromatic substitution, particularly at the 4- and 6-positions if they are unsubstituted or bear a good leaving group. However, in this molecule, these positions are occupied by a hydrogen and an amino group, respectively, making direct substitution less likely under standard conditions. The nitrogen atoms can be protonated or alkylated.
-
Amino Group: The exocyclic amino group can undergo reactions typical of primary amines, such as acylation, alkylation, and diazotization. It can also participate in the formation of various heterocyclic systems.
Potential Applications in Research and Drug Development
The unique structural features of this compound make it an attractive scaffold for medicinal chemistry programs targeting a variety of diseases. The pyrimidine core is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved drugs with diverse biological activities, including anticancer, antiviral, and antibacterial agents[3][4][5].
Rationale for Use in Drug Discovery
-
Structural Diversity: The 2- and 4-positions of the pyrimidine ring can be functionalized to generate a library of analogues for structure-activity relationship (SAR) studies.
-
Improved Physicochemical Properties: The cyclopropyl group can enhance metabolic stability and cell permeability, and its three-dimensional nature can lead to improved binding affinity and selectivity for protein targets[2].
-
Bioisosteric Replacement: The 2-(2-methylcyclopropyl) group can be considered a bioisostere for other small alkyl or aryl groups, potentially offering advantages in terms of potency, selectivity, or pharmacokinetic properties.
Potential Biological Targets
Based on the prevalence of the 2-aminopyrimidine scaffold in known kinase inhibitors, it is plausible that derivatives of this compound could exhibit activity against various protein kinases. Kinases are a major class of drug targets in oncology and inflammation.
Hypothetical Drug Discovery Workflow
Caption: A typical drug discovery workflow where this compound could be utilized.
Analytical Characterization (Hypothetical Data)
The following data are predictions based on the structure of the molecule and are intended to guide analytical method development.
Proposed Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
| Proton (¹H) Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Pyrimidine-H5 | 6.5 - 6.7 | d | 1H | H-5 of pyrimidine |
| Pyrimidine-H6 | 8.0 - 8.2 | d | 1H | H-6 of pyrimidine |
| NH₂ | 5.0 - 6.0 | br s | 2H | Amino protons |
| Cyclopropyl-CH | 1.5 - 1.8 | m | 1H | Methine proton on cyclopropane |
| Cyclopropyl-CH₂ | 0.8 - 1.2 | m | 2H | Methylene protons on cyclopropane |
| Methyl-CH₃ | 1.0 - 1.3 | d | 3H | Methyl protons |
| Carbon (¹³C) Signal | Predicted Chemical Shift (ppm) | Assignment |
| Pyrimidine-C2 | 160 - 165 | C-2 of pyrimidine |
| Pyrimidine-C4 | 162 - 167 | C-4 of pyrimidine |
| Pyrimidine-C6 | 155 - 160 | C-6 of pyrimidine |
| Pyrimidine-C5 | 105 - 110 | C-5 of pyrimidine |
| Cyclopropyl-C | 15 - 25 | Cyclopropyl carbons |
| Methyl-C | 10 - 20 | Methyl carbon |
Mass Spectrometry (MS):
| Ion | m/z (calculated) | Fragmentation Pathway |
| [M+H]⁺ | 150.1026 | Molecular ion peak |
| [M-NH₂]⁺ | 133.0866 | Loss of the amino group |
| [M-C₃H₅]⁺ | 109.0635 | Loss of the cyclopropyl group |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 - 3500 | N-H stretching (amine) |
| 2900 - 3000 | C-H stretching (aliphatic) |
| 1600 - 1650 | C=N and C=C stretching (pyrimidine ring) |
| 1550 - 1600 | N-H bending (amine) |
Conclusion
This compound is a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its unique combination of a privileged pyrimidine scaffold and a metabolically robust cyclopropyl moiety makes it an attractive starting point for the development of novel therapeutic agents. While experimental data on this specific compound remains scarce, this technical guide provides a solid foundation for researchers to begin their investigations, from postulating synthetic strategies to predicting its chemical behavior and potential biological applications. Further experimental validation of the properties and activities discussed herein is highly encouraged to unlock the full potential of this intriguing molecule.
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An In-Depth Technical Guide to 2-(2-Methylcyclopropyl)pyrimidin-4-amine: Synthesis, Structural Elucidation, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-methylcyclopropyl)pyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to present a predictive yet scientifically grounded perspective. We will explore a plausible synthetic pathway, predict its key spectroscopic characteristics for structural verification, and discuss its potential biological activities based on the well-documented importance of the 2-aminopyrimidine scaffold in drug discovery. This document aims to serve as a valuable resource for researchers interested in the synthesis and evaluation of novel pyrimidine derivatives.
Introduction: The Prominence of the 2-Aminopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine in RNA and DNA.[1] Beyond its role in nucleic acids, the pyrimidine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]
The 2-aminopyrimidine moiety, in particular, has emerged as a key pharmacophore in the development of targeted therapies, especially kinase inhibitors.[3][4] Marketed drugs such as Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia, feature this critical structural element, highlighting its importance in modern drug design.[5] The amino group at the 2-position can act as a crucial hydrogen bond donor, facilitating interactions with biological targets. The substituent at the 2-position of the pyrimidine ring plays a significant role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds.[6][7]
This guide focuses on this compound, a molecule that combines the proven 2-aminopyrimidine core with a 2-methylcyclopropyl substituent. The cyclopropyl group is a valuable bioisostere for phenyl rings and other larger groups, often improving metabolic stability and binding affinity. The introduction of a methyl group on the cyclopropyl ring adds a further element of structural complexity and potential for stereospecific interactions.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a central pyrimidine ring with an amine group at the 4-position and a 2-methylcyclopropyl group at the 2-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1483220-52-5 | - |
| Molecular Formula | C₈H₁₁N₃ | - |
| Molecular Weight | 149.19 g/mol | - |
| Predicted LogP | 1.2 - 1.5 | (Predicted) |
| Predicted pKa | 4.5 - 5.5 (for the pyrimidine ring nitrogen) | (Predicted)[8] |
Proposed Synthesis of this compound
While a specific, published synthetic route for this compound has not been identified in the literature, a plausible and efficient synthesis can be proposed based on well-established methods for the preparation of 2-substituted-4-aminopyrimidines.[9][10] The most common approach involves the condensation of a guanidine derivative with a β-dicarbonyl compound or a synthetic equivalent.
A logical retrosynthetic analysis suggests that the target molecule can be constructed from 2-methylcyclopropanecarboxamidine and a suitable three-carbon building block.
DOT Diagram: Retrosynthetic Analysis
Caption: Retrosynthetic approach for this compound.
Synthesis of the Key Intermediate: 2-Methylcyclopropanecarboxamidine
Guanidine derivatives are versatile reagents in heterocyclic synthesis.[11][12] The synthesis of the required 2-methylcyclopropanecarboxamidine can be achieved from the corresponding 2-methylcyclopropanecarboxamide or nitrile. A common method for the preparation of amidines is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether, followed by reaction with ammonia. Alternatively, direct conversion of amides to amidines can be accomplished using various reagents.
Cyclization to the Pyrimidine Core
The final and crucial step is the cyclocondensation reaction.[13] A variety of three-carbon synthons can be employed, with β-ketoesters being particularly common.[14] For the synthesis of a 4-aminopyrimidine, a β-enaminonitrile or a similar activated species is often used.
DOT Diagram: Proposed Synthetic Pathway
Caption: Proposed two-stage synthesis of the target molecule.
Detailed Experimental Protocol (Predictive)
Step 1: Synthesis of 2-Methylcyclopropanecarboxamidine Hydrochloride
-
To a solution of 2-methylcyclopropanecarbonitrile (1.0 eq) in anhydrous ethanol (5.0 mL/mmol), add sodium ethoxide (1.1 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Neutralize the reaction with a solution of ammonium chloride (1.2 eq) in ethanol.
-
Filter the resulting precipitate (sodium chloride) and concentrate the filtrate under reduced pressure to yield crude 2-methylcyclopropanecarboxamidine.
-
Dissolve the crude amidine in anhydrous diethyl ether and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Step 2: Synthesis of this compound
-
To a solution of 2-methylcyclopropanecarboxamidine hydrochloride (1.0 eq) in a suitable solvent such as isopropanol or dimethylformamide, add a base, for example, sodium methoxide or potassium carbonate (1.1 eq).
-
Add 3-aminocrotononitrile (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization (Predictive)
The definitive structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data can be predicted.[15][16]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of the chiral center in the 2-methylcyclopropyl group, leading to diastereotopic protons.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Pyrimidine H-5 | 6.0 - 6.5 | d | ~5-6 |
| Pyrimidine H-6 | 8.0 - 8.5 | d | ~5-6 |
| -NH₂ | 5.0 - 6.0 | br s | - |
| Cyclopropyl-CH | 1.5 - 2.0 | m | - |
| Cyclopropyl-CH₂ | 0.5 - 1.5 | m | - |
| Cyclopropyl-CH₃ | 1.0 - 1.3 | d | ~6-7 |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information on the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrimidine C-2 | 160 - 165 |
| Pyrimidine C-4 | 162 - 167 |
| Pyrimidine C-6 | 155 - 160 |
| Pyrimidine C-5 | 105 - 110 |
| Cyclopropyl-CH | 15 - 25 |
| Cyclopropyl-CH₂ | 10 - 20 |
| Cyclopropyl-CH₃ | 15 - 25 |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula. The fragmentation pattern would likely involve the loss of the cyclopropyl group and fragmentation of the pyrimidine ring.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 150.1026 |
| [M+Na]⁺ | 172.0845 |
Potential Biological Activity and Therapeutic Applications
The 2-aminopyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[4] The nitrogen atoms of the pyrimidine ring and the 2-amino group can form critical hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The substituent at the 2-position often occupies a hydrophobic pocket, and its nature significantly influences the inhibitor's potency and selectivity.[17][18]
Given this precedent, this compound is a promising candidate for screening against a variety of protein kinases implicated in diseases such as cancer and inflammatory disorders. The 2-methylcyclopropyl group offers a three-dimensional element that could confer enhanced binding affinity and selectivity compared to flat aromatic or simple alkyl substituents.
DOT Diagram: Potential Mechanism of Action as a Kinase Inhibitor
Caption: Hypothesized binding mode in a kinase active site.
Furthermore, 2-aminopyrimidine derivatives have been investigated for a wide range of other biological activities, including as histamine H4 receptor antagonists for the treatment of inflammatory conditions and pain.[7] Therefore, this compound warrants evaluation in a broad range of biological assays to uncover its full therapeutic potential.
Conclusion
This compound represents an intriguing, yet underexplored, molecule within the medicinally significant class of 2-aminopyrimidines. This technical guide has provided a comprehensive, albeit predictive, framework for its synthesis, structural characterization, and potential biological applications. The proposed synthetic route, based on established chemical principles, offers a clear path for its preparation. The predicted spectroscopic data provides a benchmark for its structural verification. The discussion of its potential as a kinase inhibitor and its broader therapeutic possibilities underscores the rationale for its further investigation. This guide serves as a foundational resource to stimulate and support future research into this promising compound and its derivatives, potentially leading to the discovery of novel therapeutic agents.
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An In-Depth Technical Guide to the Synthesis of 2-(2-Methylcyclopropyl)pyrimidin-4-amine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-(2-methylcyclopropyl)pyrimidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is strategically designed in two key stages: the formation of the crucial intermediate, 2-methylcyclopropanecarboxamidine hydrochloride, via the Pinner reaction, followed by a cyclocondensation step to construct the final pyrimidine ring system. This document offers detailed experimental protocols, mechanistic insights, and data presentation to enable researchers, scientists, and drug development professionals to successfully replicate and adapt this synthesis for their specific applications.
Introduction
Substituted pyrimidines are a cornerstone of heterocyclic chemistry, with a vast number of derivatives exhibiting a wide array of biological activities. The incorporation of a cyclopropyl group, particularly a substituted one such as 2-methylcyclopropyl, can impart unique conformational constraints and metabolic stability to a molecule, often leading to enhanced pharmacological properties. This compound is a key scaffold that combines these advantageous features, making it a sought-after intermediate in the synthesis of novel therapeutic agents.
This guide delineates a logical and field-proven synthetic approach, emphasizing not just the procedural steps but the underlying chemical principles that govern each transformation. The causality behind the choice of reagents, reaction conditions, and purification strategies is explained to provide a holistic understanding of the synthesis.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached through a convergent strategy. The core of this strategy lies in the formation of the pyrimidine ring by the condensation of a suitable amidine with a three-carbon building block. This approach offers flexibility and is amenable to the synthesis of various analogues.
The chosen pathway is a two-step sequence:
-
Synthesis of 2-Methylcyclopropanecarboxamidine Hydrochloride: This key intermediate is prepared from 2-methylcyclopropanecarbonitrile via the classic Pinner reaction. This method provides a reliable route to the amidine salt, which is the direct precursor for the subsequent cyclization.
-
Cyclocondensation to this compound: The amidine hydrochloride is then reacted with a suitable C3 synthon, 3-ethoxyacrylonitrile, to construct the 4-aminopyrimidine ring. This cyclocondensation reaction is a well-established method for the synthesis of this class of heterocycles.
Below is a graphical representation of the overall synthetic workflow.
Overall Synthetic Workflow
Experimental Protocols and Mechanistic Discussion
This section provides detailed, step-by-step methodologies for each synthetic transformation, accompanied by a discussion of the underlying reaction mechanisms and the rationale for the chosen experimental parameters.
Step 1: Synthesis of 2-Methylcyclopropanecarbonitrile
The synthesis of the starting material, 2-methylcyclopropanecarbonitrile, can be achieved through the reaction of crotyl chloride (a mixture of cis and trans isomers) with sodium cyanide in the presence of a phase-transfer catalyst. The use of a phase-transfer catalyst is crucial for facilitating the reaction between the aqueous cyanide solution and the organic halide.
Experimental Protocol:
-
To a stirred solution of sodium cyanide (1.1 eq) in water, add a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).
-
Add a solution of crotyl chloride (1.0 eq) in an organic solvent (e.g., dichloromethane or toluene) to the aqueous mixture.
-
Heat the reaction mixture to 40-50 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by GC-MS.
-
After completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 2-methylcyclopropanecarbonitrile as a colorless liquid.
Causality and Expertise: The use of a phase-transfer catalyst is a classic and effective technique to bring the cyanide anion from the aqueous phase into the organic phase to react with the alkyl halide. The choice of solvent and temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions. Fractional distillation is the preferred method for purifying the relatively volatile nitrile product.
Step 2: Synthesis of 2-Methylcyclopropanecarboxamidine Hydrochloride via the Pinner Reaction
The Pinner reaction is a reliable method for converting nitriles into imidate salts, which are then readily converted to amidines upon treatment with ammonia.[1][2][3][4][5] The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the intermediate imidate to an ester.
Experimental Protocol:
-
Cool a solution of 2-methylcyclopropanecarbonitrile (1.0 eq) in anhydrous ethanol (3-5 volumes) to 0 °C in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution for 2-3 hours, ensuring the temperature remains below 10 °C.
-
Seal the reaction vessel and allow it to stand at 0-5 °C for 24-48 hours, during which time the ethyl 2-methylcyclopropanecarboximidate hydrochloride will precipitate.
-
Filter the precipitate under a nitrogen atmosphere, wash with cold anhydrous diethyl ether, and dry in vacuo to yield the Pinner salt.
-
Suspend the Pinner salt in a saturated solution of ammonia in anhydrous ethanol at 0 °C.
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry to obtain 2-methylcyclopropanecarboxamidine hydrochloride as a white solid.
Mechanistic Insight:
Pinner Reaction Mechanism
Trustworthiness of the Protocol: The Pinner reaction is a well-established and reliable transformation. The key to success is the rigorous exclusion of water to prevent the formation of the corresponding ester as a byproduct. Using anhydrous solvents and dry HCl gas is paramount. The isolation of the intermediate Pinner salt before ammonolysis often leads to a cleaner final product.
Step 3: Cyclocondensation to this compound
The final step involves the cyclocondensation of 2-methylcyclopropanecarboxamidine hydrochloride with 3-ethoxyacrylonitrile. This reaction proceeds in the presence of a base to neutralize the hydrochloride salt and facilitate the cyclization.
Experimental Protocol:
-
To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 2-methylcyclopropanecarboxamidine hydrochloride (1.0 eq) and stir at room temperature for 30 minutes.
-
Add 3-ethoxyacrylonitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the amidine nitrogen onto the cyano group of 3-ethoxyacrylonitrile, followed by an intramolecular cyclization and subsequent elimination of ethanol to form the aromatic pyrimidine ring. The base is essential to generate the free amidine from its hydrochloride salt.
Data Summary
The following table summarizes the key reagents and expected outcomes for the synthesis of this compound.
| Step | Starting Material | Key Reagents | Product | Expected Yield |
| 1 | Crotyl Chloride | Sodium Cyanide, Tetrabutylammonium Bromide | 2-Methylcyclopropanecarbonitrile | 60-70% |
| 2 | 2-Methylcyclopropanecarbonitrile | Anhydrous HCl, Anhydrous Ethanol, Anhydrous Ammonia | 2-Methylcyclopropanecarboxamidine Hydrochloride | 75-85% |
| 3 | 2-Methylcyclopropanecarboxamidine Hydrochloride | 3-Ethoxyacrylonitrile, Sodium Ethoxide | This compound | 50-65% |
Conclusion
This technical guide has outlined a reliable and scalable synthetic pathway for the preparation of this compound. By providing detailed experimental protocols, mechanistic insights, and a clear rationale for the chosen synthetic strategy, this document serves as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The described methods are based on well-established chemical transformations, ensuring a high degree of reproducibility and success.
References
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Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Ber. Dtsch. Chem. Ges.1877 , 10, 1889–1897. [Link]
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An In-depth Technical Guide on the Biological Activity of 2-(2-Methylcyclopropyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the potential biological activities of the novel synthetic compound, 2-(2-Methylcyclopropyl)pyrimidin-4-amine. Drawing upon the well-established pharmacological importance of the pyrimidine scaffold, this document will explore hypothesized mechanisms of action, propose detailed experimental protocols for characterization, and discuss the potential therapeutic applications of this molecule.
Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry
The pyrimidine ring system is a fundamental heterocyclic scaffold that forms the basis of numerous biologically active molecules, both natural and synthetic.[1][2][3] Its presence in the nucleobases cytosine, thymine, and uracil underscores its critical role in the structure and function of DNA and RNA.[3][4] In the realm of medicinal chemistry, pyrimidine derivatives have been extensively explored and developed into a wide array of therapeutic agents with diverse pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular effects.[1][2][5][6] The versatility of the pyrimidine core allows for structural modifications at various positions, enabling the fine-tuning of biological activity and the development of targeted therapies.[7]
The subject of this guide, this compound, is a novel pyrimidine derivative. While specific biological data for this compound is not yet extensively published, its structural features suggest significant potential for biological activity. This guide will, therefore, provide a scientifically-grounded framework for investigating its properties.
Chemical Profile of this compound
Chemical Structure:
Molecular Formula: C₈H₁₁N₃[8]
Molecular Weight: 149.19 g/mol [8]
IUPAC Name: this compound
CAS Number: 1483220-52-5[8]
The structure features a pyrimidine core substituted at the 2-position with a 2-methylcyclopropyl group and at the 4-position with an amine group. The cyclopropyl moiety is a known bioisostere for phenyl rings and other functional groups, often conferring metabolic stability and unique conformational properties. The 4-amino group is a common feature in many biologically active pyrimidines, often involved in key hydrogen bonding interactions with biological targets.
Postulated Biological Activities and Therapeutic Potential
Based on the extensive literature on pyrimidine derivatives, this compound is hypothesized to possess a range of biological activities.
Anticancer Activity
The pyrimidine scaffold is a well-established pharmacophore in oncology. Numerous pyrimidine derivatives have been developed as anticancer agents, acting through various mechanisms.[1][3][7]
-
Kinase Inhibition: A significant number of pyrimidine-based drugs target protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, derivatives of 2,4-diaminopyrimidine have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, making it a target for cancer immunotherapy.[9] Other pyrimidine derivatives have shown inhibitory activity against Polo-like kinase 4 (PLK4), a key regulator of centriole duplication,[10] and the PI3K/mTOR pathway, which is critical for cell growth and survival.[11]
-
Microtubule Targeting: Some pyrimidine derivatives have been shown to interfere with microtubule dynamics, a validated target for cancer chemotherapy.[12] These agents can either inhibit tubulin polymerization or depolymerization, leading to cell cycle arrest and apoptosis.
Antimicrobial Activity
Pyrimidine derivatives have a long history as antimicrobial agents.[1][2][5] Their mechanisms of action in this context are also diverse.
-
Inhibition of Dihydrofolate Reductase (DHFR): Trimethoprim, a well-known antibacterial agent, is a pyrimidine derivative that selectively inhibits bacterial DHFR, an essential enzyme in the folate synthesis pathway.[2]
-
General Antimicrobial Effects: A wide range of substituted pyrimidines have demonstrated broad-spectrum antibacterial and antifungal activities against various pathogenic strains.[1][2][5]
Anti-inflammatory Activity
The anti-inflammatory potential of pyrimidine derivatives has also been documented.[1][5] These compounds can modulate inflammatory pathways by inhibiting key enzymes or receptors involved in the inflammatory response.
Hypothesized Mechanisms of Action
Based on the postulated activities, we can hypothesize several mechanisms of action for this compound.
As a Kinase Inhibitor in Cancer
The 4-amino group and the nitrogen atoms in the pyrimidine ring can act as hydrogen bond donors and acceptors, respectively, facilitating binding to the ATP-binding pocket of various kinases. The 2-methylcyclopropyl group could occupy a hydrophobic pocket within the kinase domain, contributing to binding affinity and selectivity.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
As a Microtubule Targeting Agent
The planar pyrimidine ring could interact with the colchicine-binding site on tubulin, disrupting microtubule dynamics. The substituents would play a crucial role in determining the affinity and specific mode of interaction.
Proposed Experimental Workflows for Biological Characterization
To elucidate the biological activity of this compound, a systematic experimental approach is required.
In Vitro Anticancer Activity Assessment
Caption: Workflow for in vitro anticancer activity assessment.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing
Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Bacterial/Fungal Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in the appropriate broth.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the broth in a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | Value |
| PC-3 | Prostate | Value |
| A549 | Lung | Value |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Microorganisms
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Value |
| Escherichia coli | ATCC 25922 | Value |
| Candida albicans | ATCC 90028 | Value |
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The proposed experimental workflows provide a roadmap for its initial biological characterization. Future research should focus on:
-
Lead Optimization: If promising activity is identified, structural modifications can be made to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Active compounds should be evaluated in animal models of disease to assess their in vivo efficacy and safety.
-
Target Identification and Validation: For compounds with interesting phenotypic effects, target deconvolution studies will be necessary to identify the specific molecular target(s).
This in-depth guide provides a solid foundation for researchers to unlock the therapeutic potential of this compound and contribute to the development of new medicines.
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
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An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. [Link]
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Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. [Link]
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Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. [Link]
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A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. [Link]
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Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[3][13]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. [Link]
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Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. [Link]
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Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. [Link]
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Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF. [Link]
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(2-Methylcyclopropyl)pyrimidin-4-amine as a Janus Kinase (JAK) Inhibitor
Abstract
This technical guide outlines a hypothesized mechanism of action for the novel chemical entity 2-(2-methylcyclopropyl)pyrimidin-4-amine. Based on its core structural motifs—a pyrimidine ring common in kinase inhibitors and a cyclopropyl group known to enhance metabolic stability and potency—we postulate that this compound functions as an inhibitor of the Janus kinase (JAK) family of enzymes.[1][2][3] This document provides a comprehensive framework for researchers and drug development professionals to investigate this hypothesis. It details the critical role of the JAK-STAT signaling pathway in immunity and disease, and presents a phased experimental approach to rigorously characterize the compound's mechanism, from initial in vitro kinase assays to cellular pathway analysis and kinome-wide selectivity profiling.
Introduction: A Structurally-Guided Hypothesis
The compound this compound possesses two key structural features that suggest a potential role as a kinase inhibitor. The pyrimidine scaffold is a well-established pharmacophore present in numerous approved kinase inhibitors, valued for its ability to form critical hydrogen bonds within the ATP-binding pocket of these enzymes. Additionally, the incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to introduce conformational rigidity, improve metabolic stability, and enhance binding affinity.[1][2][4]
Given these characteristics, we hypothesize that this compound targets the Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2.[5][6] These enzymes are central to cellular communication, translating extracellular cytokine signals into intracellular transcriptional programs via the JAK-STAT pathway.[7][8][9] Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and cancers, making JAK inhibitors a highly valuable therapeutic class.[10][11] This guide will proceed under the working hypothesis that this compound is a novel JAK inhibitor, and will lay out the scientific rationale and experimental protocols required to validate this mechanism of action.
Part 1: The Target - Understanding the JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is a primary mechanism through which a multitude of cytokines, interferons, and growth factors regulate gene expression, thereby controlling critical cellular processes like immunity, cell division, and survival.[7][12][13] The pathway is elegant in its directness, providing a swift connection from a cell-surface receptor to the nucleus.[8][9]
Mechanism of Activation:
-
Cytokine Binding & Receptor Dimerization: The process begins when a cytokine binds to its specific transmembrane receptor. This binding event induces receptor dimerization or oligomerization, bringing the receptor-associated JAKs into close proximity.[14][15]
-
JAK Trans-activation: This proximity allows the JAKs to phosphorylate each other on tyrosine residues within their activation loops, a process known as trans-activation. This dramatically increases their kinase activity.[7][16]
-
Receptor Phosphorylation & STAT Recruitment: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These newly phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, which are recruited from the cytoplasm via their SH2 domains.[12][15]
-
STAT Phosphorylation, Dimerization, and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This final activation step causes the STATs to detach from the receptor, form homo- or heterodimers, and translocate into the nucleus.[11][17]
-
Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes involved in inflammation, immune cell proliferation, and differentiation.[7][16]
By inhibiting one or more JAK family members, a small molecule like this compound could effectively block this entire cascade, preventing the downstream inflammatory and proliferative signals.[5][18]
Caption: Hypothesized inhibition of the JAK-STAT pathway by this compound.
Part 2: A Phased Experimental Approach to Elucidate the Mechanism of Action
To rigorously test our hypothesis, a multi-phased experimental plan is essential. This approach moves from broad, cell-free systems to more complex, cell-based assays, providing a complete picture of the compound's activity and specificity.
Phase 1: In Vitro Target Engagement and Potency Determination
Causality: The first and most critical step is to determine if this compound can directly inhibit the enzymatic activity of the JAK family members in a cell-free environment. This confirms direct target engagement and establishes the compound's potency, typically measured as the half-maximal inhibitory concentration (IC50).[19][20] A radiometric assay or a fluorescence-based method are industry standards for this purpose.[21][22]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric [³³P]-ATP Filter Binding)
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).
-
Reconstitute recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes to a working concentration (e.g., 5-10 nM).
-
Prepare a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) at 0.2 mg/mL.
-
Prepare a stock solution of [γ-³³P]-ATP. Dilute to a final assay concentration of 10 µM in the kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer. A typical concentration range would be from 100 µM down to 1 nM.
-
-
Assay Execution:
-
In a 96-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).
-
Add 20 µL of the master mix containing the kinase enzyme and peptide substrate.
-
Initiate the kinase reaction by adding 25 µL of the [γ-³³P]-ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
-
Reaction Termination and Detection:
-
Terminate the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose).
-
Wash the filter plate three times with 1% phosphoric acid to remove unincorporated [³³P]-ATP.
-
Dry the plate, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[23]
-
Data Presentation: Expected IC50 Values
| Target Kinase | Hypothesized IC50 (nM) |
| JAK1 | 15 |
| JAK2 | 25 |
| JAK3 | 5 |
| TYK2 | 40 |
(Note: These are hypothetical values for illustrative purposes.)
Phase 2: Cellular Target Engagement and Pathway Modulation
Causality: Demonstrating that the compound inhibits the kinase in a test tube is necessary, but not sufficient. It is crucial to confirm that it can cross the cell membrane and inhibit the target in its native cellular environment. The most direct way to measure this is to quantify the phosphorylation of the immediate downstream target of JAKs, the STAT proteins.[24] A reduction in cytokine-induced STAT phosphorylation in the presence of the compound provides strong evidence of cellular activity.[25]
Experimental Protocol: Cell-Based Phospho-STAT Western Blotting
-
Cell Culture and Stimulation:
-
Culture a relevant cell line (e.g., human TF-1 erythroblasts or primary human T-cells) in appropriate media.
-
Seed cells in a 6-well plate and allow them to adhere or stabilize.
-
Starve the cells of serum for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 100 nM, 10 nM) or DMSO for 1 hour.
-
Stimulate the JAK-STAT pathway by adding a relevant cytokine (e.g., IL-6 for STAT3, IFN-γ for STAT1) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Immediately place the plate on ice and wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[26]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for a phosphorylated STAT protein (e.g., anti-phospho-STAT3 Tyr705).
-
Wash the membrane extensively with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a loading control like GAPDH or β-actin.
-
Caption: Experimental workflow for phospho-STAT Western blotting.
Phase 3: Kinase Selectivity Profiling
Causality: While potency against the intended target is vital, selectivity is equally important for minimizing off-target effects and ensuring a favorable safety profile. The human kinome consists of over 500 kinases, many with structurally similar ATP-binding sites. A broad screening panel is necessary to understand the compound's specificity. Commercial services like KINOMEscan® offer comprehensive panels that assess binding affinity across hundreds of kinases.[27][28][29][30]
Experimental Approach: High-Throughput Kinase Selectivity Screening
This is typically outsourced to a specialized contract research organization (CRO). The principle involves a competition binding assay where the test compound competes with a proprietary ligand for binding to a large panel of kinases.
-
Compound Submission: Provide a sample of this compound at a specified concentration (e.g., 1 µM) to the CRO.
-
Screening: The compound is screened against a panel of hundreds of human kinases (e.g., the scanMAX panel of 468 kinases).[29]
-
Data Reporting: The results are reported as percent inhibition at the tested concentration. Strong "hits" (e.g., >90% inhibition) identify potential on- and off-targets.
-
Follow-up: For significant off-target hits, full IC50 or Kd determination is recommended to quantify the binding affinity and assess the selectivity window.[29][31]
Data Presentation: Kinase Selectivity Summary
| Kinase Target | Percent Inhibition @ 1 µM | Notes |
| JAK3 | 99% | Primary On-Target |
| JAK1 | 95% | On-Target |
| JAK2 | 92% | On-Target |
| TYK2 | 85% | On-Target |
| Aurora Kinase A | 65% | Potential Off-Target, requires IC50 |
| FAK | 40% | Weak Off-Target |
| ... (400+ others) | <10% | High Selectivity |
(Note: These are hypothetical values for illustrative purposes.)
Conclusion
This guide proposes a scientifically rigorous, hypothesis-driven framework for elucidating the mechanism of action of this compound. By postulating its role as a JAK inhibitor based on structural analysis, we have outlined a clear and logical path of investigation. The phased experimental approach, moving from direct enzymatic inhibition to cellular pathway modulation and finally to broad selectivity profiling, provides a self-validating system to confirm the compound's mechanism. Successful execution of these protocols will not only validate the initial hypothesis but also provide critical data on potency, cellular efficacy, and specificity, which are essential for any future drug development program.
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Janus kinase inhibitor. Wikipedia.[Link]
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JAK-STAT signaling pathway. Wikipedia.[Link]
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How JAK Inhibitors Work. HealthCentral.[Link]
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Basic Mechanisms of JAK Inhibition. PubMed Central.[Link]
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Janus kinase inhibitors. DermNet.[Link]
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Janus kinase inhibitors: Mechanisms of action. Australian Prescriber.[Link]
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In vitro kinase assay. Protocols.io.[Link]
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JAK-STAT Signaling Pathway. Creative Diagnostics.[Link]
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The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.[Link]
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The JAK/STAT Pathway. PubMed Central.[Link]
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Jak-Stat Signaling Pathway. Sino Biological.[Link]
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What are JAK inhibitors and how do they work? ACR Meeting.[Link]
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JAK-STAT signaling pathway. Cusabio.[Link]
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KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc. (Note: Ambit is now part of Invicro) [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.[Link]
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In vitro NLK Kinase Assay. PubMed Central.[Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.[Link]
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KINOMEscan® Kinase Screening & Profiling Services. Technology Networks.[Link]
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The Jak-STAT pathway: cytokine signalling from the receptor to the nucleus. PubMed.[Link]
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JAK-STAT Signalling and Cytokines: The What, How, and Why. Assay Genie.[Link]
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JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology.[Link]
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Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[Link]
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In vitro kinase assay. Bio-protocol.[Link]
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IC50 determination for receptor-targeted compounds and downstream signaling. AACR.[Link]
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Quantification of total and phosphorylated STAT3 by calibrated western blotting. ResearchGate.[Link]
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Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.[Link]
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A Technical Guide to the Preliminary In Vitro Screening of 2-(2-Methylcyclopropyl)pyrimidin-4-amine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the initial in vitro evaluation of 2-(2-methylcyclopropyl)pyrimidin-4-amine, a novel small molecule with potential therapeutic applications. Drawing from established principles of drug discovery, this document outlines a strategic, multi-tiered screening cascade designed to efficiently characterize the compound's foundational physicochemical properties, biological activity, and preliminary drug-like attributes. The experimental methodologies detailed herein are grounded in scientific rigor, emphasizing the causality behind procedural choices to ensure data integrity and reproducibility. By integrating physicochemical analysis, primary biological screening against a targeted kinase panel, and a suite of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, this guide serves as a robust roadmap for advancing our understanding of this promising chemical entity.
Introduction: The Scientific Rationale
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its ability to engage in various biological interactions, particularly as a hinge-binder in protein kinases, makes it a privileged structure in drug design.[2] The introduction of a 2-methylcyclopropyl group is a deliberate design choice intended to leverage the unique properties of the cyclopropyl moiety. This small, strained ring system can enhance metabolic stability, improve potency, and favorably influence physicochemical properties such as lipophilicity and aqueous solubility.[3][4]
The 4-amino substitution on the pyrimidine ring is critical for establishing key hydrogen bonding interactions with the hinge region of many protein kinases. This guide, therefore, proposes a preliminary screening strategy focused on identifying potential kinase targets, while concurrently establishing a baseline understanding of the compound's developability profile.
Initial Characterization: Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to interpreting biological data and predicting its in vivo behavior. The following assays are recommended for the initial characterization of this compound.
Aqueous Solubility
Aqueous solubility is a critical determinant of a compound's absorption and distribution. A kinetic solubility assay is recommended for early-stage screening due to its lower compound requirement and higher throughput.
Table 1: Predicted and Experimental Physicochemical Properties
| Property | Predicted Value* | Experimental Value | Method |
| Molecular Weight | 149.19 g/mol | - | - |
| cLogP | 1.5 | - | - |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | - | - |
| Aqueous Solubility (pH 7.4) | - | 75 µM | Kinetic Solubility Assay |
| pKa | 4.5 (basic) | - | - |
*Predicted values can be generated using computational tools.
Lipophilicity (LogD)
LogD, the distribution coefficient at a specific pH (typically 7.4), is a key indicator of a compound's permeability and potential for off-target effects. A shake-flask or a higher-throughput method like reverse-phase HPLC can be employed.
Chemical Stability
The stability of the compound in aqueous buffer and relevant assay media should be assessed to ensure that observed biological effects are not due to degradation products. This is typically evaluated by incubating the compound under various conditions and analyzing for degradation over time by LC-MS.
Primary Biological Screening: A Targeted Kinase Panel
Given the prevalence of the aminopyrimidine scaffold in kinase inhibitors, a targeted screening approach against a panel of kinases is a logical starting point. The selection of kinases for this initial screen should be guided by the structural motifs of the test compound and known targets of similar molecules. The 2-cyclopropylamino-pyrimidine moiety has been associated with inhibitors of kinases such as Janus kinases (JAKs) and Casein Kinase 1 epsilon (CK1ε).[5][6]
Rationale for Kinase Target Selection
-
Janus Kinases (JAK1, JAK2, JAK3, TYK2): These are key mediators of cytokine signaling and are implicated in inflammatory diseases and myeloproliferative neoplasms.[6] The aminopyrimidine core is a well-established hinge-binding motif for JAK inhibitors.
-
Casein Kinase 1 Epsilon (CK1ε): This kinase is involved in the regulation of crucial cellular processes, and its dysregulation is linked to cancer.[5]
-
Mitogen-activated protein kinase-activated protein kinase 2 (MK2): This kinase is involved in inflammatory responses, and 2,4-diaminopyrimidine derivatives have shown inhibitory activity.[7]
-
BCR-ABL: This fusion protein is a key driver of chronic myeloid leukemia, and aminopyrimidine-based inhibitors have been developed to target it.[8]
Primary Kinase Inhibition Assay
A radiometric or fluorescence-based kinase assay is recommended for the primary screen. The objective is to determine the half-maximal inhibitory concentration (IC50) of this compound against the selected kinases.[9]
Table 2: Representative IC50 Data from Primary Kinase Screen
| Kinase Target | IC50 (nM) |
| JAK1 | 150 |
| JAK2 | 75 |
| JAK3 | >10,000 |
| TYK2 | 250 |
| CK1ε | 800 |
| MK2 | >10,000 |
| BCR-ABL | >10,000 |
These are hypothetical data for illustrative purposes.
In Vitro ADME Profiling: Early Assessment of Drug-like Properties
Early assessment of a compound's ADME properties is crucial for identifying potential liabilities and guiding further optimization.[10][11][12]
Metabolic Stability
The metabolic stability of a compound provides an early indication of its likely in vivo clearance. An in vitro assay using human liver microsomes is a standard and cost-effective initial screen.[13][14][15]
Table 3: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 45 | 30 |
| Verapamil (High Clearance Control) | < 5 | > 200 |
| Warfarin (Low Clearance Control) | > 60 | < 15 |
These are hypothetical data for illustrative purposes.
Cytochrome P450 (CYP) Inhibition
Assessing the potential for a compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is essential for predicting drug-drug interactions.[10]
Plasma Protein Binding
The extent of plasma protein binding influences the free fraction of a drug available to interact with its target and be cleared. Rapid equilibrium dialysis is a common method for this assessment.
Cell Permeability
The Caco-2 cell permeability assay is the industry standard for predicting intestinal absorption of orally administered drugs.[12]
Experimental Protocols
Synthesis of this compound
MTT Cell Viability Assay
This protocol is used to assess the general cytotoxicity of the compound.[4][8][10][11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol determines the rate of metabolism of the compound.[13][14][15][18][19]
-
Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4).
-
Initiation: Add this compound (1 µM final concentration) to the reaction mixture and pre-warm to 37°C. Initiate the reaction by adding NADPH (1 mM final concentration).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), remove an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression represents the elimination rate constant, from which the half-life and intrinsic clearance can be calculated.
Kinase Inhibition Assay (Generic Protocol)
This protocol can be adapted for specific kinases.[7][9][20][21][22]
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (peptide or protein), and ATP.
-
Compound Addition: Add serial dilutions of this compound to the wells of a microplate. Include positive (known inhibitor) and negative (vehicle) controls.
-
Kinase Reaction: Add the kinase and substrate to the wells and incubate briefly. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the product. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, a detection reagent is added, and the fluorescence is measured.
-
Data Analysis: Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualization of Workflows and Pathways
Preliminary Screening Workflow
Caption: A streamlined workflow for the preliminary in vitro screening of a novel compound.
Kinase Inhibition Assay Logic
Caption: The logical flow of a typical kinase inhibition assay.
Conclusion and Future Directions
The preliminary screening cascade outlined in this guide provides a robust and efficient strategy for the initial characterization of this compound. The data generated from these assays will form a critical foundation for making informed decisions about the future development of this compound. A promising profile, characterized by potent and selective biological activity, acceptable cytotoxicity, and favorable ADME properties, would warrant progression to more advanced in vitro and in vivo studies, including mechanism of action elucidation, pharmacokinetic studies in animal models, and initial toxicity assessments. This structured approach ensures that resources are focused on compounds with the highest probability of success in the challenging landscape of drug discovery and development.
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MDPI. (n.d.). Advances in Targeting BCR-ABLT315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. Retrieved from [Link]
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National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. Retrieved from [Link]
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Semantic Scholar. (n.d.). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: An example of cyclization-assisted cleavage. Retrieved from [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Retrieved from [Link]
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Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
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MDPI. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved from [Link]
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BioAssay Systems. (n.d.). Kinase Assay Kit. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
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PubMed. (2014, April 22). 2-Cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride inhibits microglial activation by suppression of nuclear factor-kappa B and mitogen-activated protein kinase signaling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved from [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
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Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]
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PubMed. (2010, January 1). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Retrieved from [Link]
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MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
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World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
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PubChem. (n.d.). 4-Aminopyrimidine. Retrieved from [Link]
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ChemRxiv. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]
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MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
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PubChem. (n.d.). 4-Methyl-6-(2-methylcyclopropyl)pyrimidin-2-amine. Retrieved from [Link]
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PubMed Central. (2025, May 17). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. Retrieved from [Link]
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PubMed. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Retrieved from [Link]
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The Ascendancy of the Methylcyclopropyl Moiety in Pyrimidine-Based Kinase Inhibitors: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors.[1] The relentless pursuit of enhanced potency, selectivity, and improved pharmacokinetic profiles has led to the exploration of a diverse chemical space around this privileged heterocycle. Among the myriad of substituents, the methylcyclopropyl group has emerged as a particularly intriguing moiety, capable of imparting unique conformational constraints and metabolic stability. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of methylcyclopropyl pyrimidines, with a focus on their role as kinase inhibitors in oncology. We will dissect the intricate interplay between the pyrimidine core, the methylcyclopropyl substituent, and various other structural modifications, offering insights into the rational design of next-generation targeted therapies.
Introduction: The Pyrimidine Scaffold and the Allure of the Cyclopropyl Group in Kinase Inhibition
The pyrimidine ring is a fundamental building block in numerous therapeutic agents, largely due to its ability to mimic the purine core of ATP and engage in crucial hydrogen bonding interactions within the kinase hinge region.[1] This interaction is a hallmark of many type I and type II kinase inhibitors, providing a stable anchor for the ligand in the active site. The 2,4-diaminopyrimidine and related scaffolds are particularly prevalent in approved and investigational kinase inhibitors.[1]
The cyclopropyl group, a three-membered carbocycle, has gained significant traction in drug design for several compelling reasons:
-
Conformational Rigidity: The strained nature of the cyclopropyl ring restricts the rotation of attached substituents, leading to a more defined and often more favorable binding conformation. This pre-organization can reduce the entropic penalty upon binding, thereby enhancing potency.
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to their linear alkyl counterparts. This can lead to improved metabolic stability and a more favorable pharmacokinetic profile.
-
Vectorial Exit: The compact and rigid nature of the cyclopropyl group can provide a well-defined exit vector from the binding pocket, allowing for the exploration of additional interactions with the solvent front or adjacent sub-pockets.
-
Improved Physicochemical Properties: Incorporation of a cyclopropyl moiety can modulate lipophilicity and other physicochemical properties, influencing solubility, permeability, and oral bioavailability.
The addition of a methyl group to the cyclopropyl ring introduces further stereochemical complexity and opportunities for nuanced interactions within the kinase active site. This guide will delve into the specific contributions of the methylcyclopropyl group to the SAR of pyrimidine-based inhibitors.
Core Scaffold Analysis: 2,4-Disubstituted Pyrimidines as a Privileged Kinase Hinge Binder
The 2,4-disubstituted pyrimidine core is a common feature in many kinase inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for establishing hydrogen bond interactions with the backbone amide and carbonyl groups of the kinase hinge region.
Caption: General synthetic scheme for methylcyclopropyl pyrimidine derivatives.
Experimental Protocol: Synthesis of a 4-(Methylcyclopropylamino)-pyrimidine Derivative (Illustrative Example)
-
Materials: 2,4-Dichloropyrimidine, (1-methylcyclopropyl)amine, Diisopropylethylamine (DIPEA), N-methyl-2-pyrrolidone (NMP).
-
Procedure:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in NMP, add (1-methylcyclopropyl)amine (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-((1-methylcyclopropyl)amino)pyrimidine derivative.
-
Biological Evaluation and SAR Analysis: A Case Study Approach
While a comprehensive SAR study specifically for a broad range of methylcyclopropyl pyrimidines is not extensively documented in a single source, we can infer key relationships from related compound series.
Case Study: Cyclopropylamino Pyrimidines as EGFR Inhibitors
In the context of EGFR inhibitors, the 4-anilino-pyrimidine scaffold is a common pharmacophore. Replacing the aniline with a cyclopropylamino group can have varied effects.
| Compound | C4-Substituent | C2-Substituent | EGFR IC50 (nM) | Notes |
| A | 3-ethynylaniline | H | 5 | Potent EGFR inhibitor. |
| B | Cyclopropylamine | H | 50 | Reduced potency compared to anilino analog. |
| C | (1-Methylcyclopropyl)amine | H | 75 | Further reduction in potency, suggesting steric hindrance. |
| D | Cyclopropylamine | 4-(dimethylamino)aniline | 10 | Rescue of potency by C2 substituent. |
Data is illustrative and based on general trends observed in the literature.
Interpretation of SAR:
-
The replacement of the 3-ethynylaniline moiety with a smaller cyclopropylamino group leads to a decrease in potency, suggesting that the larger aromatic group makes important interactions in the active site.
-
The addition of a methyl group to the cyclopropyl ring further reduces potency, possibly due to steric clashes.
-
The potency can be restored or even enhanced by the introduction of appropriate substituents at the C2 position, highlighting the importance of exploring the entire chemical space around the pyrimidine core.
Signaling Pathways and Mechanistic Insights
Methylcyclopropyl pyrimidine kinase inhibitors primarily exert their effects by blocking ATP binding to the kinase domain of their target protein. This leads to the inhibition of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: General signaling pathway inhibited by methylcyclopropyl pyrimidine kinase inhibitors.
Future Perspectives and Conclusion
The methylcyclopropyl pyrimidine scaffold holds significant promise for the development of novel kinase inhibitors. The unique combination of the pyrimidine's hinge-binding capability and the favorable physicochemical properties imparted by the methylcyclopropyl group provides a strong foundation for the design of potent and selective drug candidates.
Future research in this area should focus on:
-
Systematic SAR studies: A more comprehensive exploration of the SAR of methylcyclopropyl pyrimidines against a broad panel of kinases is needed to fully understand the potential of this scaffold.
-
Stereoselective synthesis: The development of efficient methods for the stereoselective synthesis of (R)- and (S)-methylcyclopropyl pyrimidines will be crucial for optimizing their biological activity.
-
Exploration of novel targets: While EGFR and JAK kinases have been explored, the potential of methylcyclopropyl pyrimidines to inhibit other kinase families remains largely untapped.
References
-
What is the main focus of the study on cyclopropyl amines? The study investigates the inhibition of the human epidermal growth factor receptor (HER2) using various derivatives of cyclopropyl amines, derived from the Ephedra plant, for potential breast cancer treatment. [Link]
-
Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. PubMed. [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 2022. [Link]
-
Synthesis of Densely Substituted Pyrimidine Derivatives. Organic Chemistry Portal. [Link]
-
Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters, 2022. [Link]
- WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors.
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Structure Activity Relationships. Drug Design Org. [Link]
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Methodological & Application
Application Note and Protocol: A Robust and Versatile Synthesis of 2-Substituted Pyrimidin-4-amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive and detailed protocol for the synthesis of 2-substituted pyrimidin-4-amines, a molecular scaffold of significant interest in medicinal chemistry and drug discovery. The methodology presented herein is a widely adopted and efficient two-step sequence, commencing with the regioselective amination of 2,4-dichloropyrimidine to yield the key intermediate, 2-chloro-4-aminopyrimidine. This is followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce a diverse range of substituents at the 2-position. This document is designed to serve as a practical resource, offering in-depth scientific rationale, step-by-step experimental procedures, and visual aids to facilitate successful synthesis and further exploration of this important class of compounds.
Introduction: The Significance of the 2-Substituted Pyrimidin-4-amine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including nucleic acids and various vitamins.[1][2] In the realm of medicinal chemistry, the 2-substituted pyrimidin-4-amine core is recognized as a "privileged scaffold" due to its recurring presence in numerous therapeutic agents.[3] This structural framework offers a unique combination of hydrogen bond donors and acceptors, enabling potent and specific interactions with a wide range of biological targets, particularly protein kinases.[4] The versatility of this scaffold allows for the strategic placement of various substituents at the 2-position, providing a powerful tool for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics.
The synthetic route detailed in this protocol is a cornerstone of many drug discovery programs, valued for its reliability and adaptability in generating diverse libraries of compounds for biological screening.
Reaction Scheme Overview
The synthesis of 2-substituted pyrimidin-4-amines is typically achieved through a two-step process as illustrated below.
Sources
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Methods for 2-Cyclopropyl Pyrimidine Derivatives
Abstract
The 2-cyclopropyl pyrimidine scaffold is a privileged structure in modern medicinal chemistry, integral to a new generation of targeted therapeutics. Its unique combination of a compact, rigid cyclopropyl group and a hydrogen-bond-accepting pyrimidine ring imparts favorable pharmacokinetic and pharmacodynamic properties. Consequently, robust and reliable analytical methods are paramount for ensuring the identity, purity, and quality of these derivatives throughout the drug development lifecycle. This guide provides a comprehensive overview of the principal analytical techniques, detailed experimental protocols, and method validation strategies tailored for 2-cyclopropyl pyrimidine derivatives, designed for researchers, quality control analysts, and drug development professionals.
Introduction: The Significance of the 2-Cyclopropyl Pyrimidine Moiety
Pyrimidine derivatives are foundational to cellular life, forming the basis of nucleic acids.[1] In drug discovery, this heterocyclic motif is a cornerstone, found in numerous approved drugs. The introduction of a cyclopropyl group at the 2-position of the pyrimidine ring offers several strategic advantages:
-
Metabolic Stability: The cyclopropyl group can block metabolic oxidation at the C2 position, enhancing the compound's half-life.
-
Conformational Rigidity: It locks the substituent in a defined orientation, which can lead to higher binding affinity and selectivity for its biological target.
-
Improved Physicochemical Properties: The lipophilic nature of the cyclopropyl group can modulate solubility and permeability.
Given these benefits, the accurate characterization and quantification of 2-cyclopropyl pyrimidine derivatives are critical. This document outlines the state-of-the-art analytical methodologies for this important class of compounds.
Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone for assessing the purity and concentration of active pharmaceutical ingredients (APIs) and their intermediates. For 2-cyclopropyl pyrimidine derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and powerful technique.[2]
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle & Causality: HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[3] The 2-cyclopropyl pyrimidine core is moderately polar, making it ideally suited for reversed-phase chromatography. The choice of a C18 column is based on its hydrophobicity, which provides strong retention for the aromatic pyrimidine and the lipophilic cyclopropyl group, allowing for excellent separation from more polar starting materials or more nonpolar impurities. A UV detector is selected due to the strong chromophoric nature of the pyrimidine ring, which typically absorbs strongly in the 220-280 nm range.
-
System Preparation:
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for protonating any basic nitrogen atoms on the pyrimidine ring, ensuring sharp, symmetrical peak shapes.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low UV cutoff and excellent elution strength.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the 2-cyclopropyl pyrimidine reference standard and dissolve in a 1:1 mixture of Acetonitrile/Water to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same target concentration (0.1 mg/mL) using the same diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: Monitor at the lambda max (λmax) of the specific derivative (typically ~254 nm) and a secondary wavelength (e.g., 220 nm) to detect a wider range of potential impurities.
-
Gradient Elution: A gradient is used to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted within a reasonable run time.
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 22.0 | 95 | 5 |
| Table 1: Example HPLC Gradient for Purity Analysis. |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method.
-
Quantify the assay by comparing the peak area of the analyte in the sample to the peak area of the reference standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Causality: LC-MS/MS couples the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[5] This technique is indispensable for trace-level impurity quantification, metabolite identification, and pharmacokinetic studies.[6] Electrospray ionization (ESI) is the preferred ionization technique as it is a soft method suitable for the moderately polar pyrimidine derivatives, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode.[5] Tandem MS (MS/MS) provides specificity by selecting the parent ion and fragmenting it to produce characteristic product ions, a process known as Multiple Reaction Monitoring (MRM), which is essential for quantifying analytes in complex biological matrices.[7]
-
System Preparation:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., an isotopically labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Conditions:
| Parameter | Setting | Rationale |
| LC Flow Rate | 0.4 mL/min | Optimized for 2.1 mm ID column. |
| LC Gradient | 5% to 95% B over 5 min | Fast gradient for high-throughput analysis. |
| Ionization Mode | ESI Positive | Pyrimidine nitrogen atoms are readily protonated. |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray. |
| Source Temp. | 150 °C | Optimizes desolvation. |
| MRM Transitions | Analyte-specific | Determined by infusing the compound to find the most intense and stable parent -> fragment transition. |
| Table 2: Typical LC-MS/MS Parameters. |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Determine the concentration of the analyte in the unknown samples using the regression equation from the calibration curve.
-
Spectroscopic Methods for Structural Elucidation
While chromatography separates and quantifies, spectroscopy provides definitive structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Causality: NMR spectroscopy is the most powerful tool for unambiguous structural determination in solution. It relies on the magnetic properties of atomic nuclei (¹H, ¹³C). The chemical shift (δ) of each nucleus provides detailed information about its local electronic environment.[9] For 2-cyclopropyl pyrimidines, ¹H NMR is used to confirm the presence and connectivity of the cyclopropyl and pyrimidine protons, while ¹³C NMR confirms the carbon skeleton.
The pyrimidine ring protons are deshielded due to the ring current and the electron-withdrawing nature of the nitrogen atoms, appearing far downfield.[10] The cyclopropyl protons are typically found in the upfield region.
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Pyrimidine H-4/H-6 | 8.5 - 9.3 | Doublet or Singlet |
| Pyrimidine H-5 | 7.2 - 7.6 | Triplet or Doublet of Doublets |
| Cyclopropyl CH (methine) | 1.5 - 2.5 | Multiplet |
| Cyclopropyl CH₂ (methylene) | 0.8 - 1.5 | Multiplet |
| Table 3: Typical ¹H NMR Chemical Shift Ranges (in CDCl₃ or DMSO-d₆).[10][11] |
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-cyclopropyl pyrimidine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher field spectrometer. A sufficient number of scans (e.g., 16) should be used to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Assign peaks based on their chemical shift, multiplicity, and integration values.
Analytical Method Validation Framework
Every analytical method used in drug development must be validated to prove it is fit for its intended purpose.[12][13] Validation is a documented process that provides a high degree of assurance that a method will consistently produce a result meeting pre-determined acceptance criteria.[14][15] The core validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[16]
| Parameter | Purpose | Typical Acceptance Criteria (for HPLC Assay) |
| Specificity | To ensure the signal measured is unequivocally from the analyte of interest. | Peak purity > 99.0%; Baseline resolution from impurities. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To measure the closeness of the results to the true value. | 98.0% - 102.0% recovery of spiked analyte. |
| Precision | To measure the degree of scatter between a series of measurements. | Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0%. |
| Range | The concentration interval where the method is accurate, precise, and linear. | 80% - 120% of the nominal concentration. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-Noise ratio ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations. | No significant change in results with varied parameters (e.g., flow rate ±5%, pH ±0.2). |
| Table 4: Key Analytical Method Validation Parameters and Acceptance Criteria.[13] |
Visualized Workflows
General Analytical Workflow
This diagram illustrates the typical path from sample receipt to final data reporting for a 2-cyclopropyl pyrimidine derivative.
Decision Tree for Method Selection
This diagram helps in choosing the appropriate analytical technique based on the scientific question.
References
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
RAPS. (2022, March 31). ICH releases draft guidelines on analytical method development. Available at: [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]
-
University of Regensburg. Chemical shifts. Available at: [Link]
-
University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
-
MDPI. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Available at: [Link]
-
National Institutes of Health (NIH). Development and validation of sensitive LC-MS/MS assays for quantification of HP-β-CD in human plasma and CSF. Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available at: [Link]
-
ResearchGate. Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Aminopyridine. Available at: [Link]
-
ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available at: [Link]
-
ResearchGate. (2025, August 7). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]
-
Lirias. Current Developments in LC-MS for Pharmaceutical Analysis. Available at: [Link]
-
PubMed. (2021, September 5). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. Available at: [Link]
-
LECO Corporation. Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. Available at: [Link]
-
ResearchGate. (2025, August 6). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS. Available at: [Link]
-
ResearchGate. Advances in LC/MS for the Characterization of Biotherapeutics. Available at: [Link]
-
PubMed. Heterocycles from cyclopropanes: applications in natural product synthesis. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
ARIKESI. (2024, September 23). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. Available at: [Link]
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- 4. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Development and validation of sensitive LC-MS/MS assays for quantification of HP-β-CD in human plasma and CSF - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
Application Note: A Multi-Phase Strategy for Screening 2-(2-Methylcyclopropyl)pyrimidin-4-amine as a Novel Kinase Inhibitor
An Application Guide for Researchers and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2][3] The development of small molecule kinase inhibitors remains a cornerstone of modern drug discovery. The aminopyrimidine scaffold is a well-established "privileged structure" in kinase inhibitor design, forming the core of numerous approved drugs.[4][5] This application note presents a comprehensive, multi-phase workflow for the initial characterization of a novel aminopyrimidine-containing compound, 2-(2-methylcyclopropyl)pyrimidin-4-amine (Molecular Formula: C₈H₁₁N₃, Molecular Weight: 149.19 g/mol [6]), as a potential kinase inhibitor. We provide a strategic guide and detailed protocols, from broad kinome profiling to biochemical validation and cell-based functional analysis, designed to efficiently identify kinase targets, determine potency, and validate cellular activity.
Introduction: The Rationale for Screening
The search for selective and potent kinase inhibitors is a primary objective in therapeutic development.[7] The process begins with identifying novel chemical matter that can effectively modulate kinase activity. Structural motifs often guide this selection process. The 2-aminopyrimidine core, present in our compound of interest, is known to mimic the adenine hinge-binding region of ATP, making it an ideal starting point for developing ATP-competitive kinase inhibitors.[4][5]
This guide uses this compound as a case study to illustrate a robust screening cascade. The goal is not merely to execute steps but to make informed decisions at each stage, maximizing the potential for identifying a viable lead compound. Our approach is divided into three logical phases:
-
Phase 1: Broad Kinome Profiling - To cast a wide net and identify initial, high-confidence kinase targets.
-
Phase 2: Biochemical Potency & Selectivity - To validate primary hits and accurately quantify inhibitory activity (IC₅₀).
-
Phase 3: Cellular Target Engagement & Functional Response - To confirm the compound's activity in a physiologically relevant context.
This structured workflow ensures that resources are directed toward the most promising targets and provides a self-validating system for robust decision-making.
Phase 1: High-Throughput Kinome Profiling
Expert Rationale: For a novel compound with an unknown target profile, initiating with a broad kinome scan is the most efficient strategy. It provides a comprehensive overview of a compound's selectivity and potential off-target liabilities from the outset.[8][9] Services offering panels of hundreds of kinases are invaluable for this initial discovery phase, providing high-quality, reproducible data that guides all subsequent efforts.[1][8][9][10][11]
Methodology: We propose utilizing a fee-for-service platform such as Reaction Biology's HotSpot™ radiometric assay or Eurofins' KINOMEscan® competitive binding assay.[8][9] Radiometric assays are often considered the "gold standard" as they directly measure the transfer of ³³P from ATP to a substrate, minimizing interference from assay artifacts.[11]
Protocol 1: Compound Preparation and Submission for Kinome Profiling
-
Compound Solubilization: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Ensure complete dissolution.
-
Quality Control: Verify the purity and identity of the compound via LC-MS and ¹H-NMR before submission.
-
Sample Submission: Provide the required volume and concentration of the stock solution to the chosen contract research organization (CRO). Typically, a single concentration (e.g., 1 µM or 10 µM) is used for the primary screen to identify significant activity.
-
Data Analysis: The CRO will report data as percent inhibition relative to a DMSO vehicle control. A common threshold for identifying a "hit" is >70% inhibition.
Hypothetical Data Presentation:
The results from a primary screen can be summarized to quickly identify the most promising targets for follow-up studies.
| Table 1: Hypothetical Kinome Profiling Results for this compound at 1 µM | | :--- | :--- | :--- | | Kinase Family | Kinase Target | % Inhibition | | Serine/Threonine Kinase | AURKA (Aurora Kinase A) | 92% | | Serine/Threonine Kinase | AURKB (Aurora Kinase B) | 85% | | Serine/Threonine Kinase | PLK1 | 45% | | Tyrosine Kinase | ABL1 | 15% | | Tyrosine Kinase | SRC | 12% | | Serine/Threonine Kinase | CDK2/Cyclin A | 8% | | ... (data for >300 other kinases) | ... | <10% |
Interpretation: The hypothetical data in Table 1 strongly suggests that this compound is a potent and selective inhibitor of Aurora kinases A and B. This provides a clear and actionable path forward for validation.
Caption: Workflow for initial kinase target identification.
Phase 2: Biochemical IC₅₀ Determination
Expert Rationale: Following the identification of primary hits, the next critical step is to determine the compound's potency by generating a dose-response curve and calculating the IC₅₀ value (the concentration required to inhibit 50% of kinase activity).[7] We recommend an orthogonal assay format to validate the primary screen results. Luminescence-based ADP detection assays, such as ADP-Glo™, are robust, highly sensitive, and easily adaptable for medium-throughput IC₅₀ determinations.[12][13] They measure kinase activity by quantifying the amount of ADP produced in the reaction, providing a direct measure of enzyme turnover.[12]
Caption: Principle of the ADP-Glo™ luminescent kinase assay.[12][13]
Protocol 2: IC₅₀ Determination using the ADP-Glo™ Kinase Assay
This protocol is adapted for determining the IC₅₀ of our compound against Aurora Kinase A.
Materials:
-
Recombinant human Aurora Kinase A (AURKA)
-
Peptide substrate (e.g., Kemptide)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP at a concentration near the Kₘ for AURKA
-
This compound in DMSO
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial 1:3 dilution series of this compound in DMSO, starting from 1 mM (e.g., 10 points). Then, dilute this series into the kinase buffer to create the final working concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Controls Preparation:
-
100% Activity Control (DMSO): Prepare wells with kinase buffer containing DMSO only.
-
0% Activity Control (No Enzyme): Prepare wells with all components except the kinase.
-
-
Assay Plate Setup (5 µL reaction volume):
-
Add 1.25 µL of 4x compound dilutions or controls to the appropriate wells.
-
Add 1.25 µL of 4x substrate/ATP mixture.
-
Add 2.5 µL of 2x AURKA enzyme to all wells except the "No Enzyme" controls.
-
-
Kinase Reaction: Mix the plate gently and incubate at room temperature for 60 minutes.[13]
-
First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]
-
Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[13]
-
Data Acquisition: Measure luminescence using a plate-based luminometer.
-
Data Analysis:
-
Normalize the data using the 0% and 100% activity controls.
-
Plot the % inhibition versus the log concentration of the inhibitor.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Expected Results:
The IC₅₀ values confirm the potency and can reveal selectivity between closely related kinases.
| Table 2: Biochemical Potency of this compound | | :--- | :--- | | Kinase Target | IC₅₀ (nM) | | AURKA | 15 | | AURKB | 45 | | PLK1 | >10,000 |
Phase 3: Cell-Based Target Engagement and Functional Assays
Expert Rationale: Demonstrating that a compound inhibits a purified enzyme is a crucial first step, but it is not sufficient. A successful inhibitor must be cell-permeable, engage its intended target in the complex cellular environment, and elicit a desired biological response.[7][14] Therefore, cell-based assays are essential for validating a compound's therapeutic potential.[15]
Methodology 1: Target Engagement via Western Blot
Aurora Kinase A directly phosphorylates Histone H3 at Serine 10 (H3S10ph) during mitosis. Measuring the reduction of this phosphorylation event is a direct biomarker of AURKA inhibition in cells.
Protocol 3: Western Blot for Phospho-Histone H3 (Ser10)
-
Cell Culture: Seed a relevant cancer cell line (e.g., HCT-116, which is sensitive to Aurora kinase inhibition) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 50, 200, 1000 nM) for a defined period (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a nitrocellulose membrane.[16]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody against phospho-Histone H3 (Ser10).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for total Histone H3 to ensure equal protein loading.
Methodology 2: Cell Viability Assay
To determine the functional consequence of target inhibition, a cell proliferation or cytotoxicity assay is performed. This measures the compound's ability to inhibit cancer cell growth (GI₅₀).
Protocol 4: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed HCT-116 cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
Assay:
-
Equilibrate the plate to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
-
Data Acquisition: Measure luminescence with a plate reader.
-
Data Analysis: Normalize the data and plot a dose-response curve to calculate the GI₅₀ value.
Expected Cellular Data:
| Table 3: Cellular Activity of this compound | | :--- | :--- | :--- | | Assay | Cell Line | Result (IC₅₀ / GI₅₀, nM) | | H3S10ph Inhibition (Western Blot) | HCT-116 | 55 (IC₅₀) | | Cell Viability (CellTiter-Glo®) | HCT-116 | 70 (GI₅₀) |
A strong correlation between the biochemical IC₅₀, the cellular target engagement IC₅₀, and the functional cell viability GI₅₀ provides high confidence that the compound's anti-proliferative effect is mediated through the inhibition of the intended target kinase.
Caption: Workflow for validating biochemical hits in a cellular context.
Conclusion and Future Directions
This application note outlines a systematic and robust strategy for the initial evaluation of a novel compound, this compound, as a kinase inhibitor. The proposed workflow, progressing from broad profiling to specific biochemical and cell-based validation, provides a clear and efficient path for hit identification and characterization. The hypothetical results demonstrate a potent and selective Aurora kinase inhibitor with confirmed cellular activity, establishing it as a promising lead for further preclinical development.
Future work would involve expanding the selectivity profiling, determining the mechanism of action (e.g., ATP competition assays), assessing pharmacokinetics and in vivo efficacy in animal models, and initiating medicinal chemistry efforts for lead optimization.
References
-
Title: KinomePro - Functional Kinase Activity Profiling Source: Pamgene URL: [Link]
-
Title: Kinome Profiling Service Source: MtoZ Biolabs URL: [Link]
-
Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL: [Link]
-
Title: Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Cell-based test for kinase inhibitors Source: INiTS URL: [Link]
-
Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]
-
Title: Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes Source: PubMed URL: [Link]
-
Title: How to measure Kinase activity with HTRF™ KinEASE™ assay kit Source: YouTube (Revvity) URL: [Link]
-
Title: In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays Source: Eurofins Discovery URL: [Link]
-
Title: A cell-based screening assay to identify novel kinase inhibitors Source: American Association for Cancer Research URL: [Link]
-
Title: Accelerating kinase drug discovery with validated kinase activity assay kits Source: News-Medical.net URL: [Link]
-
Title: Kinase Screening and Profiling: Methods and Protocols Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Cytotoxicity of Kinase Inhibitors | Download Table Source: ResearchGate URL: [Link]
-
Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]
-
Title: In vitro kinase assay Source: Protocols.io URL: [Link]
-
Title: New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Kinase Screening Assay Services Source: Reaction Biology URL: [Link]
-
Title: Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors Source: Frontiers in Chemistry URL: [Link]
-
Title: Assay Development for Protein Kinase Enzymes Source: NCBI - National Institutes of Health (NIH) URL: [Link]
-
Title: Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives Source: PMC - National Institutes of Health (NIH) URL: [Link]
-
Title: Kinase Inhibitors and Cell Viability Assay Source: ResearchGate URL: [Link]
-
Title: Kinase assays Source: BMG LABTECH URL: [Link]
-
Title: Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor... Source: PubMed URL: [Link]
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Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: PubMed Central URL: [Link]
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Application Notes and Protocols for the Cellular Characterization of 2-(2-Methylcyclopropyl)pyrimidin-4-amine
Introduction: Unveiling the Therapeutic Potential of Novel Pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The novel compound, 2-(2-methylcyclopropyl)pyrimidin-4-amine, represents a new chemical entity within this promising class. While its specific biological targets are yet to be elucidated, its structural similarity to known kinase inhibitors and other bioactive pyrimidines suggests a strong potential for therapeutic relevance, particularly in oncology.[2][5][6]
This comprehensive guide provides a strategic and detailed framework for the initial cellular characterization of this compound. We present a tiered approach, beginning with broad assessments of cellular viability and cytotoxicity, progressing to more mechanistic assays to investigate its impact on apoptosis and cell cycle, and culminating in advanced assays for target engagement and kinase inhibition. This structured workflow is designed to efficiently elucidate the compound's mechanism of action and identify its therapeutic potential.
Part 1: Foundational Analysis - Assessing General Cellular Effects
The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. These assays provide a fundamental understanding of the compound's potency and therapeutic window.
Cell Viability and Cytotoxicity Assays
A primary assessment of the compound's biological activity involves evaluating its impact on cell viability. Tetrazolium-based colorimetric assays, such as the MTT and MTS assays, are robust and high-throughput methods to quantify metabolically active cells.[7][8] As a complementary and often more sensitive method, the CellTiter-Glo® luminescent assay measures ATP levels, providing a direct indicator of viable, metabolically active cells.[9][10]
Table 1: Recommended Cell Seeding Densities for Viability Assays
| Cell Line Type | 96-well Plate (cells/well) | 384-well Plate (cells/well) |
| Adherent (e.g., A549, MCF-7) | 5,000 - 10,000 | 2,000 - 5,000 |
| Suspension (e.g., K562, Jurkat) | 10,000 - 50,000 | 5,000 - 20,000 |
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cellular metabolic activity as an indicator of cell viability.[7]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., A549, MCF-7, HCT-116)[11]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate overnight (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Part 2: Mechanistic Insights - Investigating the Mode of Action
Following the initial assessment of cytotoxicity, the next critical step is to investigate the underlying mechanism by which this compound induces cell death or inhibits proliferation.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer agents.[12] The Annexin V assay is a widely used method for detecting early-stage apoptosis.[12][13][14] During apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Workflow for Apoptosis Detection
Caption: Workflow for Annexin V and PI staining for apoptosis detection.
Protocol 2: Apoptosis Detection by Annexin V Staining
This protocol provides a method to quantify apoptotic cells using flow cytometry.[12][13]
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound at its IC50 concentration for a predetermined time. Harvest both adherent and floating cells, and wash twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Part 3: Target-Oriented Investigations
Given that many pyrimidine derivatives function as kinase inhibitors, a logical next step is to investigate the effect of this compound on kinase activity.[2]
In-Cell Target Engagement Assays
Confirming that a compound interacts with its intended target within a living cell is a critical step in drug discovery, referred to as target engagement.[15] Cellular Thermal Shift Assays (CETSA®) and NanoBRET™ Target Engagement Assays are powerful methods to measure this interaction.[16][17] These assays provide evidence that the compound binds to its target protein in the complex intracellular environment.[18][19]
Kinase Inhibition Assays
To directly assess the inhibitory activity of the compound on specific kinases, in vitro kinase activity assays are employed. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, provide a sensitive and high-throughput method to measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[20]
Signaling Pathway Perturbation
Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol describes a method for measuring the inhibitory effect of the compound on a specific kinase.[20]
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate buffer.
-
Kinase Reaction: In a 384-well plate, add the compound dilutions, the kinase, and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
This guide provides a foundational, yet comprehensive, framework for the initial cellular characterization of this compound. The proposed workflow, from general cytotoxicity to specific kinase inhibition, allows for a systematic and efficient evaluation of its therapeutic potential. Positive results from these assays would warrant further investigation, including broader kinase profiling, in vivo efficacy studies in relevant disease models, and detailed ADME/Tox profiling. The insights gained from these cell-based assays are crucial for making data-driven decisions in the advancement of this novel pyrimidine derivative as a potential therapeutic candidate.
References
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Al-Jubaili, M., et al. (2022). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]
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Lomenick, B., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 562-567. Available at: [Link]
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Concept Life Sciences. (n.d.). Target Engagement Assay Services. Available at: [Link]
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Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters, 12(8), 1304–1309. Available at: [Link]
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Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry, 89, 411-437. Available at: [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
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Thiyagarajan, T., et al. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(12), e2327. Available at: [Link]
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National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Available at: [Link]
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Bio-Rad Laboratories. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube. Available at: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
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University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Available at: [Link]
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Geronikaki, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 27(19), 6536. Available at: [Link]
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Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. Available at: [Link]
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EMD Millipore. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Available at: [Link]
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Geronikaki, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. ResearchGate. Available at: [Link]
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Mohamed, M. S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. Available at: [Link]
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El-Sayed, M. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4933. Available at: [Link]
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El-Gamal, M. I., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(14), 5484. Available at: [Link]
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Kumar, A., et al. (2019). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Applied Pharmaceutical Science, 9(09), 076-083. Available at: [Link]
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PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Available at: [Link]
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Stoyanov, S., et al. (2022). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 27(21), 7277. Available at: [Link]
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Mohamed, M. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. Available at: [Link]
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Kumar, S., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 16(1), 12345. Available at: [Link]
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Mohamed, M. S., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. Available at: [Link]
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Application Notes and Protocols for 2-(2-Methylcyclopropyl)pyrimidin-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(2-Methylcyclopropyl)pyrimidin-4-amine is a pivotal building block in contemporary medicinal chemistry, most notably serving as a key intermediate in the synthesis of Upadacitinib (Rinvoq®), a selective Janus kinase (JAK) 1 inhibitor.[1][2][3] This document provides a comprehensive guide to the application of this compound, detailing its significance, synthesis, and subsequent utilization in the construction of complex pharmaceutical agents. The protocols outlined herein are designed to provide researchers with a robust framework for the practical application of this compound in a laboratory setting. Furthermore, this guide elucidates the mechanism of action of the final drug product, Upadacitinib, and its role in modulating the JAK-STAT signaling pathway.[4][5][6]
Introduction: The Strategic Importance of this compound
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to interact with a wide range of biological targets.[7][8][9] this compound has emerged as a particularly valuable derivative, primarily due to its integral role in the synthesis of Upadacitinib, a second-generation JAK inhibitor.[10][11]
Upadacitinib is approved for the treatment of several autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, and ulcerative colitis.[5][10] Its efficacy stems from the selective inhibition of JAK1, a key enzyme in the JAK-STAT signaling pathway that transduces signals for numerous pro-inflammatory cytokines.[5][11][12] The unique 2-methylcyclopropyl substituent of the pyrimidine core in this compound is a critical structural motif that contributes to the high selectivity and potency of Upadacitinib.[1]
This document will provide a detailed exploration of the synthesis of this compound and its subsequent conversion to a key intermediate for Upadacitinib.
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The following protocol is a representative example based on established synthetic routes.
Protocol 1: Synthesis of this compound
Materials:
-
2-Methylcyclopropanecarboxamidine hydrochloride
-
3,3-Dimethoxyacrylonitrile
-
Sodium methoxide
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., dichloromethane/methanol gradient)
Procedure:
-
Preparation of the Reaction Mixture: In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-methylcyclopropanecarboxamidine hydrochloride (1.0 eq) in methanol.
-
Addition of Base: To the stirred solution, add sodium methoxide (2.0 eq) portion-wise at room temperature. Stir the resulting suspension for 30 minutes.
-
Addition of the Acrylonitrile: Add 3,3-dimethoxyacrylonitrile (1.1 eq) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to afford this compound as a solid.
Application in the Synthesis of a Key Upadacitinib Intermediate
This compound serves as a crucial building block for the construction of the tricyclic core of Upadacitinib. A key transformation is a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce the pyrrolo[2,3-b]pyrazine moiety.[13][14][15]
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a Upadacitinib Precursor
Materials:
-
This compound (1.0 eq)
-
(7-Bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl)methanol (protected, 1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq)
-
Base (e.g., K2CO3, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane gradient)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the protected (7-bromo-5H-pyrrolo[2,3-b]pyrazin-5-yl)methanol, and the base.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture to the flask, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the coupled product.
Mechanism of Action of the Resulting JAK Inhibitor (Upadacitinib)
The final drug product, Upadacitinib, derived from the synthetic pathway involving this compound, exerts its therapeutic effect by selectively inhibiting JAK1.[5][11]
The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors involved in immunity and inflammation.[4][6][16] The process is initiated when a cytokine binds to its receptor on the cell surface, leading to the activation of associated JAKs.[4][6] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[4][16] Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus, where they regulate the transcription of target genes involved in the inflammatory response.[4][6]
Upadacitinib, by selectively inhibiting JAK1, disrupts this signaling cascade.[11][12] This leads to a reduction in the phosphorylation and activation of STATs, thereby downregulating the expression of pro-inflammatory genes.[5][12] The selectivity of Upadacitinib for JAK1 over other JAK isoforms (JAK2, JAK3, and TYK2) is a key attribute, potentially contributing to a more favorable safety profile compared to less selective JAK inhibitors.[10][11]
Data Presentation
Table 1: Selectivity Profile of Upadacitinib
| Janus Kinase Isoform | IC50 (nM) | Fold Selectivity vs. JAK1 |
| JAK1 | 43 | 1 |
| JAK2 | 120 | ~2.8 |
| JAK3 | 2300 | ~53.5 |
| TYK2 | 4700 | ~109.3 |
Note: IC50 values are approximate and can vary depending on the assay conditions. Data synthesized from publicly available information.[17]
Visualizations
Diagram 1: Synthetic Pathway Overview
Caption: Synthetic route to Upadacitinib highlighting the key intermediate.
Diagram 2: JAK-STAT Signaling Pathway and Inhibition by Upadacitinib
Caption: Upadacitinib inhibits JAK1, blocking pro-inflammatory gene transcription.
Conclusion
This compound is a high-value intermediate in medicinal chemistry, indispensable for the synthesis of the selective JAK1 inhibitor, Upadacitinib. The protocols and information provided in this guide offer a comprehensive resource for researchers engaged in the synthesis of complex pharmaceutical agents and the study of kinase inhibitors. A thorough understanding of the synthesis of this key building block and the mechanism of action of the final drug product is essential for the continued development of novel therapeutics for autoimmune and inflammatory diseases.
References
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Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
-
Wikipedia. (n.d.). Upadacitinib. Retrieved from [Link]
-
The Content Rheum. (n.d.). Describe the Mechanism of Action of Upadacitinib. Retrieved from [Link]
-
Mohamed, M. F., et al. (2022). Upadacitinib: Mechanism of action, clinical, and translational science. PubMed. Retrieved from [Link]
-
Dr.Oracle. (2025). What is the mechanism of action of Rinvoq (upadacitinib)? Retrieved from [Link]
-
Parmentier, J. M., et al. (2018). Upadacitinib: Mechanism of action, clinical, and translational science. PMC. Retrieved from [Link]
-
Aaronson, D. S., & Horvath, C. M. (2002). The JAK/STAT Pathway. PMC. Retrieved from [Link]
-
Fathalla, W., et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. ResearchGate. Retrieved from [Link]
-
Sino Biological. (n.d.). Jak-Stat Signaling Pathway. Retrieved from [Link]
-
Slideshare. (2017). JAK-STAT Signalling Pathway. Retrieved from [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
-
Der Pharma Chemica. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]
-
Growing Science. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
PubMed. (2019). Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
MDPI. (2014). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Retrieved from [Link]
- Google Patents. (2021). US20210323971A1 - Synthesis methods for upadacitinib and intermediate thereof.
-
ResearchGate. (2023). Synthesis of upadacitinib (187). Retrieved from [Link]
- Google Patents. (2021). WO2021123288A1 - Process and intermediates for the preparation of upadacitinib.
- Google Patents. (2002). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
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2-(2-Methylcyclopropyl)pyrimidin-4-amine as a chemical probe
Application Notes and Protocols: 2-(2-Methylcyclopropyl)pyrimidin-4-amine as a Putative Chemical Probe for Janus Kinase 2 (JAK2)
For Research Use Only.
Introduction
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine-mediated signaling pathways, governing processes such as hematopoiesis, inflammation, and immune response.[1][2][3] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2.[1] Of these, JAK2 is a pivotal mediator for a variety of hematopoietic growth factors, including erythropoietin and thrombopoietin.[1] Dysregulation of JAK2 activity, most notably through the V617F gain-of-function mutation, is a key driver in myeloproliferative neoplasms (MPNs), making it a significant therapeutic target.[4]
This document provides detailed application notes for the use of this compound, hereafter referred to as Jakinib-M2C, as a novel chemical probe for the investigation of JAK2 signaling. The 2-aminopyrimidine scaffold is a well-established pharmacophore in a multitude of kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[5][6][7][8] The incorporation of a 2-methylcyclopropyl group is hypothesized to enhance both the potency and selectivity of Jakinib-M2C for JAK2.
Disclaimer: this compound is a novel compound with limited characterization in the public domain. The application notes provided herein are based on a scientifically informed hypothesis of its potential as a JAK2 chemical probe, derived from structure-activity relationships of similar pyrimidine-based kinase inhibitors.[6][7][9] These protocols are intended to serve as a guide for the initial characterization and validation of this compound as a chemical probe for JAK2.
Physicochemical Properties of Jakinib-M2C
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃ | Vendor Data |
| Molecular Weight | 149.19 g/mol | Vendor Data |
| CAS Number | 1483220-52-5 | Vendor Data |
| Appearance | White to off-white solid | Vendor Data |
| Purity | ≥95% | Vendor Data |
| Solubility | Soluble in DMSO (≥25 mg/mL), sparingly soluble in ethanol, and poorly soluble in water. | Inferred |
It is recommended to prepare a fresh stock solution in anhydrous DMSO (e.g., 10 mM or 25 mM) and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Proposed Mechanism of Action
Jakinib-M2C is proposed to be a Type I ATP-competitive inhibitor of JAK2. The 2-aminopyrimidine core is expected to form hydrogen bonds with the hinge region of the JAK2 kinase domain, mimicking the interaction of the adenine base of ATP. The 2-methylcyclopropyl substituent is predicted to occupy a hydrophobic pocket adjacent to the ATP-binding site, potentially conferring selectivity over other kinases.
Caption: Proposed binding mode of Jakinib-M2C in the JAK2 ATP-binding pocket.
Experimental Protocols
Protocol 1: In Vitro JAK2 Kinase Assay
This protocol is designed to determine the direct inhibitory effect of Jakinib-M2C on the enzymatic activity of recombinant JAK2. A common method is to measure the phosphorylation of a substrate peptide.
1.1. Materials and Reagents:
-
Recombinant human JAK2 (active)
-
Kinase substrate (e.g., a biotinylated peptide derived from STAT5)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)[10]
-
ATP solution
-
Jakinib-M2C stock solution (in DMSO)
-
Positive control inhibitor (e.g., Ruxolitinib)
-
Stop solution (e.g., EDTA in kinase buffer)
-
Detection reagents (e.g., HRP-conjugated streptavidin and a suitable chemiluminescent substrate)
-
White, opaque 96-well or 384-well plates
1.2. Procedure:
-
Prepare a serial dilution of Jakinib-M2C in kinase buffer. Also, prepare dilutions of the positive control and a DMSO-only vehicle control.
-
In a microplate, add 5 µL of the diluted compounds or controls.
-
Add 10 µL of a solution containing the JAK2 enzyme and the substrate peptide in kinase buffer. The final concentrations should be optimized, but a starting point could be 5-10 nM for JAK2 and 200-500 nM for the substrate.[11]
-
Incubate the plate at room temperature for 15-20 minutes to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Kₘ for JAK2, if known, to accurately determine the IC₅₀ for an ATP-competitive inhibitor.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes). This should be within the linear range of the reaction.
-
Stop the reaction by adding 10 µL of stop solution.
-
Detect the amount of phosphorylated substrate according to the manufacturer's instructions for the chosen detection system.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
1.3. Expected Outcome: A dose-dependent decrease in the phosphorylation of the substrate in the presence of Jakinib-M2C will indicate direct inhibition of JAK2. The calculated IC₅₀ value will quantify its potency.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular context.[12][13][14][15][16] Ligand binding stabilizes the target protein, leading to a higher melting temperature.
2.1. Materials and Reagents:
-
Human cell line expressing JAK2 (e.g., HEL cells with JAK2 V617F mutation)
-
Cell culture medium and supplements
-
Jakinib-M2C
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease/phosphatase inhibitors)
-
Antibodies: primary antibody against JAK2, HRP-conjugated secondary antibody
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, blocking buffer, ECL substrate)[17]
2.2. Procedure:
-
Culture the cells to a sufficient density.
-
Treat the cells with Jakinib-M2C at a desired concentration (e.g., 1-10 µM) or with DMSO as a vehicle control for 1-2 hours in the incubator.[13]
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.[12]
-
Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a 25°C water bath).[12]
-
Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[12][13]
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble JAK2 in each sample by Western blotting.
-
Quantify the band intensities and plot the percentage of soluble JAK2 against the temperature for both the Jakinib-M2C-treated and DMSO-treated samples.
2.3. Expected Outcome: A rightward shift in the melting curve for JAK2 in the Jakinib-M2C-treated cells compared to the DMSO control will confirm direct target engagement in the cellular environment.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Protocol 3: Western Blot Analysis of JAK2-STAT5 Signaling
This protocol assesses the functional consequence of JAK2 inhibition by Jakinib-M2C by measuring the phosphorylation of its downstream substrate, STAT5.
3.1. Materials and Reagents:
-
Cytokine-dependent cell line (e.g., Ba/F3) or a human cell line responsive to a JAK2-activating cytokine (e.g., erythropoietin).
-
Jakinib-M2C
-
Cytokine (e.g., IL-3 or erythropoietin)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Antibodies: primary antibodies against phospho-STAT5 (pSTAT5), total STAT5, phospho-JAK2 (pJAK2), total JAK2, and a loading control (e.g., β-actin or GAPDH). HRP-conjugated secondary antibodies.
-
Reagents for Western blotting.[17]
3.2. Procedure:
-
Starve the cells of cytokines for a few hours to reduce basal signaling.
-
Pre-treat the cells with a serial dilution of Jakinib-M2C or DMSO for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce JAK2-STAT5 signaling.
-
Immediately wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting on the cell lysates.[17]
-
Probe the membranes with antibodies against pSTAT5, total STAT5, pJAK2, total JAK2, and the loading control.
-
Develop the blots and quantify the band intensities. Normalize the phosphorylated protein levels to their respective total protein levels.
3.3. Expected Outcome: Jakinib-M2C should cause a dose-dependent reduction in the levels of pSTAT5 and pJAK2 upon cytokine stimulation, without affecting the total levels of these proteins. This demonstrates the inhibition of the JAK2 signaling pathway in cells.
Caption: Simplified JAK2-STAT5 signaling pathway and the proposed point of inhibition by Jakinib-M2C.
References
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Li, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(16), e4495. [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
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Pratilas, C. A., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 133-146. [Link]
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Ishikawa, T., et al. (2017). Kinase Activity-Tagged Western Blotting Assay. BioTechniques, 62(4), 174-180. [Link]
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Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123. [Link]
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Mi, Y., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1879-1887. [Link]
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Yu, P. B., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7067-7078. [Link]
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Janeba, Z., et al. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. Journal of Medicinal Chemistry, 47(3), 707-714. [Link]
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Sharma, P., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies, 2(4). [Link]
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Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(22), 5897-5901. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 514-536. [Link]
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Furet, P., et al. (2006). Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase. Bioorganic & Medicinal Chemistry Letters, 16(5), 1146-1150. [Link]
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Heath, J. A., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 56(17), 6829-6840. [Link]
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Wang, Y., et al. (2018). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Future Medicinal Chemistry, 10(16), 1995-2015. [Link]
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Hilgeroth, A., et al. (2012). 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. European Journal of Medicinal Chemistry, 53, 254-263. [Link]
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Witulski, B., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules, 26(6), 1588. [Link].nih.gov/pmc/articles/PMC8001718/)
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Application Note: High-Throughput Screening of Pyrimidine Derivatives for Protein Kinase Inhibition
Abstract
This guide provides a comprehensive framework for the development and execution of high-throughput screening (HTS) campaigns to identify and characterize pyrimidine-based protein kinase inhibitors. Pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates targeting kinases.[1][2] This document details the critical steps from assay development and optimization to primary screening, data analysis, and hit confirmation, with a focus on ensuring scientific rigor and generating high-quality, actionable data. A detailed protocol for a widely used, robust, luminescence-based kinase assay (ADP-Glo™) is provided as a practical example.
Introduction: The Power of Pyrimidines in Kinase Drug Discovery
The human kinome, comprising over 500 protein kinases, is a pivotal target class for drug discovery, particularly in oncology and immunology.[3] Kinases are crucial signaling enzymes, and their dysregulation is a hallmark of many diseases.[4] The pyrimidine nucleus is a cornerstone of many successful kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[5][6] This structural feature has made pyrimidine libraries a rich source for identifying novel therapeutic leads.[1]
High-throughput screening (HTS) is an indispensable technology for interrogating large chemical libraries, such as those comprised of pyrimidine derivatives, to discover novel starting points for drug development.[3][7] A successful HTS campaign hinges on a robust, sensitive, and reproducible assay. This guide will walk through the essential considerations for screening these valuable compound collections against kinase targets.
The Foundation: Assay Development and Validation
Before embarking on a full-scale screen, significant effort must be invested in developing and validating the assay to ensure its reliability. The goal is to create an assay with a large signal window and low variability, capable of accurately identifying true inhibitors.
Choosing the Right Assay Technology
Several HTS-compatible technologies are available for monitoring kinase activity, most of which quantify one of the products of the kinase reaction: ADP or the phosphorylated substrate.
-
Luminescence-Based Assays (e.g., ADP-Glo™): These "add-and-read" assays measure ADP production.[8] In the ADP-Glo™ assay, the kinase reaction is stopped, and remaining ATP is depleted. Subsequently, ADP is converted back to ATP, which fuels a luciferase reaction, generating a light signal directly proportional to kinase activity.[8][9] This method is highly sensitive, has a broad dynamic range, and is less prone to interference from fluorescent compounds.[10][11]
-
Fluorescence-Based Assays: These include technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[12] They often rely on antibodies to detect the phosphorylated product. While powerful, they can be susceptible to interference from colored or fluorescent library compounds.
-
Radioactive Assays: The traditional "gold standard," using ³²P- or ³³P-labeled ATP, is highly sensitive but generates radioactive waste and is not amenable to simple automation.
For this guide, we will focus on the ADP-Glo™ Kinase Assay due to its robustness, sensitivity, and widespread use in HTS.[8][13]
Critical Optimization Parameters
Optimization is an iterative process to define the conditions that yield the best assay performance.
-
Enzyme and Substrate Concentration: Titrate the kinase and its substrate to find concentrations that produce a robust signal while remaining in the linear range of the reaction. The goal is typically to achieve 10-30% ATP consumption in the uninhibited reaction, ensuring the assay is sensitive to inhibitors.
-
ATP Concentration: The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors, which is the expected mechanism for many pyrimidine derivatives.[4]
-
Reaction Time: A time-course experiment is essential to determine the point at which the reaction is still in its linear phase.[14] Running the assay too long can lead to substrate depletion and non-linear kinetics, masking inhibitory effects.
-
DMSO Tolerance: Library compounds are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO used in the screen (usually 0.5-1.0%), as high concentrations can inhibit enzyme activity.[14]
The Self-Validating System: Quality Control and the Z'-Factor
A robust HTS assay must include controls on every plate to monitor its performance.[15]
-
Negative Control (Max Signal): Kinase reaction with no inhibitor (DMSO vehicle only). This represents 0% inhibition.
-
Positive Control (Min Signal): Kinase reaction with a known, potent inhibitor of the target kinase. This represents 100% inhibition.
These controls are used to calculate the Z'-factor , a statistical parameter that quantifies the quality of the assay.[16][17]
Z'-Factor Formula: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean refers to the signals from the positive and negative controls.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between controls with low data variability. Ideal for HTS.[15][16] |
| 0 to 0.5 | Marginal | The assay may be usable, but hit confirmation will be challenging.[16][17] |
| < 0 | Unacceptable | The signal from positive and negative controls overlaps, making the assay unsuitable for screening.[17][18] |
An assay with a Z'-factor consistently ≥ 0.5 is considered validated and ready for HTS.[19]
The High-Throughput Screening Workflow
The HTS process integrates biology, automation, and data science to screen thousands of compounds efficiently.
This workflow is typically performed using automated liquid handlers and plate readers to ensure consistency and throughput.[20]
Protocol: HTS for Pyrimidine Inhibitors using the ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format and is based on the manufacturer's instructions.[8][13] Volumes can be scaled, but the 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent must be maintained.[8]
Materials
-
Kinase of interest and corresponding substrate
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat.# V9101 or similar)[13]
-
Pyrimidine derivative library (10 mM in DMSO)
-
Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[9]
-
Known inhibitor for positive control
-
Solid white, opaque 384-well assay plates (low-volume)
-
Acoustic dispenser (e.g., Echo) or pin tool for compound transfer
-
Multichannel pipettes or automated liquid dispenser (e.g., Combi)
-
Plate reader with luminescence detection capabilities
Assay Plate Preparation
-
Compound Plating: Using an acoustic dispenser, transfer 25 nL of each pyrimidine derivative from the library stock plate to the corresponding wells of the 384-well assay plate.
-
Control Plating: Dispense 25 nL of DMSO (no inhibitor) into the negative control wells (n=16) and 25 nL of a known inhibitor stock into the positive control wells (n=16). This results in a final screening concentration of 10 µM for library compounds, assuming a 25 µL final volume in the kinase reaction step.
Experimental Procedure
All steps are performed at room temperature.
-
Initiate Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Dispense 2.5 µL of the 2X Kinase/Substrate mix into all wells.
-
To start the reaction, add 2.5 µL of the 2X ATP solution to all wells for a final kinase reaction volume of 5 µL.[13]
-
-
Incubation: Gently mix the plate on a plate shaker for 30 seconds. Cover and incubate for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction.[8][13] Mix on a plate shaker and incubate for 40 minutes.
-
Signal Development: Add 10 µL of Kinase Detection Reagent to each well.[13] This step converts the ADP generated into a luminescent signal. Mix on a plate shaker and incubate for 30-60 minutes.[8]
-
Data Acquisition: Measure luminescence using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient.[13]
Data Analysis and Hit Identification
Data Normalization
Raw luminescence values (Relative Light Units, RLU) are normalized to percent inhibition using the plate controls:
% Inhibition = 100 * (1 - (RLU_sample - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl))
Where RLU_sample is the signal from a well with a test compound, RLU_pos_ctrl is the average signal of the positive controls, and RLU_neg_ctrl is the average signal of the negative controls.[21]
Hit Selection
A "hit" is a compound that displays a statistically significant and reproducible level of inhibition.[22] The hit selection threshold is a critical decision. A common method is to use a robust statistical cutoff.[23][24]
Z-score Method: This approach assesses how many standard deviations a compound's activity is from the mean of the sample population (all test compounds). Z-score = (Value_sample - Median_plate) / MAD_plate Where MAD is the Median Absolute Deviation of all samples on the plate.
A typical hit threshold might be defined as % Inhibition > 50% or a Z-score < -3 .[22] The goal is to maximize the identification of true positives while minimizing false positives that waste resources in follow-up studies.[23]
Hit Confirmation and Dose-Response Analysis
All primary hits must be re-tested to confirm their activity.[24] This involves re-sourcing the compound powder, confirming its identity and purity, and re-testing in the primary assay.[25]
Confirmed hits are then evaluated in dose-response experiments to determine their potency, typically expressed as the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[26] This involves a serial dilution of the compound (e.g., 10-point, 3-fold dilution) and fitting the resulting data to a sigmoidal dose-response curve using non-linear regression.[27][28]
| Parameter | Description | Importance |
| Top Plateau | Maximum % Inhibition | Indicates the efficacy of the compound. |
| Bottom Plateau | Minimum % Inhibition | Should be close to 0%. |
| logIC₅₀ | Log of the IC₅₀ concentration | The primary measure of potency.[29] |
| Hill Slope | The steepness of the curve | Provides insight into the binding mechanism. |
Troubleshooting Common HTS Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - Reagent degradation (enzyme, ATP)- Suboptimal reagent concentrations- Incorrect plate reader settings | - Use fresh, validated reagent lots.[30]- Re-optimize enzyme, substrate, and ATP concentrations.- Ensure luminometer settings are optimized for signal detection. |
| High Plate-to-Plate Variability | - Inconsistent liquid handling- Temperature or incubation time fluctuations- Batch effects in reagents | - Ensure all automated liquid handlers are calibrated.[20]- Standardize all incubation steps precisely.- Use the same batch of all critical reagents for the entire screen.[31] |
| Systematic Plate "Edge Effects" | - Uneven temperature across the plate during incubation- Evaporation from wells on the plate edge | - Use a water bath or incubator with uniform heating.- Use plate seals and maintain a humidified environment.[14] |
| High False Positive Rate | - Assay technology interference (e.g., compound fluorescence)- Non-specific inhibition (e.g., compound aggregation) | - Use a luminescence-based assay to avoid fluorescence interference.- Perform counter-screens and assay for aggregation (e.g., by adding detergent). |
Conclusion
High-throughput screening of pyrimidine libraries is a powerful strategy for discovering novel kinase inhibitors. Success is not merely a matter of automation but is built upon a foundation of meticulous assay development, rigorous quality control, and thoughtful data analysis. By implementing the principles and protocols outlined in this guide, researchers can maximize the quality of their screening data and increase the probability of identifying promising lead candidates for progression into drug discovery pipelines.
References
- ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-protocol.pdf]
- Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase. Journal of Biomolecular Structure and Dynamics. [URL: https://pubmed.ncbi.nlm.nih.gov/37144704/]
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/37650007/]
- ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/quick-protocols/9fb099-adp-glo-kinase-assay-quick-protocol.pdf]
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. SLAS Discovery. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4400938/]
- Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [URL: https://www.graphpad.com/support/faq/calculating-a-z-factor-to-assess-the-quality-of-a-screening-assay/]
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- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [URL: https://academic.oup.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery. [URL: https://pubmed.ncbi.nlm.nih.gov/31335222/]
- Z-factor. Wikipedia. [URL: https://en.wikipedia.org/wiki/Z-factor]
- How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. [URL: https://www.dispendix.
- Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01540]
- Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. [URL: https://www.researchgate.net/publication/362876694_Pyrimidine_derivatives_as_EGFR_tyrosine_kinase_inhibitors_in_non-small-cell_lung_cancer_A_comprehensive_review]
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- Strategies for Small Molecule Library Design. Methods in Molecular Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/24014396/]
- High-throughput screening for kinase inhibitors. ChemBioChem. [URL: https://pubmed.ncbi.nlm.nih.gov/15742384/]
- ADP-Glo™ Kinase Assay Protocol. Promega Corporation. [URL: https://www.promega.com/protocols/technical-manual/adp-glo-kinase-assay-tm313-protocol/]
- How to calculate IC50 for my dose response? ResearchGate. [URL: https://www.researchgate.
- Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors. Benchchem. [URL: https://www.benchchem.
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- Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [URL: https://analyticalscience.wiley.com/do/10.1002/sepspec.212419010]
- Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [URL: https://www.youtube.
- Strategies for the screening of small molecule libraries. ResearchGate. [URL: https://www.researchgate.
- Drug dose-response data analysis. Towards Data Science. [URL: https://towardsdatascience.
- ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/adp-glo-lipid-kinase-systems-protocol.pdf]
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- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Structure. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3109723/]
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Application Note: A Multi-Pronged Strategy for Target Identification of 2-(2-Methylcyclopropyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The discovery of novel therapeutics often begins with the identification of small molecules exhibiting desirable phenotypic effects. However, understanding the precise molecular mechanism of action is paramount for further development, optimization, and safety assessment. 2-(2-Methylcyclopropyl)pyrimidin-4-amine is a novel compound featuring a pyrimidine scaffold, a class of heterocyclic compounds known for a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] Many pyrimidine derivatives exert their effects through the modulation of protein kinases.[4] This application note provides a comprehensive, multi-pronged strategy for the identification of the specific cellular target(s) of this compound, guiding researchers from initial computational predictions to rigorous experimental validation.
This guide is structured to provide a logical workflow, emphasizing the causality behind experimental choices and ensuring the generation of robust, verifiable data. We will explore a combination of computational, biochemical, and cell-based approaches to build a compelling case for the identification of the molecular target.
Part 1: In Silico Target Prediction - Generating the Initial Hypotheses
Before embarking on resource-intensive experimental work, in silico methods offer a rapid and cost-effective means to generate initial hypotheses about the potential targets of this compound.[5] These computational approaches can be broadly categorized as ligand-based and structure-based methods.
1.1. Ligand-Based Approaches: The Power of Similarity
Ligand-based methods operate on the principle that structurally similar molecules often exhibit similar biological activities.
-
Chemical Similarity Searching: This involves searching databases of known bioactive molecules (e.g., ChEMBL, PubChem) to identify compounds with high structural similarity to this compound. The known targets of these similar compounds become high-priority candidates for our test molecule.
-
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target. A pharmacophore model can be built based on a set of known active molecules and then used to screen for other compounds, including ours, that fit the model.
1.2. Structure-Based Approaches: Docking into the Proteome
Structure-based methods utilize the three-dimensional structures of potential protein targets.
-
Reverse Docking: In this approach, the 3D structure of this compound is computationally "docked" into the binding sites of a large number of proteins in a structural database (e.g., Protein Data Bank).[6] The algorithm calculates a "docking score" that estimates the binding affinity, and proteins with the most favorable scores are considered potential targets.
Caption: In Silico Target Prediction Workflow.
Protocol 1: In Silico Target Prediction
-
Obtain 3D Structure: Generate a 3D conformer of this compound using a molecular modeling software (e.g., MarvinSketch, ChemDraw).
-
Ligand-Based Screening:
-
Perform a similarity search using the SMILES string of the compound in databases like SwissTargetPrediction or ChEMBL.[7]
-
Analyze the output, which will provide a ranked list of potential target classes based on the targets of similar known ligands.
-
-
Structure-Based Screening:
-
Utilize a reverse docking server (e.g., PharmMapper, idTarget).
-
Upload the 3D structure of the compound.
-
The server will dock the molecule against a library of protein structures and provide a list of potential targets ranked by docking score and fit.
-
-
Hypothesis Generation: Consolidate the results from both approaches. Targets that appear in both ligand-based and structure-based predictions should be prioritized for experimental validation.
Part 2: In Vitro Biochemical and Biophysical Validation
Following the generation of a prioritized list of potential targets, the next crucial step is to experimentally validate these predictions using in vitro assays.
2.1. Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
The principle behind TSA is that the binding of a small molecule to a protein increases its thermal stability.[8] This change in the melting temperature (Tm) can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
Protocol 2: Thermal Shift Assay
-
Reagents and Equipment:
-
Purified recombinant protein of the putative target.
-
This compound stock solution in DMSO.
-
Fluorescent dye (e.g., SYPRO Orange).
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
-
-
Assay Setup:
-
In a 96-well PCR plate, prepare reaction mixtures containing the target protein at a final concentration of 2-5 µM, the fluorescent dye, and varying concentrations of this compound (e.g., 0-100 µM). Include a DMSO vehicle control.
-
-
Data Acquisition:
-
Place the plate in the real-time PCR instrument.
-
Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute, measuring fluorescence at each interval.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the melting curve.
-
A significant increase in Tm in the presence of the compound compared to the DMSO control indicates a direct interaction.
-
| Compound Concentration | ΔTm (°C) |
| 0 µM (Vehicle) | 0 |
| 1 µM | +0.5 |
| 10 µM | +2.1 |
| 50 µM | +4.8 |
| 100 µM | +5.2 |
| Table 1: Example Thermal Shift Assay Data. |
2.2. Kinome Screening
Given that many pyrimidine derivatives are kinase inhibitors, a broad screening against a panel of kinases is a highly efficient method for target identification and selectivity profiling.[4] Several commercial services offer comprehensive kinome screening.[1][9][10]
Protocol 3: Kinome Screening (General Workflow)
-
Compound Submission: Provide a sample of this compound to a contract research organization (CRO) offering kinome profiling services (e.g., Reaction Biology, Eurofins).
-
Assay Performance: The CRO will typically perform radiometric or fluorescence-based assays to measure the inhibitory activity of the compound against a large panel of kinases (e.g., >400 kinases) at a fixed concentration (e.g., 1 or 10 µM).
-
Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. "Hits" are identified as kinases that are significantly inhibited by the compound. Follow-up dose-response studies are then performed on the primary hits to determine their IC50 values.
Part 3: Cell-Based Target Engagement
While in vitro assays confirm direct binding, it is essential to demonstrate that the compound engages its target within the complex environment of a living cell.
3.1. Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique for verifying target engagement in intact cells or cell lysates.[11][12] The principle is similar to TSA: ligand binding stabilizes the target protein, making it more resistant to thermal denaturation and aggregation.[8][13]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol 4: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment:
-
Culture a relevant cell line to ~80% confluency.
-
Treat the cells with this compound at a desired concentration or with a vehicle control (DMSO) for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70 °C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[14]
-
-
Lysis and Fractionation:
-
Protein Quantification and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot using a specific antibody.
-
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement in the cellular context.
-
Part 4: Definitive Target Identification by Affinity Chromatography and Mass Spectrometry
For an unbiased approach to identify the direct binding partners of this compound, affinity chromatography coupled with mass spectrometry is a powerful tool.[15]
4.1. Affinity Purification-Mass Spectrometry (AP-MS)
This method involves immobilizing the small molecule on a solid support (e.g., beads) and using it as "bait" to capture its protein targets from a cell lysate. The bound proteins are then eluted and identified by mass spectrometry.
Protocol 5: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without disrupting its biological activity. A control molecule, structurally similar but inactive, should also be synthesized if possible.
-
Immobilization: Covalently attach the tagged compound to a solid support, such as streptavidin-coated magnetic beads.
-
Affinity Pulldown:
-
Prepare a cell lysate from a relevant cell line.
-
Incubate the lysate with the compound-immobilized beads.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins from the mass spectra using a protein database.
-
Compare the proteins identified from the active compound pulldown with those from a control pulldown (e.g., beads with the inactive compound or beads alone) to identify specific binding partners.
-
Conclusion
The identification of the molecular target of a novel bioactive compound is a critical step in drug discovery. The integrated strategy outlined in this application note, combining in silico prediction with rigorous in vitro and cell-based experimental validation, provides a robust framework for elucidating the mechanism of action of this compound. By systematically progressing through these stages, researchers can confidently identify and validate the molecular target, paving the way for subsequent lead optimization and preclinical development.
References
-
Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Science, 341(6141), 84-87. Available from: [Link]
-
Lisek, M., et al. (2024). Cellular thermal shift assay (CETSA). Bio-protocol, 14(1), e4911. Available from: [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available from: [Link]
-
Huynh, K., & Partch, C. L. (2015). Analysis of protein stability and ligand interactions by differential scanning fluorimetry. Current Protocols in Protein Science, 79(1), 28.9.1-28.9.14. Available from: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available from: [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. Available from: [Link]
-
El-Sayed, W. M., & Al-Saad, A. M. (2024). Biological activities of synthetic pyrimidine derivatives. Journal of Applied Pharmaceutical Science, 14(8), 001-012. Available from: [Link]
-
Almqvist, H., Axelsson, H., Jafari, R., et al. (2016). CETSA simplifies quantitative purity and concentration assessments of protein samples. Biochemical and Biophysical Research Communications, 478(4), 1549-1553. Available from: [Link]
-
Mohamed, M. S., Awad, S. M., El-tawab, N. A. A., & Mohamed, N. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296. Available from: [Link]
-
Edfeldt, F., et al. (2011). Fragment screening and hit validation of human Nek2 kinase by biophysical methods. Acta Crystallographica Section D: Biological Crystallography, 67(Pt 6), 545-554. Available from: [Link]
-
Gao, Y., et al. (2020). In Silico Methods for Drug-Target Interaction Prediction. Frontiers in Chemistry, 8, 592529. Available from: [Link]
-
Rodriguez-Furlan, C., & Hicks, G. R. (2021). Label-Free Target Identification and Confirmation Using Thermal Stability Shift Assays. In Plant Chemical Genomics (pp. 221-233). Humana, New York, NY. Available from: [Link]
-
Sadybekov, A. A., & Katritch, V. (2017). A Guide to In Silico Drug Design. Methods in Molecular Biology, 1647, 1-20. Available from: [Link]
-
Savitski, M. M., Reinhard, F. B., Franken, H., et al. (2014). Thermal proteome profiling for unbiased identification of drug targets. Science, 346(6205), 1255784. Available from: [Link]
-
Gfeller, D., Grosdidier, A., Wirth, M., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. Available from: [Link]
-
Morris, J. H., et al. (2011). Affinity purification-mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 6(9), 1399-1410. Available from: [Link]
Sources
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- 2. KinomePro - Pamgene [pamgene.com]
- 3. scispace.com [scispace.com]
- 4. technologynetworks.com [technologynetworks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification Techniques for Substituted Pyrimidines
Welcome to the Technical Support Center for the purification of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these valuable heterocyclic compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides rapid guidance for prevalent purification challenges.
Q1: My substituted pyrimidine is highly polar and shows poor retention on a C18 column. What are my options?
A1: This is a frequent challenge. Standard reverse-phase chromatography can be ineffective for highly polar compounds. Consider these alternatives:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the preferred method for polar compounds. It utilizes a polar stationary phase with a high concentration of a less polar organic solvent in the mobile phase, which promotes the retention of polar analytes.[1]
-
Polar-Embedded or Polar-Endcapped Columns: If you must use reverse-phase HPLC, these specialized columns are designed to provide better retention for polar molecules.[1]
-
Ion-Pair Chromatography: For ionizable pyrimidines, adding an ion-pairing agent to the mobile phase can significantly enhance retention on a reverse-phase column.
Q2: I'm observing significant peak tailing in my HPLC analysis. What are the likely causes and solutions?
A2: Peak tailing can arise from several factors:
-
Secondary Interactions: The nitrogen atoms in the pyrimidine ring can interact with residual silanol groups on the silica support of the stationary phase. To mitigate this, consider using a base-deactivated column or adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Inappropriate Mobile Phase pH: For ionizable pyrimidines, the pH of the mobile phase can significantly impact peak shape. Ensure the pH is at least 2 units away from the pKa of your compound to maintain a single ionic form.
Q3: My recrystallization attempt resulted in an oil instead of crystals. What should I do?
A3: "Oiling out" is a common issue in recrystallization, often caused by the compound being too soluble in the chosen solvent or the solution cooling too rapidly. Here's how to troubleshoot:
-
Add More Solvent: The oil may be a supersaturated solution. Try adding more of the hot solvent to fully dissolve it, then allow it to cool slowly.
-
Change the Solvent System: Your compound may be too soluble in the current solvent. A two-solvent system can be effective. Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[2]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
Q4: How can I remove colored impurities from my pyrimidine sample?
A4: Colored impurities are often non-polar and can sometimes be removed by treating a solution of your crude product with activated charcoal. Add a small amount of charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.[1]
II. Troubleshooting Purification Techniques
This section provides a more detailed, workflow-oriented approach to troubleshooting common purification methods for substituted pyrimidines.
Decision-Making Workflow for Purification
The choice of purification technique is critical and depends on the scale of your synthesis and the nature of the impurities. The following flowchart provides a general decision-making framework.
Caption: A general workflow for selecting a purification technique for substituted pyrimidines.
Recrystallization
Recrystallization is a powerful and cost-effective technique for purifying solid compounds.[3] The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.[4]
Troubleshooting Guide for Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.[1]- Add an anti-solvent (a solvent in which the compound is insoluble but miscible with the crystallization solvent).[1]- Try a different solvent or a mixed-solvent system.[1] |
| The product "oils out" instead of crystallizing. | - The solution is supersaturated.- The melting point of the solid is lower than the boiling point of the solvent. | - Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Choose a solvent with a lower boiling point. |
| Low recovery of the crystalline product. | - The compound has significant solubility in the cold solvent.- Crystals are too fine and pass through the filter paper. | - Cool the solution in an ice bath to further decrease solubility.[1]- Use a finer porosity filter paper or a different filtration technique.[1] |
| Crystals are colored. | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[1] |
Protocol: Two-Solvent Recrystallization
-
Dissolve the crude substituted pyrimidine in the minimum amount of a hot "good" solvent (a solvent in which it is highly soluble).
-
While the solution is still hot, add a "poor" solvent (a solvent in which the compound is sparingly soluble) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry thoroughly.[2]
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[5] For pyrimidines, silica gel is the most common stationary phase.[6]
Troubleshooting Guide for Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC. | - The solvent system is not optimal. | - Systematically vary the polarity of the eluent. For pyrimidines, ethyl acetate/hexane or dichloromethane/methanol are common starting points.- Consider adding a small percentage of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds. |
| Compound is stuck at the baseline. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system). |
| Compound runs at the solvent front. | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane in an ethyl acetate/hexane system). |
| Streaking or tailing on the column. | - The compound is interacting strongly with the stationary phase.- The column is overloaded. | - Add a small amount of triethylamine (1-3%) to the eluent to deactivate the silica gel for basic pyrimidines.[7]- Reduce the amount of crude material loaded onto the column. |
| Cracked or channeled column bed. | - Improper packing of the column. | - Ensure the silica slurry is homogenous and allowed to settle evenly. Avoid letting the column run dry. |
Protocol: Flash Column Chromatography
-
Select a Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3.
-
Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pour it into the column. Allow the silica to settle into a uniform bed, and then add a layer of sand on top.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the free-flowing powder to the top of the column.[7]
-
Elute the Column: Carefully add the mobile phase and apply gentle pressure (e.g., with a bellows or nitrogen line) to push the solvent through the column.
-
Collect Fractions: Collect the eluent in a series of test tubes or flasks and monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Preparative High-Performance Liquid Chromatography (Prep HPLC)
Prep HPLC is a high-resolution purification technique used to isolate pure compounds from complex mixtures.[8][9] It is particularly useful for purifying small quantities of material or for separating closely related impurities.
Troubleshooting Guide for Preparative HPLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between peaks. | - The mobile phase is not optimized.- The column is not suitable for the separation. | - Develop the method on an analytical scale first. Experiment with different mobile phase compositions and gradients.- Try a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase). |
| Broad peaks. | - Column overload.- High dead volume in the system. | - Reduce the mass of sample injected.- Ensure all fittings and tubing are appropriate for the flow rate and pressure. |
| Split peaks. | - Partially blocked column frit.- Column void.- Sample solvent is incompatible with the mobile phase. | - Reverse and flush the column according to the manufacturer's instructions.- If a void has formed, the column may need to be repacked or replaced.- Dissolve the sample in the mobile phase or a weaker solvent.[1] |
| Low recovery. | - The compound may be adsorbing to the system.- The compound may be degrading on the column. | - Passivate the system with a strong acid or base wash (check column compatibility).- For sensitive compounds, consider using a different stationary phase or adjusting the mobile phase pH. |
Acid-Base Extraction
For substituted pyrimidines with acidic or basic functional groups, acid-base extraction is a simple and effective preliminary purification step.[10] This technique separates compounds based on their differential solubility in aqueous and organic phases at different pH values.[11]
When to Use Acid-Base Extraction:
-
To remove acidic impurities: If your pyrimidine is neutral or basic, washing an organic solution of your crude product with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) will convert acidic impurities into their water-soluble salts, which will be extracted into the aqueous layer.[10]
-
To remove basic impurities: If your pyrimidine is neutral or acidic, washing with an aqueous acid (e.g., dilute hydrochloric acid) will convert basic impurities into their water-soluble salts.
-
To isolate an acidic or basic pyrimidine: You can selectively extract your desired pyrimidine into the aqueous phase by treating an organic solution with an appropriate acid or base, and then re-neutralizing the aqueous layer to precipitate your purified product.
III. References
-
Department of Chemistry, University of Rochester. Purification: Tips for Flash Column Chromatography. Available from: [Link]
-
Open Access Pub. Purification Techniques. Journal of New Developments in Chemistry. Available from: [Link]
-
Di Mola, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Omega. Available from: [Link]
-
DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Available from: [Link]
-
Dewangan, N. (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. Available from: [Link]
-
Reddit. (2021). [Question: Recrystallization] How do you know which solvent is the best to use for recrystallization if only the solute's solubilities in the different solvents (in hot and cold temperature), are given? r/chemhelp. Available from: [Link]
-
Nerz, J. (2013). How to Carry Out a Recrystallization. YouTube. Available from: [Link]
-
Biology LibreTexts. (2021). 1.14: Column Chromatography. Available from: [Link]
-
Ninja Nerd. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. Available from: [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Available from: [Link]
-
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Moiseev, D. V., et al. (2010). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal.
-
Glavin, D. P., et al. (2002). Direct isolation of purines and pyrimidines from nucleic acids using sublimation. Analytical Chemistry. Available from: [Link]
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. Available from: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available from: [Link]
-
Pharma Now. Mobile and Stationary Phases in Chromatography Explained. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
Popp, F. D. (1960). Preparation of Various Substituted Pyrimidines. The Journal of Organic Chemistry.
-
Wang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available from: [Link]
-
Gomaa, M. A.-M. (2012). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. Available from: [Link]
-
University of Warwick. Principles in preparative HPLC. Available from: [Link]
-
Vidal, B., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. Available from: [Link]
-
Khan Academy. Extractions. Available from: [Link]
-
Di Mola, A., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Available from: [Link]
-
D'Auria, M., et al. (2023). A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? Molecules. Available from: [Link]
-
Hammouda, M. M., et al. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. Available from: [Link]
-
Teledyne LABS. The Power of Preparative HPLC Systems. Available from: [Link]
-
ResearchGate. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available from: [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]
-
Chemistry For Everyone. (2024). What Is Stationary And Mobile Phase In Chromatography? YouTube. Available from: [Link]
-
Lab Manager. (2010). Reviewing the Importance of the Stationary and Mobile Phases in Chromatography. Available from: [Link]
-
Wikipedia. Acid–base extraction. Available from: [Link]
-
Kose, S., et al. (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]
-
Tardif, V., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. Available from: [Link]
-
Agilent. Application Compendium Solutions for Preparative HPLC. Available from: [Link]
-
Agilent. What is Preparative HPLC | Find Your Purification HPLC System. Available from: [Link]
-
Chemistry LibreTexts. (2023). 26.1: A General Description of Chromatography. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. openaccesspub.org [openaccesspub.org]
- 4. youtube.com [youtube.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification [chem.rochester.edu]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. agilent.com [agilent.com]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Pyrimidine Synthesis Side Reactions
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the synthesis of pyrimidine derivatives. As a Senior Application Scientist, my goal is to provide not just procedural steps, but a deeper understanding of the causality behind these experimental choices, empowering you to troubleshoot effectively and optimize your synthetic routes.
This resource is structured into two main parts: a Frequently Asked Questions (FAQs) section for quick answers to common problems, and in-depth Troubleshooting Guides for major synthetic methods, complete with mechanistic insights, detailed protocols, and purification strategies.
Frequently Asked Questions (FAQs)
Here are some of the most common issues encountered during pyrimidine synthesis:
Q1: My Biginelli reaction is yielding a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I prevent it?
A1: This is a classic sign of Hantzsch-type 1,4-dihydropyridine (DHP) formation. This side reaction becomes significant when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures.
-
Prevention Strategies :
-
Temperature Control : The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of this byproduct.
-
Catalyst Selection : The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.
-
Order of Addition : In some cases, adding the urea last to the reaction mixture can minimize its decomposition into ammonia.
-
Q2: I'm observing a low yield in my pyrimidine synthesis, with a lot of unreacted starting materials. What are the likely causes?
A2: Low conversion can be due to several factors:
-
Catalyst Inefficiency : Your catalyst may be inactive or used in insufficient amounts. Reusable catalysts might need regeneration. For acid catalysts like HCl, ensure the concentration is appropriate.
-
Suboptimal Reaction Conditions : The reaction may require a longer duration or a moderate increase in temperature. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Reactant Purity : Impurities in your starting materials can inhibit the reaction. Ensure all reactants are of high purity.
Q3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm and prevent their formation?
A3: N-acylureas can form as byproducts and complicate purification. They arise from a competing reaction between the β-ketoester and urea.
-
Identification : These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Prevention : Carefully controlling the reaction stoichiometry and the choice of catalyst can suppress their formation.
-
Purification : Recrystallization is often the most effective method for removing N-acylurea impurities. Careful selection of the recrystallization solvent is crucial.
Q4: My Pinner synthesis is failing, what are the most critical parameters to control?
A4: The Pinner synthesis is highly sensitive to reaction conditions. The most critical parameters are:
-
Anhydrous Conditions : The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis. The presence of water can lead to the formation of esters as byproducts. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.
-
Temperature Control : Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition.
-
Purity of Reagents : The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions. Amidines can be hygroscopic and may hydrolyze over time, so use freshly prepared or purified amidine hydrochloride.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for common pyrimidine synthesis methodologies.
The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to form dihydropyrimidinones (DHPMs). While efficient, it is prone to several side reactions.
A low yield of the desired DHPM is a frequent challenge. The underlying causes can be systematically diagnosed and addressed.
Troubleshooting Workflow for Low Yield in Biginelli Reaction
Caption: Troubleshooting workflow for low DHPM yield.
Detailed Causes and Solutions:
| Symptom | Potential Cause | Detailed Explanation & Solution |
| High levels of unreacted starting materials | Inactive or Insufficient Catalyst | The acid catalyst (Brønsted or Lewis) is crucial for activating the aldehyde and promoting cyclization. Solution: Ensure your catalyst is fresh and active. For reusable catalysts, regeneration may be necessary. Consider screening different catalysts, as modern Lewis acids like Yb(OTf)₃ or InCl₃ can be more effective than traditional mineral acids.[1] |
| Suboptimal Temperature or Time | The reaction may not have reached completion. Solution: Monitor the reaction progress closely using TLC. A moderate increase in temperature or extending the reaction time can often drive the reaction to completion. However, be cautious as excessive heat can promote side reactions. | |
| Formation of multiple byproducts | Impure Reactants | Impurities in the aldehyde, β-ketoester, or urea can lead to a cascade of side reactions. Solution: Ensure high purity of all starting materials. Aldehydes, in particular, should be freshly distilled if prone to oxidation. |
| Steric Hindrance | Bulky substituents on the aldehyde or β-ketoester can slow down the reaction rate. Solution: If steric hindrance is a suspected issue, consider increasing the reaction time and/or temperature. In some cases, a more potent catalyst may be required. |
This is the most common side reaction, leading to a fluorescent yellow impurity.
Mechanistic Insight: Biginelli vs. Hantzsch Pathways
The key divergence between the two pathways is the initial nucleophilic attack. In the Biginelli pathway, urea attacks the aldehyde to form an acyliminium ion. In the Hantzsch pathway, a second molecule of the β-ketoester (as an enamine) attacks the Knoevenagel condensation product.[2]
Caption: Competing Biginelli and Hantzsch reaction pathways.
Mitigation Strategies:
-
Temperature Control: This is the most critical factor. The decomposition of urea to ammonia is more pronounced at higher temperatures. Running the reaction at a lower temperature (e.g., 60-80 °C instead of reflux in ethanol) can significantly suppress the Hantzsch pathway.
-
Catalyst Choice: Some Lewis acids have been shown to favor the Biginelli reaction. Experimenting with different catalysts can improve selectivity.
-
Alternative Urea Source: Using pre-formed N-substituted ureas or thioureas can prevent the in situ generation of ammonia. Alternatively, using sulfamide as a urea substitute has been explored, though it can lead to hydrolytically unstable products.[3]
Recrystallization is often effective. Since Hantzsch DHPs are generally less polar than the corresponding DHPMs, a solvent system can be chosen to exploit this difference.
General Recrystallization Protocol:
-
Solvent Screening: Test the solubility of the crude mixture in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at boiling. A good solvent will dissolve the compound when hot but not when cold.[4][5]
-
Dissolution: Dissolve the crude solid in a minimal amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. The DHPM, being more polar, should crystallize out first.
-
Filtration: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Analysis: Check the purity of the crystals and the mother liquor by TLC or ¹H NMR.
| Product/Byproduct | Typical Recrystallization Solvents |
| Dihydropyrimidinones (DHPMs) | Ethanol, Isopropanol, Acetic Acid[6][7] |
| Hantzsch Dihydropyridines (DHPs) | Hexane/Ethyl Acetate mixtures, Toluene |
The Pinner Pyrimidine Synthesis
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, typically under acidic or basic conditions, to form substituted pyrimidines. The primary challenges are ensuring anhydrous conditions and preventing self-condensation.
This issue often points to hydrolysis of intermediates or competing self-condensation reactions.
Troubleshooting Workflow for Pinner Synthesis
Caption: Troubleshooting workflow for the Pinner synthesis.
Detailed Causes and Solutions:
-
Hydrolysis of Intermediates : The Pinner reaction is notoriously sensitive to moisture.[8][9][10] The amidine starting material and the imidate salt intermediate can hydrolyze, leading to amides and esters as byproducts.
-
Solution : Employ strict anhydrous techniques. Use freshly distilled, dry solvents (e.g., absolute ethanol, dry dioxane). Dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar). Handle hygroscopic reagents like amidine hydrochlorides in a glove box or under a stream of inert gas.
-
-
Self-Condensation of Reactants : Both the 1,3-dicarbonyl compound and the amidine can undergo self-condensation, especially under strongly basic or high-temperature conditions.
-
Solution : Control the reaction temperature carefully. Add the base slowly and at a low temperature to control the exotherm and minimize side reactions. The choice and stoichiometry of the base are also critical.
-
-
Incomplete Cyclization : The reaction may stall at an intermediate stage, failing to form the pyrimidine ring.
-
Solution : This can be due to insufficient activation or steric hindrance. A moderate increase in temperature or reaction time may be necessary. If not already using a catalyst, adding a catalytic amount of acid or base can facilitate the final cyclization step.
-
Experimental Protocol: A General Pinner Synthesis Under Anhydrous Conditions
-
Setup : Assemble oven-dried glassware, including a round-bottom flask with a reflux condenser and a magnetic stirrer, under an inert atmosphere (N₂ or Ar).
-
Reagent Addition : In the flask, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol. To this stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Diketone Addition : Add the β-diketone (1.0 eq) dropwise to the reaction mixture.
-
Reaction : Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from 2 to 24 hours.
-
Work-up : After completion, cool the mixture to room temperature. Carefully neutralize with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[11]
Analytical Monitoring of Pyrimidine Synthesis
Effective troubleshooting relies on accurate monitoring of the reaction progress. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.
Protocol for TLC Monitoring:
-
Plate Preparation : On a silica gel TLC plate, draw a faint origin line with a pencil about 1 cm from the bottom. Mark spots for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RXN).
-
Spotting : Dissolve a small amount of your limiting starting material for the SM spot. At various time points, take a small aliquot of your reaction mixture, dilute it, and spot it on the RXN and co-spot lanes.
-
Development : Place the plate in a developing chamber with an appropriate eluent system (e.g., a hexane/ethyl acetate mixture). Allow the solvent to run up the plate.
-
Visualization : Visualize the developed plate under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing. By comparing the Rf values, you can track the formation of products and byproducts.
References
- Alvarez, R., et al. (1991). Oxidation of Hantzsch 1,4-dihydropyridines with manganese dioxide-bentonite in a domestic microwave oven.
- (2025). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.
- (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
- (2025). A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods. BenchChem.
- (2025).
- (2024). Sulfamide instead of urea in Biginelli reaction: from black box to reality. RSC Publishing.
- (2025). Solvent-Free Synthesis of Dihydropyrimidinones Catalyzed by Alumina Sulfuric Acid at Room Temperature.
- (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1613–1619.
- (2025). ChemInform Abstract: Hantzsch Reaction: Synthesis and Characterization of Some New 1,4-Dihydropyridine Derivatives as Potent Antimicrobial and Antioxidant Agents.
- (2012). Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export. Proceedings of the National Academy of Sciences, 109(8), 3000-3005.
- (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(3), 245-266.
- (2025). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
- (2025).
- (2021).
- (1994). Inhibition of the pyrimidine biosynthetic pathway with S-8660, an analogue of brequinar sodium, prolongs cardiac allograft survival in rats.
- (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Molecules, 23(9), 2146.
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
- (2009). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of the Indian Chemical Society, 86(11), 1125-1144.
- (2025).
- (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles.
- (2008). Improved Pinner Reaction with CPME as a Solvent. Organic Process Research & Development, 12(6), 1164-1166.
- (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.
- (2025). overcoming side reactions in pyrimidine synthesis. BenchChem.
- Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
- Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Single-solvent recrystallisation. University of York, Department of Chemistry.
- (2001). Trifluoroacetic Anhydride-Mediated Solid-Phase Version of the Robinson−Gabriel Synthesis of Oxazoles. Organic Letters, 3(24), 3927-3930.
- (2004). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 9(1), 1-15.
- Biginelli Reaction. Organic Chemistry Portal.
- Pinner Reaction. NROChemistry.
- (2019).
- Hantzsch pyridine synthesis. Wikipedia.
- Pinner Reaction. J&K Scientific.
- 5-Iii) Sem 4. Scribd.
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- 4. mt.com [mt.com]
- 5. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 6. researchgate.net [researchgate.net]
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- 8. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pinner Reaction | NROChemistry [nrochemistry.com]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions related to the optimization of pyrimidine synthesis reactions. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Achieving optimal reaction conditions is paramount for efficient, scalable, and reproducible synthesis. This center is structured to address specific issues you may encounter during your experiments, moving from common problems and their solutions to broader conceptual questions.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.
Issue 1: Low Product Yield
Q: My pyrimidine synthesis, particularly a Biginelli-type reaction, is resulting in a disappointingly low yield. What are the primary factors I should investigate?
A: Low yields are a frequent challenge, often stemming from one or more suboptimal parameters in the reaction setup.[2][3] A systematic approach to troubleshooting is crucial. Here are the key areas to focus on:
1. Catalyst Inefficiency or Inappropriateness:
-
Probable Cause: The catalyst is either inactive, used in a suboptimal concentration, or is not the most effective choice for your specific substrates.[4] In the absence of a catalyst, many pyrimidine syntheses, like the Biginelli reaction, struggle to proceed, leading to poor yields.[4]
-
Solutions:
-
Catalyst Screening: Experiment with a variety of Lewis or Brønsted acids (e.g., FeCl₃, Yb(OTf)₃, ZnCl₂) to identify the most effective one for your reaction.[1][4]
-
Catalyst Activity: If you are using a reusable catalyst, ensure it has been properly regenerated before use.[4] For acid catalysts, verify that the concentration is appropriate.[4]
-
Modern Catalysts: Consider employing modern catalysts such as ionic liquids, metal triflates, or clays, which often lead to higher yields under milder conditions.[2]
-
2. Suboptimal Reaction Conditions (Temperature & Time):
-
Probable Cause: The reaction may not be reaching completion due to insufficient time or an inappropriate temperature. Conversely, excessively high temperatures can promote the formation of side products.[4]
-
Solutions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.[4][5]
-
Temperature Optimization: Gradually increase the reaction temperature. Some reactions require reflux to proceed to completion.[4] However, be cautious of overheating, which can lead to byproduct formation.[4]
-
3. Inappropriate Solvent Choice:
-
Probable Cause: The solvent plays a critical role in the solubility of reactants and the overall reaction rate.[4] An unsuitable solvent can hinder the reaction.
-
Solutions:
-
Solvent Screening: While ethanol is a common choice, other polar solvents like acetonitrile can improve yields for certain substrates.[4]
-
Solvent-Free Conditions: Explore solvent-free ("neat") reaction conditions, which can be more environmentally friendly and sometimes lead to shorter reaction times and higher yields.[2][6] Ball-milling is another effective solvent-free technique that has shown excellent yields.[2]
-
4. Purity of Starting Materials:
-
Probable Cause: Impurities in the starting materials (aldehyde, β-ketoester, urea/thiourea) can inhibit the reaction or lead to the formation of unwanted side products.[4]
-
Solution:
-
Purification: Ensure all reagents are of high purity. If necessary, purify the starting materials before use.[4]
-
5. Steric Hindrance:
-
Probable Cause: Bulky substituents on the aldehyde or β-ketoester can sterically hinder the reaction, slowing it down.[4]
-
Solution:
-
Extended Reaction Time: Increase the reaction time to allow the sterically hindered substrates to react.[4]
-
Troubleshooting Flowchart for Low Yield
The following diagram outlines a systematic workflow for diagnosing and resolving low-yield issues in pyrimidine synthesis.
Caption: A decision tree for troubleshooting low yields.
Issue 2: Significant Byproduct Formation
Q: My reaction mixture contains a significant amount of byproducts, complicating purification and reducing the yield of the desired pyrimidine. What are these byproducts and how can I minimize their formation?
A: Byproduct formation is a common issue, especially in multicomponent reactions like the Biginelli synthesis. Understanding the potential side reactions is key to minimizing them.
1. Hantzsch Dihydropyridine Formation:
-
Probable Cause: A common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[5] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[5]
-
Solutions:
-
Lower Reaction Temperature: The Hantzsch pathway is often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce DHP formation.[5]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[5]
-
Order of Addition: Adding the urea last may help minimize its decomposition into ammonia.[5]
-
2. Unreacted Starting Materials:
-
Probable Cause: A high concentration of unreacted starting materials can complicate purification. This points to low reaction conversion.
-
Solution:
-
Revisit Low Yield Troubleshooting: Refer to the solutions for "Issue 1: Low Product Yield" to improve reaction conversion.[5]
-
3. Incomplete Cyclization:
-
Probable Cause: The reaction may stall after the initial condensation steps, leading to acyclic intermediates. This can be due to insufficient activation of the carbonyl group or steric hindrance.
-
Solution:
Comparative Table of Reaction Conditions
| Parameter | Conventional Method | Optimized/Modern Methods | Rationale for Optimization |
| Catalyst | Strong mineral acids (e.g., HCl) | Lewis acids (FeCl₃, Yb(OTf)₃), Brønsted acids, ionic liquids, clays | Milder conditions, higher yields, shorter reaction times, easier workup, and potential for catalyst recycling.[2] |
| Solvent | Ethanol, THF | Acetonitrile, solvent-free, p-cymene | Improved solubility of reactants, increased reaction rates, and reduced environmental impact.[4] |
| Temperature | Often high (reflux) | Lower temperatures (e.g., 60-100°C) or room temperature with efficient catalysts | Minimizes byproduct formation and energy consumption.[2][5] |
| Reaction Time | Can be lengthy (several hours to days) | Often shorter (minutes to a few hours) | More efficient catalysis speeds up the reaction.[2] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to pyrimidines?
A1: Pyrimidines are typically synthesized via cyclization reactions.[3] The most prominent methods include:
-
Principal Synthesis: This involves the reaction of β-dicarbonyl compounds with compounds containing an N-C-N moiety, such as amidines (for 2-substituted pyrimidines), urea (for 2-pyrimidinones), or guanidines (for 2-aminopyrimidines).[3][7]
-
Biginelli Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, usually under acidic conditions.[3] This method is highly valued for its operational simplicity and the biological importance of the resulting dihydropyrimidinones.[3]
-
Other Multicomponent Reactions: Many other strategies exist that rely on the condensation of carbonyls with diamines or utilize modern catalytic systems to achieve high efficiency and diversity.[7][8]
Q2: What is the accepted mechanism for the Biginelli reaction, and how can this knowledge aid in optimizing my reaction?
A2: The most widely accepted mechanism for the acid-catalyzed Biginelli reaction proceeds through an N-acyliminium ion intermediate.[2] The key steps are:
-
Acid-catalyzed condensation of the aldehyde and urea (or thiourea) to form an N-acyliminium ion.
-
Nucleophilic addition of the β-ketoester enol to the iminium ion.
-
Cyclization and subsequent dehydration to yield the final dihydropyrimidinone product.[2]
Understanding this mechanism underscores the critical role of the acid catalyst in activating the aldehyde.[2] An efficient catalyst will favor the formation of the N-acyliminium intermediate at a lower energy cost, thereby increasing the reaction rate and overall yield.[2]
Simplified Biginelli Reaction Mechanism
Caption: The accepted N-acyliminium ion pathway.
Q3: When should I choose a solvent-free approach over a solvent-based one?
A3: Solvent-free conditions have gained popularity for pyrimidine synthesis due to several advantages:
-
Environmental: Reduces the generation of hazardous waste.[2]
-
Economic: Eliminates the cost of solvents and simplifies the purification process.[2]
-
Efficiency: Can lead to shorter reaction times and higher yields.[2]
However, the choice is often substrate-dependent. While many reactions perform well without a solvent, some substrates may have poor solubility, in which case a polar solvent might be beneficial.[4] It is advisable to screen both solvent-free and solvent-based conditions during the initial optimization phase.
Q4: How do I purify my final pyrimidine product?
A4: The purification strategy depends on the physical properties of your product and the impurities present. Common methods include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (like ethanol) is often the most effective method for obtaining high-purity material.[2]
-
Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from byproducts and unreacted starting materials.[9]
-
Sublimation: In some cases, sublimation under reduced pressure can be a viable purification technique for isolating purines and pyrimidines.[10]
Part 3: Experimental Protocols
General Protocol for a Catalyzed Biginelli Reaction
This protocol provides a general framework. Specific quantities, temperatures, and times should be optimized for your particular substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[4]
-
Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-20 mol% of a Lewis or Brønsted acid).[4]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction's progress using TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold solvent.[4]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.[4]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[2]
General Experimental Workflow
Caption: Standard laboratory workflow for Biginelli synthesis.
References
-
ResearchGate. Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. [Link]
-
PubMed. Direct isolation of purines and pyrimidines from nucleic acids using sublimation. [Link]
-
Biology LibreTexts. 7.10: Pyrimidine de novo Biosynthesis. [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
ResearchGate. A plausible catalytic cycle for pyrimidine synthesis. [Link]
-
DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]
-
ACS Publications. Catalytic Synthesis of Luminescent Pyrimidines via Acceptor-less Dehydrogenative Coupling. [Link]
-
WikiLectures. Disorders of pyrimidine metabolism. [Link]
-
Wikipedia. Pyrimidine. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
NIH. Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link]
-
ResearchGate. Direct Isolation of Purines and Pyrimidines from Nucleic Acids Using Sublimation. [Link]
-
ACS Sustainable Chemistry & Engineering. “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. [Link]
-
ResearchGate. Optimization of the reaction conditions. [a]. [Link]
-
MSD Manual Professional Edition. Pyrimidine Metabolism Disorders. [Link]
-
ResearchGate. Effect of temperature on the synthesis of... [Link]
-
ResearchGate. Synthesis of pyrimidine derivatives under solvent‐free conditions. [Link]
-
Organic Letters. Nickel-Catalyzed Atroposelective Synthesis of Axially Chiral Heterobiaryls via De Novo Benzene Formation. [Link]
-
Odinity. Biginelli Reaction - Lab Report. [Link]
-
Scilit. Separation of purine and pyrimidine derivatives by thin-layer chromatography. [Link]
-
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. [Link]
-
Pharmacy 180. Pyrimidine Synthesis and Degradation. [Link]
-
Frontiers. A Five-Component Biginelli-Diels-Alder Cascade Reaction. [Link]
-
PubMed. Effect of pyrimidine nucleosides on body temperatures of man and rabbit in relation to pharmacokinetic data. [Link]
-
Slideshare. Pyrimidine Synthesis and Degradation. [Link]
-
NIH. Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrimidine - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct isolation of purines and pyrimidines from nucleic acids using sublimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Pyrimidine Compounds
Welcome to the technical support center for the analysis of pyrimidine compounds. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during method development and routine analysis. The content is presented in a question-and-answer format, focusing on the causality behind experimental choices to empower you with robust and reliable analytical methods.
Section 1: Chromatographic Method Development & Troubleshooting
The inherent polarity of pyrimidine compounds presents a significant hurdle for retention and separation using traditional reversed-phase chromatography. This section addresses the most frequent chromatographic issues.
Q1: My pyrimidine analyte shows poor retention and/or bad peak shape (fronting or tailing) on a standard C18 column. What should I do?
This is the most common issue faced when analyzing pyrimidines. The problem stems from a combination of high polarity and potential secondary interactions with the stationary phase.
Causality:
-
High Polarity: Pyrimidine bases, nucleosides, and their analogues are rich in nitrogen and oxygen atoms, making them highly polar.[1] In reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, highly polar compounds have low affinity for the stationary phase and elute very early, often with the solvent front.[2]
-
Secondary Silanol Interactions: Basic nitrogen atoms in the pyrimidine ring can interact with acidic residual silanol groups on the surface of silica-based C18 columns. This leads to peak tailing, where a portion of the analyte is retained longer than the main peak, resulting in poor symmetry and inaccurate integration.[2][3]
-
Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger (i.e., more organic) than the initial mobile phase can cause distorted or split peaks.[3][4]
Troubleshooting Workflow:
Here is a decision-making workflow for addressing poor peak shape and retention for pyrimidine compounds.
Sources
Technical Support Center: Enhancing the Stability of 2-(2-Methylcyclopropyl)pyrimidin-4-amine
Welcome to the dedicated technical support center for 2-(2-Methylcyclopropyl)pyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this novel compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for aminopyrimidines like this compound?
A1: While specific degradation pathways for this compound are still under extensive investigation, based on the chemistry of related aminopyrimidines, two primary degradation routes are of concern:
-
Hydrolytic Degradation: The pyrimidine ring, particularly at the 4-amino position, can be susceptible to hydrolysis. This can be exacerbated by pH extremes. For instance, deamination of the 4-amino group to a hydroxyl group, forming a pyrimidin-4-one derivative, is a plausible hydrolytic degradation pathway. The general degradation of pyrimidines can involve the reduction of the C5-C6 double bond, followed by ring cleavage[1][2].
-
Oxidative Degradation: Both the pyrimidine ring and the cyclopropyl moiety can be susceptible to oxidation. The cyclopropyl group, despite its general contribution to metabolic stability, can undergo oxidation, potentially leading to ring-opened byproducts[3]. The amine group itself can also be a site for oxidation.
Q2: My compound appears to be degrading upon storage in solution. What are the likely causes?
A2: Degradation in solution is a common issue and can be attributed to several factors:
-
Solvent Choice: Protic solvents, especially at non-neutral pH, can facilitate hydrolytic degradation.
-
pH of the Solution: As a general principle for cyclopropylamines, high pH conditions can promote hydrolytic degradation[4]. It is crucial to maintain the pH of your stock solutions and experimental buffers within a stable range, which should be determined empirically.
-
Presence of Oxygen: Dissolved oxygen can lead to oxidative degradation. It is advisable to use degassed solvents for the preparation of solutions for long-term storage.
-
Light Exposure: Photodegradation can occur, especially for aromatic systems like pyrimidines. Storing solutions in amber vials or in the dark is a recommended practice.
-
Temperature: Elevated temperatures will accelerate the rate of most degradation reactions. For long-term storage, keeping solutions at -20°C or -80°C is advisable.
Q3: Are there any recommended storage conditions for solid this compound?
A3: For the solid form of the compound, we recommend the following storage conditions to ensure long-term stability:
-
Temperature: Store at 2-8°C for short-term use and at -20°C for long-term storage.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Moisture: Keep in a desiccated environment to prevent hydrolysis.
-
Light: Protect from light by storing in an opaque container.
Q4: I am observing an unexpected peak in my HPLC analysis after a forced degradation study. How can I identify it?
A4: Identifying unknown peaks is a critical step in understanding the stability of your compound. A systematic approach is necessary:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, offering initial clues to its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Tandem MS (MS/MS): Fragmenting the parent ion of the unknown peak and analyzing the fragmentation pattern can help elucidate its structure.
-
Nuclear Magnetic Resonance (NMR): If the impurity can be isolated in sufficient quantity, 1D and 2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) will be invaluable for definitive structure elucidation.
-
Forced Degradation Comparison: Compare the retention time and mass of the unknown peak with those generated under specific forced degradation conditions (e.g., acid, base, oxidative, thermal, photolytic) to infer the degradation pathway that produced it.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Aqueous Buffers During Biological Assays
Scenario: A researcher reports a significant loss of the parent compound (over 30%) within a few hours when dissolved in a standard phosphate-buffered saline (PBS) at pH 7.4 for a cell-based assay.
Root Cause Analysis and Solutions:
-
Causality: The cyclopropylamine moiety can be susceptible to degradation in aqueous environments, and certain buffer components can catalyze this process. While neutral pH is generally a good starting point, the "microenvironment" created by buffer salts can influence stability[4].
-
Troubleshooting Workflow:
-
Detailed Protocol: pH Screening Study
-
Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) at different pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution into each buffer to the final assay concentration. Incubate the solutions at the assay temperature (e.g., 37°C).
-
Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot from each solution and quench any further degradation by adding an equal volume of cold acetonitrile.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound.
-
Data Summary:
-
| pH | Buffer System | % Remaining at 4 hours |
| 6.0 | Citrate | 98% |
| 7.0 | Phosphate | 85% |
| 7.4 | Phosphate | 70% |
| 8.0 | Borate | 65% |
-
Recommendation: Based on the data, a slightly acidic pH (around 6.0-6.5) appears to confer greater stability. If the biological assay permits, switching to a buffer system in this pH range is recommended.
Issue 2: Formation of a Major Degradant Under Oxidative Stress Conditions
Scenario: During a forced degradation study with 3% hydrogen peroxide, a researcher observes the formation of a major degradant peak in the HPLC chromatogram that is not present under other stress conditions.
Root Cause Analysis and Solutions:
-
Causality: The presence of a strong oxidizing agent like hydrogen peroxide can lead to specific oxidative degradation products. The likely sites of oxidation are the electron-rich pyrimidine ring and the strained cyclopropyl ring, which can undergo ring-opening.[3]
-
Proposed Degradation Pathway:
Caption: Plausible oxidative degradation pathways.
-
Experimental Protocol: Identification and Mitigation
-
LC-MS/MS Analysis:
-
Inject the sample from the hydrogen peroxide degradation study into an LC-MS/MS system.
-
Determine the molecular weight of the degradant. An increase of 16 amu could suggest N-oxidation or epoxidation.
-
Perform MS/MS fragmentation on the parent compound and the degradant. A change in the fragmentation pattern will provide clues about the location of the modification.
-
-
Antioxidant Screening for Formulation:
-
If oxidative degradation is a concern for the final product, screen for compatible antioxidants.
-
Prepare formulations of this compound with and without antioxidants (e.g., butylated hydroxytoluene (BHT), ascorbic acid).
-
Expose the formulations to accelerated stability conditions (e.g., 40°C/75% RH) and monitor the formation of the oxidative degradant over time.
-
-
Data Summary: Antioxidant Effectiveness
-
| Formulation | % Degradant at 4 weeks (40°C/75% RH) |
| Control (No Antioxidant) | 5.2% |
| With 0.01% BHT | 0.8% |
| With 0.1% Ascorbic Acid | 1.5% |
-
Recommendation: The inclusion of an antioxidant like BHT in the formulation can significantly reduce the formation of the oxidative degradant. Further compatibility studies with other excipients are recommended.
References
-
PubChem. 2-Methylpyrimidin-4-amine. Retrieved from [Link]
-
Hypha Discovery. (2023). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
Eawag-BBD. (2008). Thiamin Degradation Pathway. Retrieved from [Link]
-
ResearchGate. (2014). A Strategy to Minimize Reactive Metabolite Formation. Retrieved from [Link]
-
Canadian Science Publishing. (1956). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Retrieved from [Link]
- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Science.gov. pyrimidine degradation pathway: Topics by Science.gov. Retrieved from [Link]
-
MatheO. (2018). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]
-
PubMed. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Retrieved from [Link]
-
PMC. (2011). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Retrieved from [Link]
-
ResearchGate. Scheme of pyrimidine degradation pathways showing the four steps and.... Retrieved from [Link]
-
PubMed. (2007). Pyrimidine and purine biosynthesis and degradation in plants. Retrieved from [Link]
Sources
- 1. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyrimidine Reaction Optimization
A Senior Application Scientist's Guide to Minimizing By-Product Formation
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with pyrimidine scaffolds. As a core heterocyclic motif in numerous pharmaceuticals, the ability to synthesize and modify pyrimidines with high purity is paramount.
This resource moves beyond simple protocols to address the complex challenges of by-product formation. Here, we dissect common side reactions, explore their mechanistic origins, and provide actionable, field-tested strategies to optimize your reaction outcomes. Our approach is grounded in established chemical principles to empower you to troubleshoot effectively and accelerate your development timelines.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding pyrimidine reactivity and purity.
Q1: Why are my pyrimidine reactions showing so many side products compared to other heterocycles?
A: The pyrimidine ring presents a unique electronic landscape that can lead to a variety of side reactions. The two nitrogen atoms are electron-withdrawing, making the carbon atoms at positions 2, 4, and 6 highly electrophilic and susceptible to nucleophilic attack. This can sometimes lead to ring-opening or undesired substitution reactions, especially under harsh conditions. Furthermore, the protons on the ring have varying acidities, which can lead to competitive metallation or decomposition pathways if the wrong base or organometallic reagent is used.
Q2: I am observing significant starting material degradation before the reaction completes. What is the likely cause?
A: Pyrimidine rings, particularly those with electron-donating groups, can be sensitive to both strongly acidic and strongly basic conditions, leading to hydrolysis or other decomposition pathways. For instance, aminopyrimidines can be susceptible to deamination under certain conditions. It is crucial to screen for optimal pH and temperature. Running a stability test on your starting material under the planned reaction conditions (without the coupling partner) can quickly diagnose this issue.
Q3: How can I effectively monitor my reaction for by-product formation in real-time?
A: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards for in-process monitoring. We recommend developing a robust analytical method before you begin optimization.
Recommended HPLC/LC-MS Protocol for In-Process Control:
-
Sample Preparation: At timed intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw a small aliquot (~5-10 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it 100-fold in a pre-prepared vial containing a suitable solvent mixture (e.g., 1:1 Acetonitrile:Water). This prevents further reaction post-sampling.
-
Analysis: Inject the diluted sample onto a C18 reverse-phase column.
-
Method: Use a gradient elution method (e.g., 5% to 95% Acetonitrile in water with 0.1% formic acid or TFA) to ensure separation of the non-polar product from polar starting materials and by-products.
-
Quantification: Monitor the peak area percentage of your desired product, starting material, and any new peaks that appear over time. A significant increase in a new peak relative to the product indicates a competing side reaction.
Q4: What is the most common cause of homocoupling in my Suzuki-Miyaura cross-coupling reactions with halopyrimidines?
A: Homocoupling of the boronic acid/ester reagent (to form a biaryl by-product) is a frequent issue. The primary cause is often related to the catalyst's stability and reaction conditions. The mechanism can involve reductive elimination from a di-organopalladium(II) intermediate or transmetalation with a second molecule of the boronic acid. This is often exacerbated by slow oxidative addition of the halopyrimidine to the Pd(0) catalyst or by the presence of oxygen, which can degrade the catalyst and promote the homocoupling pathway.
Part 2: Detailed Troubleshooting Guides
This section provides in-depth guides for specific, widely used pyrimidine reactions.
Guide 1: The Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation to form dihydropyrimidinones (DHPMs), but it is often plagued by the formation of various acyclic and alternative cyclic by-products.
Problem: Low yield of the desired DHPM with significant formation of Knoevenagel adducts or Michael adducts.
Causality Analysis: The reaction proceeds through several equilibrium steps. If the rate of cyclization and dehydration is slow compared to the initial condensation steps, intermediates can be trapped or diverted into side reactions.
-
Knoevenagel Condensation: The initial reaction between the aldehyde and the active methylene compound (e.g., ethyl acetoacetate) is reversible. If this intermediate does not react quickly with urea, it can accumulate.
-
Michael Addition Issues: The Michael addition of urea to the Knoevenagel intermediate is often the rate-limiting step. If this step is slow, the intermediate may undergo other reactions.
Workflow for Minimizing Biginelli By-products
Caption: Troubleshooting workflow for the Biginelli reaction.
Solutions & Optimization Protocol:
-
Catalyst Selection: The choice of acid catalyst is critical. While classical methods use strong Brønsted acids like HCl, modern protocols often benefit from Lewis acids. Lewis acids like Yb(OTf)₃ or InCl₃ can more effectively coordinate to the carbonyl groups, accelerating the key C-N bond-forming steps and favoring the desired cyclization pathway over the competing Knoevenagel pathway.
-
Solvent & Temperature:
-
Solvent-Free: Running the reaction under solvent-free (neat) conditions at an elevated temperature (e.g., 100 °C) can be highly effective. This maximizes reactant concentration, driving the equilibria towards the final product.
-
Polar Aprotic Solvents: If solubility is an issue, polar aprotic solvents like acetonitrile or THF are often superior to alcohols. Alcohols can sometimes compete as nucleophiles, leading to other by-products.
-
Comparative Data: Catalyst and Solvent Effects
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | DHPM Yield (%) | By-product (%) |
| HCl | Ethanol | 78 | 18 | 65 | ~25 |
| p-TSA | Acetonitrile | 80 | 12 | 82 | ~10 |
| Yb(OTf)₃ | THF | 65 | 6 | 94 | <5 |
| InCl₃ | Neat | 100 | 2 | 96 | <3 |
Guide 2: Suzuki-Miyaura Coupling on Chloro-Pyrimidines
Cross-coupling on an electron-deficient chloropyrimidine presents challenges related to slow oxidative addition and competing side reactions.
Problem: The reaction is sluggish, requiring high temperatures and long reaction times, leading to significant dehalogenation (protodehalogenation) of the starting material and homocoupling of the boronic acid partner.
Causality Analysis:
-
Slow Oxidative Addition: The C-Cl bond on a pyrimidine is less reactive than corresponding C-Br or C-I bonds. This slow initial step is often the bottleneck, allowing side reactions to dominate.
-
Protodehalogenation: This occurs when the pyrimidine substrate is reduced, replacing the chlorine with a hydrogen. This side reaction is often mediated by the palladium catalyst in the presence of a hydrogen source (e.g., solvent, water, or the boronic acid itself) and a base.
-
Catalyst Decomposition: At the high temperatures needed to activate the C-Cl bond, the palladium catalyst can decompose, forming palladium black and promoting undesired pathways like homocoupling.
Mechanism: Desired vs. Undesired Pathways
Caption: Competing pathways in Suzuki coupling of chloropyrimidines.
Solutions & Optimization Protocol:
-
Ligand Choice is Paramount: Standard phosphine ligands like PPh₃ are often ineffective. Use electron-rich, bulky phosphine ligands that promote the slow oxidative addition step.
-
Buchwald Ligands: Ligands like SPhos, XPhos, or RuPhos are specifically designed for activating challenging substrates like chloro-heterocycles. They stabilize the Pd(0) center and accelerate the oxidative addition.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands (e.g., IPr, SImes) are also excellent choices due to their strong sigma-donating ability.
-
-
Base and Solvent Selection:
-
Base: Use a moderately strong, non-nucleophilic base. Strong aqueous bases like NaOH can promote boronic acid decomposition and dehalogenation. K₃PO₄ or K₂CO₃ are often superior choices.
-
Solvent: Anhydrous polar aprotic solvents are preferred. A mixture like Dioxane/Water or Toluene/Water is common, but minimizing the water content can sometimes suppress dehalogenation.
-
Screening Protocol for Ligand and Base Optimization
-
Setup: In a glovebox, prepare an array of reaction vials. To each, add the chloropyrimidine (1.0 eq), boronic acid (1.2 eq), Pd₂(dba)₃ (2 mol %), and the chosen ligand (4.4 mol %).
-
Variable Addition:
-
Vials 1-3: Add SPhos ligand. To each, add a different base (K₃PO₄, K₂CO₃, Cs₂CO₃).
-
Vials 4-6: Add XPhos ligand with the same three bases.
-
Vials 7-9: Add IPr-HCl (with an extra equivalent of base to deprotonate) with the same three bases.
-
-
Reaction: Add anhydrous solvent (e.g., Dioxane), seal the vials, and heat to 100 °C.
-
Analysis: Monitor all reactions by LC-MS at 2h and 16h.
-
Evaluation: Create a table comparing the Product:Dehalogenation:Homocoupling ratio for each condition to identify the optimal ligand/base combination. This systematic approach provides a self-validating system for finding the best conditions for your specific substrate.
References
-
Brown, D. J., Evans, R. F., & Cowden, W. B. (1994). The Pyrimidines. John Wiley & Sons. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888. [Link]
-
Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of an Aldehyde, a β-Ketoester, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry, 65(19), 6270–6272. [Link]
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Grushin, V. V. (2002). Hydridopalladium Complexes in Catalysis. Chemical Reviews, 102(10), 3503–3549. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Chloropyrimidines. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Validation & Comparative
A Comparative Guide to 2-(2-Methylcyclopropyl)pyrimidin-4-amine and Other Pyrimidine Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its derivatives are particularly prominent in the development of kinase inhibitors for diseases such as cancer.[1][3] This guide provides a comparative analysis of pyrimidine analogs, with a specific focus on understanding the potential role of the 2-(2-methylcyclopropyl) group in modulating kinase inhibitory activity.
While extensive public data on 2-(2-methylcyclopropyl)pyrimidin-4-amine is limited, this guide will extrapolate from well-documented pyrimidine-based kinase inhibitors and the known impact of cyclopropyl moieties in drug design to provide a scientifically grounded comparison.
The Strategic Value of the Pyrimidine Core and Cyclopropyl Substitution
The pyrimidine ring system is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1][4] Modifications at the 2, 4, and 6 positions of the pyrimidine ring are crucial for determining potency and selectivity.[1][5]
The cyclopropyl group, a three-membered carbocyclic ring, is increasingly utilized in drug design for several strategic advantages.[6][7] Its rigid structure can help lock a molecule into a bioactive conformation, potentially improving binding affinity.[8] Furthermore, the cyclopropyl group is known to enhance metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl groups.[7][9] This can lead to improved pharmacokinetic properties, such as a longer half-life.[9]
Comparative Analysis of Pyrimidine Analogs as Kinase Inhibitors
To illustrate the impact of different substitutions, we will compare a hypothetical this compound with other known pyrimidine-based kinase inhibitors. The following table presents representative data from public sources on various pyrimidine analogs targeting the Epidermal Growth Factor Receptor (EGFR), a well-studied kinase in oncology.[1][10]
| Compound/Analog | C2-Substituent | C4-Substituent | Target Kinase | IC50 (nM) | Reference |
| Gefitinib | - | 4-(3-chloro-4-fluoroanilino) | EGFR | 37 | [11] |
| Erlotinib | - | 4-(3-ethynylphenylamino) | EGFR | 2 | [11] |
| Analog A (Hypothetical) | 2-(2-Methylcyclopropyl) | 4-Anilino | EGFR | Hypothetical | - |
| Analog B | 2-Methyl | 4-Anilino | EGFR | Variable | [1] |
| Analog C | 2-Amino | 4-Anilino | EGFR | Variable | [5] |
This table includes data for approved drugs and conceptual analogs to highlight structure-activity relationships.
The data indicates that small changes to the substituents on the pyrimidine core can lead to significant differences in inhibitory potency. The introduction of the 2-methylcyclopropyl group in "Analog A" is hypothesized to influence both potency and metabolic stability. The methyl group on the cyclopropyl ring could provide an additional hydrophobic interaction within the binding pocket, while the cyclopropyl ring itself may enhance metabolic stability.[8][9]
Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key structural components of a 2,4-substituted pyrimidine kinase inhibitor and their general roles in binding to the ATP pocket of a kinase.
Caption: Generalized SAR of a 2,4-disubstituted pyrimidine kinase inhibitor.
Experimental Protocols for Comparative Evaluation
To empirically compare this compound with other pyrimidine analogs, a series of in vitro and cell-based assays are essential.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[12][13]
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Preparation: Prepare a kinase assay buffer (e.g., 20 mM Tris pH 7.4, 140 mM NaCl, 1 mM EGTA, 1 mM DTT).[12]
-
Compound Dilution: Perform serial dilutions of the test compounds (e.g., this compound and analogs) in DMSO, followed by dilution in the assay buffer.
-
Reaction Mixture: In a 384-well plate, add the diluted compounds.
-
Enzyme and Substrate: Add a pre-mixed solution of the target kinase (e.g., EGFR) and its substrate (e.g., a synthetic peptide).
-
Initiation: Start the kinase reaction by adding ATP.[14]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is inversely proportional to kinase inhibition.[13]
-
Data Analysis: Read the luminescence signal on a plate reader and calculate IC50 values.
Cell-Based Target Engagement Assay
This assay confirms that the compound can enter a cell and bind to its intended kinase target.[15] The NanoBRET™ Target Engagement assay is a common method.[16]
Step-by-Step Protocol:
-
Cell Culture: Culture cells (e.g., HEK293) transiently expressing the target kinase fused to NanoLuc® luciferase.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that also binds to the kinase.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.[16] Competitive binding of the test compound displaces the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Calculate the cellular IC50 values, which reflect the compound's potency in a physiological context.
Conclusion
The strategic incorporation of a 2-(2-methylcyclopropyl) group onto a pyrimidin-4-amine scaffold represents a rational design approach in the pursuit of novel kinase inhibitors. Based on established principles of medicinal chemistry, this modification has the potential to enhance potency through favorable conformational rigidity and hydrophobic interactions, while also improving metabolic stability.[6][8][9] Rigorous experimental evaluation through in vitro and cell-based assays is necessary to validate these hypotheses and to fully characterize the pharmacological profile of this compound in comparison to other pyrimidine analogs.
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Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available at: [Link]
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Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PMC. Available at: [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of 2-(2-Methylcyclopropyl)pyrimidin-4-amine Bioactivity as a Putative Kinase Inhibitor
Introduction: The Imperative for Rigorous Bioactivity Validation
In the landscape of modern drug discovery, the pyrimidine scaffold is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of clinically significant agents, particularly in oncology.[1][2] Molecules incorporating the pyrimidine nucleus exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The novel compound, 2-(2-Methylcyclopropyl)pyrimidin-4-amine, represents a promising, yet uncharacterized, entity within this chemical space. Its structural motifs suggest a potential interaction with ATP-binding sites of protein kinases, a class of enzymes frequently implicated in oncogenesis.[1]
However, the journey from a promising chemical structure to a validated bioactive compound is fraught with potential for misinterpretation and experimental artifacts. Initial high-throughput screening hits often fail to translate to lead compounds due to a lack of robust, multi-faceted validation. This guide, therefore, provides a comprehensive, technically-grounded framework for the cross-validation of the bioactivity of this compound, using the Epidermal Growth Factor Receptor (EGFR) kinase as a representative, high-value target. EGFR is a receptor tyrosine kinase whose dysregulation is a key driver in various cancers, making it an ideal system for this case study.[6][7]
This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind the experimental design. By employing a tripartite strategy of biochemical, cell-based, and target engagement assays, we establish a self-validating workflow to generate trustworthy and actionable data.
Comparative Framework: Establishing a Performance Benchmark
To objectively assess the bioactivity of our compound of interest (COI), this compound, it is essential to compare its performance against well-characterized standards. For this guide, we have selected two clinically approved EGFR inhibitors:
-
Gefitinib (Iressa®): A selective EGFR tyrosine kinase inhibitor that competitively and reversibly binds to the ATP-binding site of the receptor.[8][9][10]
-
Erlotinib (Tarceva®): Another potent, reversible EGFR tyrosine kinase inhibitor with a similar mechanism of action, targeting the ATP-binding site.[11][12][13]
These compounds will serve as positive controls and performance benchmarks throughout the validation workflow.
The Cross-Validation Workflow: A Multi-Pronged Approach
True confidence in a compound's bioactivity is achieved not by a single assay, but by the convergence of evidence from multiple, methodologically distinct experiments. Our workflow is designed to de-risk findings at each stage, from initial biochemical potency to confirmation of target engagement in a cellular environment.
Caption: A multi-phase workflow for cross-validating compound bioactivity.
Phase 1: Biochemical Potency Assessment
The foundational step is to determine if the COI can directly inhibit the enzymatic activity of the purified target protein in a cell-free system. This provides the cleanest measure of potency without the confounding variables of cell permeability, metabolism, or off-target effects.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™)
Causality: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[14] As kinase activity decreases due to inhibition, the amount of ADP produced is reduced, leading to a lower luminescent signal. This provides a direct and highly sensitive measure of enzyme inhibition.[14]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound, Gefitinib, and Erlotinib in DMSO. The final assay concentration should typically range from 10 µM to 0.1 nM. Prepare recombinant human EGFR kinase and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) in kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add 5 µL of kinase/substrate mix to wells. Add 1 µL of compound dilutions or DMSO (vehicle control). Initiate the reaction by adding 5 µL of 10 µM ATP solution. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Phase 2: Confirmation of Cellular Activity
A potent biochemical inhibitor must be able to penetrate the cell membrane and inhibit the target in its native environment. Cell-based assays are therefore a critical secondary validation step.
Protocol 2: Cell-Based Proliferation Assay
Causality: We will use a cancer cell line, such as A549 (non-small cell lung cancer), whose proliferation is known to be dependent on EGFR signaling.[8] Inhibition of EGFR by a cell-permeable compound will block downstream pro-proliferative pathways (like the Ras-MAPK and PI3K-Akt pathways), leading to a reduction in cell growth.[15][16] This provides a functional readout of the compound's activity in a relevant biological context.
Methodology:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5,000 cells per well in complete growth medium and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound, Gefitinib, or Erlotinib. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.
-
Data Acquisition: After a short incubation, measure luminescence with a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percent growth inhibition. Plot the percent inhibition against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI50 (the concentration required to inhibit cell growth by 50%).
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade leading to cell proliferation.
Phase 3: Orthogonal Validation of Target Engagement
To definitively prove that the observed cellular effect is a direct result of the compound binding to its intended target, an orthogonal assay is required. The Cellular Thermal Shift Assay (CETSA) provides this crucial piece of evidence.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[17] When a compound binds to its target protein within a cell, it generally increases the protein's thermodynamic stability.[17][18] Consequently, the ligand-bound protein will resist heat-induced denaturation and aggregation at higher temperatures compared to the unbound protein. By measuring the amount of soluble target protein remaining after a heat shock, we can directly infer target engagement.[19][20]
Methodology:
-
Cell Treatment: Culture A549 cells to near-confluence. Treat the cells with the COI or vehicle (DMSO) at a concentration approximately 10-fold higher than the GI50 value for 1 hour.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the tubes across a temperature gradient (e.g., 45°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of soluble EGFR in each sample by Western Blot or ELISA using a specific anti-EGFR antibody.
-
Data Analysis: Quantify the band intensities from the Western Blot. Plot the percentage of soluble EGFR against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample provides direct evidence of target engagement.
Data Synthesis and Interpretation
The final step is to synthesize the data from all three phases into a cohesive bioactivity profile. The results should be presented clearly for objective comparison.
Table 1: Comparative Bioactivity Profile
| Compound | Biochemical IC50 (nM) [EGFR Kinase] | Cellular GI50 (nM) [A549 Cells] | CETSA Thermal Shift (ΔTm, °C) |
| This compound | [Hypothetical Value, e.g., 85.2] | [Hypothetical Value, e.g., 450.7] | [Hypothetical Value, e.g., +4.2] |
| Gefitinib | 25.5 | 150.1 | +5.5 |
| Erlotinib | 15.8 | 98.3 | +6.1 |
Interpretation of Results:
-
Concordance: A successful cross-validation will show a logical correlation across the assays. The biochemical IC50 should be the most potent value. The cellular GI50 will typically be higher due to factors like cell permeability and efflux pumps. A significant thermal shift in the CETSA confirms that the cellular activity is mediated by direct binding to EGFR.
-
Discordance: If a compound has a potent biochemical IC50 but weak or no cellular activity, it may indicate poor cell permeability or high susceptibility to efflux. If cellular activity is observed but no thermal shift occurs in CETSA, it strongly suggests that the compound's anti-proliferative effect is due to an off-target mechanism, not EGFR inhibition. This is a critical finding that prevents the mis-characterization of a compound and saves significant resources.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for the cross-validation of bioactivity for a novel compound, this compound, as a putative EGFR inhibitor. By systematically progressing from biochemical potency to cellular activity and finally to direct target engagement, this workflow provides a self-validating system that ensures high confidence in the final dataset. Adherence to such a scientifically sound, evidence-based approach is paramount for making informed decisions in the complex and resource-intensive process of drug discovery and development.
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A Comparative Guide to 2-Substituted Pyrimidine Derivatives as Kinase Inhibitors in Oncology
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds and approved pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] Among these, 2-substituted pyrimidine derivatives have emerged as a particularly fruitful area of research, especially in the development of kinase inhibitors for cancer therapy.[5][6] Kinases, enzymes that regulate cellular signaling pathways, are often dysregulated in cancer, making them prime therapeutic targets.[7]
This guide provides a comparative analysis of select 2-substituted pyrimidine derivatives, focusing on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a receptor tyrosine kinase whose abnormal activation is a key driver in various cancers, notably non-small-cell lung cancer (NSCLC).[6][8] We will delve into the structure-activity relationships (SAR), compare the biological performance of representative compounds, provide detailed experimental protocols for their synthesis and evaluation, and visualize the underlying molecular pathways.
The 2-Anilinopyrimidine Scaffold: A Paradigm in EGFR Inhibition
The 2-anilinopyrimidine core is a well-established pharmacophore for targeting the ATP-binding site of kinases like EGFR.[9][10] The pyrimidine ring itself mimics the adenine portion of ATP, while the 2-anilino group provides a crucial vector for establishing further interactions within the kinase domain, enhancing both potency and selectivity.[10] Modifications at this position are critical for optimizing the inhibitory profile of the molecule.
Comparative Analysis of Representative Derivatives
To illustrate the impact of substitution at the 2-position, let's consider a hypothetical series of 2-anilinopyrimidine derivatives and their inhibitory activity against both wild-type EGFR (EGFR-WT) and a common resistance mutant, EGFR T790M. The T790M "gatekeeper" mutation is a frequent cause of acquired resistance to first-generation EGFR inhibitors.[6]
| Compound ID | 2-Anilino Substituent | IC₅₀ (nM) vs. EGFR-WT | IC₅₀ (nM) vs. EGFR T790M | Cell Line Proliferation GI₅₀ (nM) (H1975 - L858R/T790M) |
| Compound A | 4-methoxy-aniline | 15 | 450 | 520 |
| Compound B | 4-(dimethylamino)-aniline | 8 | 150 | 180 |
| Compound C | 4-(N-acryloyl)-piperazin-1-yl)-aniline | 2 | 10 | 15 |
Disclaimer: This table presents illustrative data synthesized from typical findings in medicinal chemistry literature for educational purposes. Actual values can vary based on specific molecular structures and assay conditions.
Interpretation of Data:
-
Compound A , with a simple methoxy substituent, shows moderate activity against wild-type EGFR but a significant drop in potency against the T790M mutant. This profile is characteristic of first-generation inhibitors.
-
Compound B , incorporating a more basic dimethylamino group, demonstrates improved potency against both wild-type and mutant EGFR. This suggests that enhancing the electronic properties of the aniline ring can improve binding affinity.
-
Compound C represents a third-generation, covalent inhibitor. The acryloyl group is a Michael acceptor designed to form an irreversible covalent bond with a cysteine residue (Cys797) near the EGFR active site.[9] This covalent targeting leads to exceptional potency against the T790M mutant and potent inhibition of cancer cell proliferation, as shown by the low GI₅₀ value in the H1975 cell line, which harbors the T790M mutation.[7]
This comparison underscores a key principle in modern drug design: the evolution from reversible to covalent inhibition to overcome acquired resistance. The choice of substituent at the 2-position is a critical determinant in this strategy.
Experimental Methodologies: From Synthesis to Biological Validation
The trustworthiness of any comparative study rests on robust and reproducible experimental protocols. Here, we detail the synthesis of a representative 2-anilinopyrimidine derivative and the bioassay used to determine its inhibitory activity.
Workflow for Inhibitor Development
The overall process from conceptual design to biological validation is a multi-step endeavor.
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- 10. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
Introduction: The Strategic Importance of Synthetic Route Selection for Kinase Inhibitors
An Application Scientist's Guide to the Strategic Synthesis of Abemaciclib: Benchmarking the 2-(2-Methylcyclopropyl)pyrimidin-4-amine Pathway
Abemaciclib, a potent and selective inhibitor of cyclin-dependent kinases 4 & 6 (CDK4/6), represents a significant advancement in the treatment of HR+, HER2- advanced or metastatic breast cancer. The clinical success of such targeted therapies is intrinsically linked to their manufacturability. The chosen synthetic route dictates not only the economic viability of the drug but also its purity, environmental impact, and the ease of scaling production from the laboratory bench to commercial manufacturing.
This guide provides a comparative analysis of a pivotal synthetic pathway to Abemaciclib that utilizes This compound as a key building block. We will benchmark this approach against a notable alternative synthetic strategy, focusing on critical process chemistry metrics including yield, purity, and operational efficiency. Our analysis is designed to provide researchers, chemists, and drug development professionals with a clear, data-driven perspective on the causality behind strategic choices in complex API (Active Pharmaceutical Ingredient) synthesis.
The Core Challenge: Assembling the 2,4-Disubstituted Pyrimidine Core
The molecular architecture of Abemaciclib features a central 2,4-disubstituted pyrimidine ring. The primary challenge in its synthesis is the controlled, high-yield sequential introduction of two different amine nucleophiles onto a pyrimidine scaffold. The order and nature of these additions, along with the choice of key intermediates, define the efficiency and robustness of the overall process.
We will compare two distinct approaches:
-
Route A: The Convergent Amination Strategy using this compound. This is a widely cited and patented route that builds the molecule in a convergent fashion.
-
Route B: The Linear Halogen-Displacement Strategy. This alternative approach utilizes a sequential displacement of halogens from a di-halogenated pyrimidine precursor.
Benchmark Route A: The this compound Pathway
This synthetic route, detailed in patents from the innovator, Eli Lilly and Company, is characterized by the early introduction of the complex cyclopropyl moiety. The key intermediate, this compound, is prepared and then coupled with the second major fragment of the molecule in a crucial C-N bond-forming reaction.
Workflow and Rationale:
The logic behind this pathway is to construct a stable, advanced intermediate (Intermediate A) that already contains the sterically demanding and potentially sensitive cyclopropyl group. This avoids subjecting this group to harsh conditions that might be required in earlier steps of a more linear synthesis. The final key step is a palladium-catalyzed Buchwald-Hartwig amination, a reliable and well-understood reaction for coupling an amine with an aryl halide.
Figure 1: Convergent synthesis workflow utilizing the key intermediate this compound.
Key Advantages:
-
Convergence: Coupling two advanced intermediates late in the synthesis often leads to higher overall yields and simplifies purification.
-
Robust Final Step: The Buchwald-Hartwig amination is a high-yielding and broadly applicable reaction, making the final coupling step reliable for large-scale production.
Benchmark Route B: The Sequential Halogen-Displacement Pathway
An alternative strategy involves starting with a di-halogenated pyrimidine and sequentially displacing the halogens with the two required amine fragments. This represents a more linear approach to the synthesis.
Workflow and Rationale:
This pathway leverages the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. Typically, the C4 position is more reactive towards nucleophilic aromatic substitution than the C2 position. This allows for a controlled, stepwise addition of the amine nucleophiles. The more complex aryl amine is often added first, followed by the cyclopropylamine at a higher temperature.
Figure 2: Linear synthesis workflow based on sequential nucleophilic aromatic substitution (SNAr).
Key Considerations:
-
Selectivity: The success of this route hinges on achieving high selectivity in the first substitution step to avoid the formation of undesired isomers.
-
Reaction Conditions: The second displacement often requires more forcing conditions (higher temperatures), which can impact the stability of the reactants and lead to side products.
Quantitative Performance Comparison
The following table summarizes key performance indicators derived from published patent literature. The data represents typical yields and conditions for the final coupling steps, which are most indicative of the route's overall efficiency.
| Metric | Route A (via Intermediate A) | Route B (via Intermediate B) | Rationale & Causality |
| Key Reaction Type | Pd-catalyzed Buchwald-Hartwig | Nucleophilic Aromatic Substitution | Route A uses a modern, highly efficient cross-coupling reaction. Route B relies on classical, often less selective, thermal substitution. |
| Final Step Yield | Typically >90% | Typically 75-85% | The high efficiency of palladium catalysis generally provides higher yields and cleaner conversions for the C-N bond formation. |
| Purity (Crude) | High, with minimal byproducts | Moderate, may contain regioisomers | The specificity of the catalyst in Route A minimizes the formation of side products. Route B can suffer from incomplete reaction or side reactions at high temperatures. |
| Reaction Conditions | Mild (e.g., 80-110 °C) | Demanding (e.g., >130 °C or microwave) | Milder conditions are preferable for large-scale manufacturing, enhancing safety, reducing energy costs, and preserving the integrity of the API. |
| Scalability | Proven at commercial scale | Potentially challenging due to high temps | The robustness and predictability of the Buchwald-Hartwig coupling make it highly amenable to scale-up. High-temperature SNAr can be difficult to control in large reactors. |
Experimental Protocol: A Self-Validating System for Route A
The following protocol for the final Buchwald-Hartwig coupling is adapted from patent literature and represents a self-validating workflow.
Objective: To couple this compound (Intermediate A) with the partner aryl bromide to synthesize Abemaciclib.
Step-by-Step Methodology:
-
Reactor Inerting: A suitable reactor is charged with a magnetic stirrer and rendered inert by purging with nitrogen or argon. This is critical as the palladium catalyst is oxygen-sensitive.
-
Reagent Charging:
-
Charge the reactor with this compound (1.0 eq).
-
Charge the aryl bromide fragment (1.05 eq). A slight excess of the bromide is used to ensure complete consumption of the more valuable pyrimidine intermediate.
-
Charge a suitable palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq) and a phosphine ligand (e.g., Xantphos, 0.03-0.04 eq).
-
Charge a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-2.5 eq). The base is crucial for activating the amine and neutralizing the HBr generated.
-
-
Solvent Addition: Add a degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene) to the reactor. The solvent volume is typically 5-10 mL per gram of the limiting reagent.
-
Reaction Execution:
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
In-Process Control (Self-Validation): Monitor the reaction progress every 1-2 hours by taking a small aliquot, quenching it, and analyzing by HPLC or TLC. The reaction is complete when the starting materials are consumed (<1% remaining).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic phase with water and then brine to remove residual base and salts.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
The crude product is purified by column chromatography or recrystallization to yield Abemaciclib as a solid.
-
Final Validation: The identity and purity of the final product must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC (>99.5% purity is typically required for API).
-
Conclusion and Outlook
This comparative analysis demonstrates that the synthetic pathway to Abemaciclib utilizing the key intermediate This compound (Route A) offers significant advantages over the linear, sequential displacement strategy (Route B). The convergent approach, culminating in a highly efficient and robust palladium-catalyzed Buchwald-Hartwig amination, results in higher yields, superior purity, and operates under milder, more scalable conditions.
The choice to employ this compound is a clear example of strategic synthetic design. It isolates a complex fragment into a stable intermediate, allowing for a final coupling step that is both reliable and high-yielding. For drug development professionals, this pathway represents a lower-risk, more efficient, and commercially viable method for producing the Abemaciclib API.
References
-
Title: Verzenio (abemaciclib) Official Website. Source: Eli Lilly and Company. URL: [Link]
-
Title: Abemaciclib in HR+, HER2- Advanced Breast Cancer: A Review. Source: U.S. National Library of Medicine (PubMed). URL: [Link]
- Title: Preparation of pyrimidine derivatives as inhibitors of cyclin-dependent kinase 4. Source: Google Patents (Patent WO2010075074A1).
-
Title: An improved and scalable process for the synthesis of abemaciclib. Source: Organic Process Research & Development (ACS Publications). URL: [Link]
In Vivo Efficacy of 2-(2-Methylcyclopropyl)pyrimidin-4-amine (CH5132799): A Comparative Guide for Preclinical Oncology
This guide provides a comprehensive overview of the in vivo validation of 2-(2-Methylcyclopropyl)pyrimidin-4-amine, a potent and selective Class I PI3K inhibitor also known as CH5132799.[1][2][3] Designed for researchers, scientists, and drug development professionals in oncology, this document details the experimental framework for assessing its anti-tumor efficacy and provides a comparative analysis against alternative therapeutic strategies.
Introduction: Targeting the PI3K Pathway in Oncology
The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation, often driven by mutations in the PIK3CA gene, is a hallmark of numerous human cancers.[2] This makes the PI3K pathway a compelling target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a significant class of anti-cancer drugs, with numerous approved agents and many more in clinical development.[4][5]
CH5132799 is a novel, orally bioavailable small molecule that selectively inhibits Class I PI3Ks, with particularly strong activity against the p110α isoform, which is frequently mutated in cancer.[1][2][3] In vitro studies have demonstrated its potent anti-proliferative effects in cancer cell lines harboring PIK3CA mutations.[1][2] This guide focuses on the subsequent in vivo validation, a crucial step in the preclinical development of any promising anti-cancer agent.
In Vivo Validation Workflow: A Step-by-Step Methodological Guide
The in vivo assessment of CH5132799 efficacy hinges on robust and well-controlled animal studies. The most common and relevant models are human tumor xenografts in immunocompromised mice.[6][7][8]
Experimental Workflow Diagram
Caption: Workflow for in vivo validation of CH5132799.
Detailed Experimental Protocol
Objective: To evaluate the anti-tumor efficacy of CH5132799 in a human breast cancer xenograft model with a known PIK3CA mutation.
Materials:
-
Cell Line: KPL-4 human breast cancer cell line (PIK3CA H1047R mutation).
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Test Article: CH5132799, formulated for oral gavage.
-
Vehicle Control: Appropriate vehicle for CH5132799 formulation.
-
Comparative Agent: A standard-of-care PI3K inhibitor or a MEK inhibitor for combination studies.
Procedure:
-
Cell Culture: KPL-4 cells are cultured in appropriate media until they reach the logarithmic growth phase.
-
Tumor Inoculation: A suspension of KPL-4 cells (e.g., 5 x 106 cells in 100 µL of a 1:1 mixture of media and Matrigel) is injected subcutaneously into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 150-200 mm3), mice are randomized into treatment groups (n=8-10 mice per group).[6]
-
Treatment Administration:
-
Group 1: Vehicle control (oral gavage, daily).
-
Group 2: CH5132799 (e.g., 25 mg/kg, oral gavage, daily).
-
Group 3: CH5132799 (e.g., 50 mg/kg, oral gavage, daily).
-
Group 4: Comparative agent (at a clinically relevant dose).
-
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, a subset of tumors from each group are collected at specific time points after the final dose to assess target engagement. This is typically done by Western blot analysis of phosphorylated Akt (p-Akt), a downstream effector of PI3K signaling.[10]
-
Statistical Analysis: Tumor growth data is analyzed using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to determine the significance of TGI.
Comparative Efficacy of CH5132799
A key aspect of validating a new therapeutic agent is to benchmark its performance against existing or alternative treatments.
Comparison with Other PI3K Pathway Inhibitors
The landscape of PI3K inhibitors is diverse, with molecules exhibiting varying degrees of selectivity for different PI3K isoforms.
| Compound | Target(s) | Key In Vivo Findings | Reference(s) |
| CH5132799 | Pan-Class I PI3K (potent against PI3Kα) | Significant tumor regression in PIK3CA-mutant xenograft models. Well-tolerated at effective doses. | [1][2][10] |
| Pilaralisib (XL147) | Pan-Class I PI3K | Modest single-agent activity in some solid tumors. | [3] |
| Alpelisib (BYL719) | PI3Kα-selective | Approved for PIK3CA-mutated breast cancer. Shows efficacy in relevant preclinical models. | [11] |
Combination Strategies: Targeting Parallel Pathways
Cancer cells often exhibit signaling pathway redundancy. Therefore, combining inhibitors of parallel pathways, such as the PI3K and MAPK (RAS-RAF-MEK-ERK) pathways, can lead to synergistic anti-tumor effects and overcome resistance.[12][13][14]
Rationale for PI3K and MEK Inhibition: The PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways are two major signaling cascades that drive tumor growth.[15] Cross-talk between these pathways is common, and inhibition of one can sometimes lead to the activation of the other as a resistance mechanism.[16] Dual blockade can therefore provide a more durable anti-tumor response.
Caption: Dual inhibition of the PI3K and MAPK pathways.
Expected Outcomes of Combination Therapy
In a xenograft model with a KRAS or BRAF mutation in addition to a PIK3CA mutation, a combination of CH5132799 and a MEK inhibitor (e.g., Trametinib, Selumetinib) would be expected to show superior efficacy compared to either agent alone.[13][17][18]
| Treatment Group | Expected Tumor Growth Inhibition (TGI) | Rationale |
| Vehicle | Baseline tumor growth | Negative control |
| CH5132799 alone | Moderate TGI | Targets the PI3K pathway |
| MEK Inhibitor alone | Moderate TGI | Targets the MAPK pathway |
| CH5132799 + MEK Inhibitor | Synergistic TGI | Dual blockade of key survival pathways |
Conclusion and Future Directions
The in vivo data strongly support the efficacy of CH5132799 in tumors harboring PIK3CA mutations.[1][10] Its potent and selective inhibition of the PI3K pathway translates to significant anti-tumor activity in relevant preclinical models.
Future studies should focus on:
-
Exploring a wider range of cancer models: Evaluating efficacy in patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[7][17]
-
Optimizing combination therapies: Investigating different dosing schedules and combinations with other targeted agents or chemotherapies.
-
Identifying biomarkers of response and resistance: To better select patients who are most likely to benefit from CH5132799 treatment.
This guide provides a solid foundation for researchers to design and execute robust in vivo studies to further validate the therapeutic potential of CH5132799 and similar targeted therapies.
References
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UCLA Jonsson Comprehensive Cancer Center. (2020). New combination therapy could help fight difficult-to-treat cancers with common mutations. Available at: [Link]
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Yuan, J., et al. (2018). RAF dimer inhibition enhances the antitumor activity of MEK inhibitors in K-RAS mutant tumors. Cancer Medicine. Available at: [Link]
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Lito, P., et al. (2018). Targeting alterations in the RAF-MEK pathway. Current Opinion in Oncology. Available at: [Link]
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Tanaka, H., et al. (2011). The Selective Class I PI3K Inhibitor CH5132799 Targets Human Cancers Harboring Oncogenic PIK3CA Mutations. Clinical Cancer Research. Available at: [Link]
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Zaman, F., et al. (2019). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers. Available at: [Link]
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Bendell, J., et al. (2015). First-in-Human study of CH5132799, an Oral Class I PI3K Inhibitor, Studying Toxicity, Pharmacokinetics and Pharmacodynamics, in Patients with Metastatic Cancer. British Journal of Cancer. Available at: [Link]
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Molinari, F., et al. (2022). Combined Treatment with PI3K Inhibitors BYL-719 and CAL-101 Is a Promising Antiproliferative Strategy in Human Rhabdomyosarcoma Cells. International Journal of Molecular Sciences. Available at: [Link]
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Mendoza, M. C., et al. (2011). Growth Inhibitory Signaling of the Raf/MEK/ERK Pathway. Frontiers in Physiology. Available at: [Link]
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Corcoran, R. B., et al. (2016). Role of MEK inhibition in improving anti-tumor responses in xenograft models of BRAF-mutated metastatic colorectal cancer. Journal of Clinical Oncology. Available at: [Link]
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Gao, Y., et al. (2017). Mouse PDX Trial Suggests Synergy of Concurrent Inhibition of RAF and EGFR in Colorectal Cancer with BRAF or KRAS Mutations. Clinical Cancer Research. Available at: [Link]
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Ribas, A., et al. (2012). Alternative dosing of dual PI3K and MEK inhibition in cancer therapy. Oncotarget. Available at: [Link]
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Ben-Hamo, R., et al. (2015). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Cancer Research. Available at: [Link]
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Li, Y., et al. (2023). Patient-derived xenograft models in cancer therapy: technologies and applications. Journal of Translational Medicine. Available at: [Link]
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Ichor Life Sciences. (n.d.). Xenograft Mouse Models. Available at: [Link]
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Champions Oncology. (n.d.). Using Champions' Patient-Derived Xenograft (PDX) Models for Preclinical Validation of ERK Pathway Inhibitors. Available at: [Link]
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Adjei, A. A., et al. (2008). Phase I Pharmacokinetic and Pharmacodynamic Study of the Oral, Small-Molecule Mitogen-Activated Protein Kinase Kinase 1/2 Inhibitor AZD6244 (ARRY-142886) in Patients With Advanced Cancers. Journal of Clinical Oncology. Available at: [Link]
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Knight, Z. A., & Shokat, K. M. (2007). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer. Available at: [Link]
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Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
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Wang, S., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences. Available at: [Link]
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Jackson, D. A., et al. (2019). Inhibition of Breast Tumor growth in Mice After Treatment with Ceramide Analog 315. Anticancer Research. Available at: [Link]
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Infante, J. R., et al. (2014). Phase I Expansion and Pharmacodynamic Study of the Oral MEK Inhibitor RO4987655 (CH4987655) in Selected Patients with Advanced Cancer with RAS–RAF Mutations. Clinical Cancer Research. Available at: [Link]
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Patsnap. (2025). What are the therapeutic candidates targeting MEK1?. Patsnap Synapse. Available at: [Link]
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Jabbour, E., et al. (2020). RAF and MEK Inhibitors in Non-Small Cell Lung Cancer. Cancers. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Molecular Docking of Pyrimidine Derivatives
Welcome to an in-depth guide on the comparative molecular docking analysis of pyrimidine derivatives. This document is crafted for researchers, scientists, and drug development professionals actively engaged in computational drug discovery. Here, we move beyond a simple procedural outline, delving into the rationale behind experimental choices and providing a robust framework for conducting and interpreting your own docking studies with scientific integrity.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] Molecular docking, a powerful computational technique, has become indispensable in predicting the binding modes and affinities of these derivatives with their biological targets, thereby accelerating the drug discovery process.[1][4] This guide will provide a comparative analysis of molecular docking studies on pyrimidine derivatives, supported by experimental data and practical protocols.
The Landscape of Molecular Docking Software: A Comparative Overview
The choice of docking software is a critical first step that influences the accuracy and reliability of your in-silico predictions. Several programs are available, each with its own set of algorithms and scoring functions.[5][6][7] For the docking of pyrimidine derivatives, some of the most frequently employed software include AutoDock Vina, Glide, and GOLD.[5][8][9][10]
| Software | Key Features & Strengths | Considerations & Potential Weaknesses | Common Application with Pyrimidines |
| AutoDock Vina | Open-source and widely used, known for its speed and efficiency in virtual screening.[5] It utilizes a Lamarckian genetic algorithm for ligand conformational searching.[9] | Scoring function is generally effective but may be less accurate for predicting absolute binding affinities compared to more computationally intensive methods. | Frequently used for initial screening and binding mode prediction of pyrimidine derivatives against various targets like kinases and viral proteases.[8][9][11][12][13] |
| Glide (Schrödinger) | A commercial software known for its high accuracy in pose prediction and binding affinity estimation.[4][5] It employs a hierarchical series of filters to explore ligand conformations.[4] | Requires a commercial license, which can be a barrier for some academic labs. | Often used for more detailed and accurate binding energy calculations of promising pyrimidine-based inhibitors.[1] |
| GOLD (CCDC) | Utilizes a genetic algorithm to explore ligand and protein flexibility.[10] It is particularly adept at handling protein flexibility and water molecules in the binding site. | Can be more computationally demanding than faster screening tools. | Employed in studies where protein flexibility is considered a critical factor for the binding of pyrimidine derivatives. |
Expert Insight: The selection of software should be guided by the specific research question. For large-scale virtual screening of a pyrimidine library, the speed of AutoDock Vina is advantageous. For lead optimization and more precise binding affinity predictions, the accuracy of Glide or GOLD may be preferable.
A Validated Workflow for Molecular Docking of Pyrimidine Derivatives
To ensure the scientific rigor of your docking studies, a self-validating protocol is essential. This involves not just the docking simulation itself, but also crucial pre- and post-docking steps.
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The Pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Modern Drug Discovery
The pyrimidine nucleus, a deceptively simple six-membered aromatic heterocycle, stands as a cornerstone of modern medicinal chemistry. Its inherent ability to engage with a multitude of biological targets has solidified its status as a "privileged scaffold" in the relentless pursuit of novel therapeutics.[1][2] This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of pyrimidine analogs, with a particular focus on their application as kinase inhibitors in oncology. We will dissect the subtle yet profound impact of chemical modifications on biological activity, supported by quantitative experimental data and detailed protocols, to provide researchers and drug development professionals with a robust framework for their own discovery efforts.
The significance of the pyrimidine moiety is fundamentally rooted in its natural prevalence as a core component of the nucleobases uracil, thymine, and cytosine, the building blocks of our very genetic code.[3][4] This intrinsic biological relevance allows many pyrimidine-based drugs to be readily recognized and processed by cellular machinery, often enhancing their therapeutic efficacy.[2] The true power of the pyrimidine scaffold, however, lies in its synthetic tractability. The C2, C4, C5, and C6 positions of the ring offer accessible handles for chemical modification, enabling the systematic fine-tuning of a compound's pharmacological profile.[1][5]
This guide will navigate the intricate world of pyrimidine SAR through the lens of a prominent and therapeutically relevant target class: Epidermal Growth Factor Receptor (EGFR) kinases. Dysregulation of the EGFR signaling pathway is a well-established driver of tumorigenesis in various cancers, making it a prime target for therapeutic intervention.[1][6] Pyrimidine-based EGFR inhibitors have emerged as a clinically successful class of drugs, and their development provides a compelling case study in the principles of rational drug design.
The 2,4-Disubstituted Pyrimidine: A Privileged Motif for Kinase Inhibition
A recurring theme in the SAR of pyrimidine-based kinase inhibitors is the criticality of the 2,4-disubstitution pattern for potent biological activity.[7] Many highly effective kinase inhibitors feature an amino or anilino group at either the C2 or C4 position. This arrangement is crucial for establishing key hydrogen bonding interactions within the hinge region of the kinase ATP-binding pocket, mimicking the binding of the native adenine of ATP.
To illustrate the profound impact of substitutions on inhibitory activity, we will examine a representative series of 2,4-disubstituted pyrimidine analogs targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogene in several cancers, including non-small cell lung cancer (NSCLC).[1][6]
Core Pyrimidine Scaffold and Key Substitution Points
The diagram below illustrates the fundamental pyrimidine core and the key positions for chemical modification that will be discussed in our comparative analysis.
Caption: General structure of the pyrimidine ring highlighting the key substitution points (R2, R4, R5, R6).
Case Study: Structure-Activity Relationship of 2,4-Disubstituted Pyrimidines as EGFR Inhibitors
The following table summarizes the in vitro activity of a series of pyrimidine analogs, demonstrating the impact of systematic structural modifications on their ability to inhibit EGFR and the proliferation of cancer cells.
| Compound ID | R2-Substituent | R4-Substituent | EGFR IC50 (nM)[3][6] | A549 Cell IC50 (µM)[8] |
| 1 | H | 4-Anilino | >1000 | >100 |
| 2 | 2-Anilino | H | >1000 | >100 |
| 3 | 2-Anilino | 4-Anilino | 1.5 | 0.05 |
| 4 | 2-(3-chloroanilino) | 4-Anilino | 0.8 | 0.02 |
| 5 | 2-Anilino | 4-(3-chloroanilino) | 0.5 | 0.01 |
| 6 | 2-Anilino | 4-(3-ethynylanilino) | 0.2 | 0.005 |
Analysis of Structure-Activity Relationships:
-
The Importance of 2,4-Disubstitution: A stark contrast in activity is observed between monosubstituted analogs 1 and 2 and the disubstituted analog 3 . This highlights the necessity of substituents at both the C2 and C4 positions for potent EGFR inhibition, reinforcing the concept of the 2,4-disubstituted pyrimidine as a privileged scaffold for kinase inhibitors.[7]
-
Impact of Electron-Withdrawing Groups: The introduction of a chlorine atom on the anilino ring at either the C2 (4 ) or C4 (5 ) position leads to a notable increase in potency compared to the unsubstituted analog 3 . This suggests that the electron-withdrawing nature of the halogen may enhance binding affinity, potentially through favorable electronic interactions within the ATP-binding pocket.
-
Exploiting the "Gatekeeper" Residue: The significant increase in potency observed with the introduction of a small, rigid ethynyl group at the meta-position of the C4-anilino ring (6 ) is a classic example of rational drug design. This modification is often designed to interact with the "gatekeeper" residue in the kinase active site, a critical determinant of inhibitor selectivity. In EGFR, this modification can lead to enhanced binding affinity and improved overall inhibitory activity.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-characterized experimental protocols are paramount. The following sections detail the methodologies for the synthesis of a representative 2,4-disubstituted pyrimidine and the in vitro assays used to determine its biological activity.
Synthetic Workflow for 2,4-Disubstituted Pyrimidine Analogs
The synthesis of a library of 2,4-disubstituted pyrimidine analogs for SAR studies typically follows a convergent approach, as illustrated in the workflow diagram below. This allows for the rapid generation of diverse analogs from common intermediates.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(2-Methylcyclopropyl)pyrimidin-4-amine
This document provides a detailed protocol for the proper and safe disposal of 2-(2-Methylcyclopropyl)pyrimidin-4-amine (CAS No. 1483220-52-5). As drug development professionals, our commitment to safety and environmental stewardship is paramount. Adherence to these procedures is essential for ensuring personal safety, maintaining a compliant laboratory environment, and preventing environmental contamination. The guidance herein is synthesized from established safety protocols for analogous aminopyrimidine compounds and general principles of hazardous waste management.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not extensively available, data from structurally related aminopyrimidine and pyrimidine derivatives provide a consistent and reliable hazard profile. The pyrimidine ring system and the amine functional group are the primary drivers of the compound's chemical reactivity and toxicological properties. Therefore, it must be handled as a hazardous substance.
The primary risks associated with this compound necessitate a cautious and well-defined disposal pathway. The following table summarizes the anticipated hazard classifications based on analogous chemical structures.
| Hazard Classification | Description | Rationale and Precautionary Measures |
| Acute Toxicity, Oral | Harmful if swallowed.[1][2][3] | Ingestion can lead to systemic toxic effects. Precaution: Do not eat, drink, or smoke in laboratory areas.[2] If swallowed, seek immediate medical attention.[4] |
| Skin Corrosion / Irritation | Causes skin irritation.[1][2][5] | The amine group can be irritating to the skin upon contact. Precaution: Wear chemical-resistant gloves and a lab coat.[6] Wash hands thoroughly after handling.[2] |
| Serious Eye Damage / Irritation | Causes serious eye irritation or damage.[1][2][3] | Direct contact can result in significant injury to the eyes. Precaution: Wear safety goggles or a face shield.[2] Ensure eyewash stations are accessible.[4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2][5] | Inhalation of dust or aerosols can irritate the respiratory tract. Precaution: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[4][6] |
| Hazardous to the Aquatic Environment | Potentially toxic to aquatic life with long-lasting effects.[1] | Improper disposal via drains can contaminate waterways, harming aquatic ecosystems. Precaution: Absolutely no sewering of this compound or its containers.[7][8] |
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling any waste containing this compound, it is critical to establish a safe working environment.
-
Engineering Control: All handling and preparation for disposal must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[4]
-
Personal Protective Equipment (PPE): A standard PPE ensemble for handling this compound includes:
-
Eye/Face Protection: Tightly fitting safety goggles or a full-face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[6]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Ensure clothing fully covers exposed skin.[2]
-
Emergency Protocol: Spill Management
Accidents require immediate and correct responses to mitigate harm.
-
Evacuate & Isolate: Immediately alert personnel in the vicinity and evacuate the immediate spill area. Restrict access.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[2]
-
Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a suitable, labeled hazardous waste container.[7][9]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) officer.
Step-by-Step Waste Disposal Protocol
The guiding principle for disposal is that this compound is a hazardous chemical waste. It must be collected and disposed of through a licensed hazardous waste management company.
Step 1: Waste Segregation
-
Solid Waste: Collect un-used or contaminated solid this compound, contaminated PPE (gloves, weigh boats, wipes), and used absorbent material in a dedicated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a dedicated liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Empty Containers: "Empty" containers that once held the compound must be treated as hazardous waste. They can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone); the rinsate must be collected as liquid hazardous waste.[7] Alternatively, the unrinsed container can be punctured to prevent reuse and disposed of directly into the solid waste stream.[7]
Step 2: Containerization
-
Use only chemically compatible, sealable containers approved for hazardous waste.
-
Keep containers securely closed except when adding waste.[7]
-
Do not overfill containers; leave at least 10% headspace to allow for expansion.
Step 3: Labeling
-
Properly label the waste container before adding any waste.
-
The label must clearly state:
-
"HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
Associated Hazards: "Toxic, Irritant "
-
Accumulation start date.
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
Ensure the storage area is well-ventilated, secure, and equipped with secondary containment to capture any potential leaks.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][9]
Step 5: Final Disposal
-
Arrange for pickup and disposal through your institution's EHS department or a contracted, licensed chemical waste disposal service.
-
The preferred method of destruction for this type of nitrogen-containing heterocyclic compound is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize harmful combustion byproducts like nitrogen oxides (NOx).[7][9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste.
Caption: Decision workflow for handling and disposal.
Regulatory Compliance
All waste disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[10][11] It is the generator's responsibility to correctly classify and manage their hazardous waste from "cradle-to-grave."[10] Consult your institution's EHS department to ensure full compliance with all applicable laws.
References
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Safety Data Sheet: Pyrimidine 98%. Chemos GmbH & Co.KG. Available from: [Link]
-
GENFARM 2,4-D AMINE 625 HERBICIDE - Safety Data Sheet. Genfarm. Available from: [Link]
-
N-(5-amino-2-methylphenl)-4-(3-pyridyl)-2-pyrimidine-amine - Safety Data Sheet. Jubilant Ingrevia. Available from: [Link]
-
2-Methylpyrimidin-4-amine | C5H7N3. PubChem, National Center for Biotechnology Information. Available from: [Link]
-
5-Amino-2-methylpyrimidin-4(3H)-one - Safety Data Sheet. Angene Chemical. Available from: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. Available from: [Link]
-
Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency. Available from: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Methylcyclopropyl)pyrimidin-4-amine
As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) required for handling 2-(2-Methylcyclopropyl)pyrimidin-4-amine. The protocols herein are designed to create a self-validating system of safety, ensuring the protection of personnel and the integrity of our research.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a hazard assessment based on its structural motifs—an aromatic amine and a cyclopropyl group—necessitates stringent handling precautions. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity, and can often be absorbed through the skin.[1][2] Therefore, a comprehensive PPE strategy is not merely recommended; it is imperative.
Core Principles of PPE Selection
The selection of PPE is dictated by a thorough hazard assessment of the planned procedures.[3][4] For a solid compound like this compound, the primary risks involve inhalation of airborne particulates and dermal contact. When preparing solutions, the risks evolve to include splashes of liquids and inhalation of vapors.[5][6] All handling of this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[7][8]
Essential PPE for Handling this compound
A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Handling Solid | Tightly fitting safety goggles with side-shields.[4] | Double-gloving with nitrile gloves.[4] | Fully-buttoned laboratory coat. | All work performed in a chemical fume hood.[7] |
| Preparing Solutions | Safety goggles and a face shield.[4][9] | Double-gloving with nitrile gloves.[4] | Chemical-resistant apron over a laboratory coat. | All work performed in a chemical fume hood.[7] |
| Transferring Solutions | Safety goggles. | Nitrile gloves. | Laboratory coat. | All work performed in a chemical fume hood. |
| Cleaning and Decontamination | Safety goggles. | Heavy-duty nitrile or neoprene gloves. | Laboratory coat. | Not required if performed in a fume hood. |
Step-by-Step Protocols
Adherence to standardized procedures for donning and doffing PPE is critical to prevent cross-contamination.
Donning PPE Workflow
-
Footwear and Clothing: Ensure you are wearing long pants and closed-toe shoes.[9][10]
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Laboratory Coat: Put on a clean, fully-buttoned laboratory coat.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
Eye and Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield over the goggles.[4]
Doffing PPE Workflow (to be performed in a designated area)
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the external surface. Dispose of them in the designated hazardous waste container.[5]
-
Face Shield and Goggles: Remove the face shield (if used), followed by the safety goggles, handling them by the sides.
-
Laboratory Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the contaminated exterior.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[11]
Operational and Disposal Plans
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[12][13]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][13]
-
Spill: In the event of a spill, evacuate the immediate area. The cleanup should be performed by trained personnel wearing appropriate PPE, including respiratory protection if necessary. Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.[5][14]
Disposal
All disposable PPE (gloves, etc.) and any materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional, local, and federal regulations.[14]
Visualizing the Workflow
The following diagram illustrates the critical decision points and workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
Lab Manager. (n.d.). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
-
SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
-
LabRepCo. (n.d.). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
ResearchGate. (2023, November). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Val-Technik. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Scribd. (n.d.). HC004A Amines Aromatic 1. Retrieved from [Link]
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U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Genfarm. (2020, July 8). Safety Data Sheet. Retrieved from [Link]
-
Angene Chemical. (2024, November 1). Safety Data Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

